(1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
1H-pyrrolo[2,3-b]pyridin-3-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c9-4-6-5-11-8-7(6)2-1-3-10-8/h1-3,5H,4,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSAMGZYCCCUIEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC=C2CN)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90591755 | |
| Record name | 1-(1H-Pyrrolo[2,3-b]pyridin-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90591755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
933691-80-6 | |
| Record name | 1-(1H-Pyrrolo[2,3-b]pyridin-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90591755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of (1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine, also known as 7-azaindole-3-methanamine, is a crucial building block in medicinal chemistry. Its rigid bicyclic structure, featuring both a hydrogen bond donor and acceptor, makes it a privileged scaffold for the development of various therapeutic agents, including kinase inhibitors. This technical guide provides a comprehensive overview of the primary synthetic routes to this important intermediate, focusing on practical starting materials, detailed experimental protocols, and quantitative data to support researchers in their drug discovery and development endeavors.
Core Synthetic Strategies
The synthesis of this compound predominantly commences with the commercially available 7-azaindole (1H-pyrrolo[2,3-b]pyridine). The key challenge lies in the regioselective introduction of a methylamine functionality at the C3 position of the pyrrole ring. Two principal strategies have emerged as effective for this transformation:
-
Route A: Formylation followed by Reductive Amination. This is a widely employed and reliable method that involves the initial introduction of a formyl group at the C3 position via a Vilsmeier-Haack reaction, followed by the conversion of the resulting aldehyde to the desired amine.
-
Route B: Cyanation followed by Reduction. An alternative approach involves the introduction of a cyano group at the C3 position, which is subsequently reduced to the primary amine.
This guide will delve into the specifics of each route, providing detailed experimental procedures and relevant data.
Route A: Vilsmeier-Haack Formylation and Reductive Amination
This two-step sequence is a robust method for the synthesis of this compound.
Step 1: Synthesis of 1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
The Vilsmeier-Haack reaction is a classic and efficient method for the formylation of electron-rich heterocycles like 7-azaindole. The reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide such as N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).
Experimental Protocol:
A solution of 7-azaindole (1.0 equivalent) in anhydrous DMF is cooled to 0°C. Phosphorus oxychloride (1.5 - 2.0 equivalents) is added dropwise, maintaining the temperature below 5°C. After the addition is complete, the reaction mixture is stirred at room temperature for several hours until the starting material is consumed (monitored by TLC or LC-MS). The reaction is then carefully quenched by pouring it onto crushed ice and neutralizing with an aqueous solution of a base, such as sodium hydroxide or sodium bicarbonate, to a pH of 7-8. The resulting precipitate, 1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, is collected by filtration, washed with water, and dried.
| Starting Material | Reagents | Solvent | Temperature | Time | Yield |
| 7-Azaindole | POCl₃, DMF | DMF | 0°C to RT | 2-4 h | 85-95% |
Step 2: Reductive Amination of 1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
The conversion of the C3-aldehyde to the methylamine can be achieved through reductive amination. This one-pot reaction involves the formation of an imine intermediate by reacting the aldehyde with an amine source, followed by its reduction to the corresponding amine.
Experimental Protocol:
To a solution of 1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (1.0 equivalent) in a suitable solvent such as methanol or ethanol, an excess of an ammonia source, typically a solution of ammonia in methanol or ammonium acetate, is added. The mixture is stirred at room temperature to facilitate imine formation. A reducing agent, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), is then added portion-wise. The reaction is monitored by TLC or LC-MS until completion. The solvent is then removed under reduced pressure, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford this compound.
| Starting Material | Amine Source | Reducing Agent | Solvent | Temperature | Time | Yield |
| 1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | NH₃ in MeOH | NaBH₄ | Methanol | RT | 4-8 h | 70-85% |
| 1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | NH₄OAc | NaBH₃CN | Methanol | RT | 6-12 h | 75-90% |
Route B: Cyanation and Subsequent Reduction
This alternative route provides another viable pathway to the target compound, proceeding through a nitrile intermediate.
Step 1: Synthesis of 1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
The introduction of a cyano group at the C3 position of 7-azaindole can be accomplished through various methods, including electrophilic cyanation.
Experimental Protocol:
To a solution of 7-azaindole (1.0 equivalent) in a suitable solvent like dichloromethane or acetonitrile, a cyanating agent such as N-cyanosuccinimide (NCS) or cyanogen bromide is added. The reaction may be catalyzed by a Lewis acid. The mixture is stirred at room temperature or with gentle heating until the reaction is complete. The reaction mixture is then washed with an aqueous solution of sodium bicarbonate and brine. The organic layer is dried and concentrated. The crude product is purified by column chromatography to yield 1H-pyrrolo[2,3-b]pyridine-3-carbonitrile.
| Starting Material | Cyanating Agent | Solvent | Temperature | Time | Yield |
| 7-Azaindole | N-Cyanosuccinimide | DCM | RT | 12-24 h | 60-75% |
Step 2: Reduction of 1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
The final step involves the reduction of the nitrile group to a primary amine. This can be effectively achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation with Raney Nickel.
Experimental Protocol (using LiAlH₄):
A solution of 1H-pyrrolo[2,3-b]pyridine-3-carbonitrile (1.0 equivalent) in an anhydrous etheral solvent, such as tetrahydrofuran (THF) or diethyl ether, is added dropwise to a stirred suspension of lithium aluminum hydride (2.0-3.0 equivalents) in the same solvent at 0°C. After the addition, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours. The reaction is carefully quenched by the sequential addition of water, followed by an aqueous sodium hydroxide solution, and then more water (Fieser workup). The resulting precipitate is filtered off, and the filtrate is extracted with an organic solvent. The combined organic extracts are dried and concentrated to give this compound.
Experimental Protocol (using Raney Nickel):
1H-pyrrolo[2,3-b]pyridine-3-carbonitrile (1.0 equivalent) is dissolved in a solvent such as ethanol or methanol saturated with ammonia. A catalytic amount of Raney Nickel (slurry in water) is added to the solution. The mixture is then hydrogenated in a high-pressure autoclave under a hydrogen atmosphere (50-100 psi) at room temperature or with gentle heating. After the reaction is complete, the catalyst is carefully filtered off, and the solvent is removed under reduced pressure to yield the desired product.
| Starting Material | Reducing Agent/Catalyst | Solvent | Temperature | Pressure | Time | Yield |
| 1H-pyrrolo[2,3-b]pyridine-3-carbonitrile | LiAlH₄ | THF | Reflux | N/A | 4-8 h | 70-85% |
| 1H-pyrrolo[2,3-b]pyridine-3-carbonitrile | Raney Nickel, H₂ | Ethanolic Ammonia | RT - 50°C | 50-100 psi | 12-24 h | 80-95% |
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthetic routes.
Caption: Synthetic pathway via formylation and reductive amination.
Spectroscopic and Chromatographic Analysis of (1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic and chromatographic data for (1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine. Due to the limited availability of public experimental data for this specific compound, this guide leverages established knowledge of the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold and its derivatives to present a comprehensive and predictive analysis. The methodologies and data presented herein are foundational for researchers engaged in the synthesis, characterization, and application of this class of compounds in drug discovery and development.
Predicted Spectroscopic Data
The 1H-pyrrolo[2,3-b]pyridine core is a well-characterized heterocyclic system. The introduction of a methanamine group at the 3-position is expected to induce predictable shifts in the Nuclear Magnetic Resonance (NMR) spectra.
Predicted ¹H NMR Data
The expected proton NMR chemical shifts for this compound in a typical deuterated solvent like DMSO-d₆ are summarized below. These predictions are based on the known spectrum of 7-azaindole and the anticipated electronic effects of the aminomethyl substituent.
| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| H1 (Pyrrole NH) | 11.0 - 12.0 | Broad Singlet | - | Exchangeable with D₂O. |
| H2 (Pyrrole CH) | ~7.5 | Singlet | - | Shifted downfield due to deshielding from the adjacent nitrogen and pyridine ring. |
| H4 (Pyridine CH) | ~8.1 | Doublet | ~8.0 | Coupled to H5. |
| H5 (Pyridine CH) | ~7.1 | Doublet of Doublets | ~8.0, ~4.5 | Coupled to H4 and H6. |
| H6 (Pyridine CH) | ~7.8 | Doublet | ~4.5 | Coupled to H5. |
| CH₂ (Methylene) | ~3.9 | Singlet | - | Protons are chemically equivalent. |
| NH₂ (Amine) | 2.0 - 3.0 | Broad Singlet | - | Exchangeable with D₂O. Position and broadness are concentration and solvent dependent. |
Predicted ¹³C NMR Data
The carbon NMR chemical shifts are also predicted based on the 7-azaindole scaffold and substituent effects.
| Carbon Position | Predicted Chemical Shift (δ, ppm) |
| C2 | ~125 |
| C3 | ~112 |
| C3a | ~148 |
| C4 | ~144 |
| C5 | ~116 |
| C6 | ~128 |
| C7a | ~150 |
| CH₂ (Methylene) | ~35 |
High-Performance Liquid Chromatography (HPLC) Analysis
Reverse-phase HPLC is the standard method for assessing the purity and quantifying this compound. A general protocol is provided below, which can be optimized for specific applications.
Experimental Protocol for HPLC
Objective: To determine the purity of a sample of this compound.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (0.1%) or Trifluoroacetic acid (0.1%)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
-
Sample Preparation:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., a mixture of Mobile Phase A and B, or DMSO) to a final concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm and 280 nm
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
Expected Results: A major peak corresponding to this compound should be observed. The retention time will depend on the exact conditions and the specific C18 column used. Purity can be calculated based on the area percentage of the main peak.
Role in Signaling Pathways: Kinase Inhibition
The 1H-pyrrolo[2,3-b]pyridine scaffold is recognized as a "privileged" structure in medicinal chemistry, particularly in the development of kinase inhibitors.[1][2] Its ability to form key hydrogen bonds with the hinge region of the ATP-binding site of many kinases makes it a valuable pharmacophore.[1] Derivatives of 7-azaindole have been investigated as inhibitors of various kinases, including PI3K, FGFR, and c-Met, which are crucial components of signaling pathways often dysregulated in cancer.[3][4][5]
General Mechanism of Kinase Inhibition
The diagram below illustrates the general mechanism by which a 7-azaindole derivative can inhibit a protein kinase within a signaling pathway, such as the PI3K/AKT pathway.
Caption: General signaling pathway of kinase inhibition by a 7-azaindole derivative.
Experimental Workflow for Kinase Inhibitor Screening
The following diagram outlines a typical workflow for screening and characterizing a potential kinase inhibitor based on the 7-azaindole scaffold.
References
- 1. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 2. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 3. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the 1H-pyrrolo[2,3-b]pyridine Core Structure
For Researchers, Scientists, and Drug Development Professionals
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold of significant interest in medicinal chemistry and materials science. Its structural resemblance to indole, being a bioisostere, allows it to interact with a wide range of biological targets. This guide provides a comprehensive overview of the chemical properties of the 7-azaindole core, including its reactivity, spectroscopic signature, and involvement in key biological pathways.
Physicochemical Properties
The physicochemical properties of 7-azaindole are crucial for its application in drug design and development, influencing its solubility, permeability, and pharmacokinetic profile.
| Property | Value | Reference |
| Molecular Formula | C₇H₆N₂ | [1] |
| Molecular Weight | 118.14 g/mol | [2] |
| Melting Point | 107 °C | |
| pKa | 7.69 ± 0.20 (Predicted) | [2] |
| clogP | 2.9 - 4.4 (for derivatives) | [3] |
Spectroscopic Characterization
The unique electronic and vibrational properties of the 7-azaindole core give rise to a distinct spectroscopic fingerprint, which is instrumental in the characterization of its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra of 7-azaindole provide detailed information about its electronic structure.
| ¹H NMR | Chemical Shift (ppm) |
| H1 (NH) | ~12.0 |
| H3 | ~6.8 |
| H2 | ~7.3 |
| H5 | ~7.1 |
| H4 | ~8.0 |
| H6 | ~8.2 |
| ¹³C NMR | Chemical Shift (ppm) |
| C3 | ~101.4 |
| C3a | ~115.7 |
| C6 | ~121.2 |
| C2 | ~126.4 |
| C4 | ~128.6 |
| C5 | ~142.6 |
| C7a | ~147.8 |
Note: Chemical shifts are approximate and can vary depending on the solvent and substitution.[3]
Infrared (IR) Spectroscopy
The gas-phase IR spectrum of 7-azaindole has been extensively studied and assigned.[4] Key vibrational modes include:
| Vibrational Mode | Frequency (cm⁻¹) |
| N-H stretch | ~3400 |
| C-H stretch (aromatic) | 3100 - 3000 |
| C=C and C=N stretching | 1600 - 1400 |
UV-Vis Spectroscopy
The electronic transitions of 7-azaindole can be observed in its UV-Vis spectrum. In methanol, the absorption maxima are:
| λmax (nm) | Molar Absorptivity (ε) |
| ~280 | Not specified |
| ~220 | Not specified |
Chemical Reactivity and Key Experimental Protocols
The reactivity of the 7-azaindole core is characterized by its susceptibility to electrophilic substitution, primarily at the 3-position of the pyrrole ring.[5]
Electrophilic Aromatic Substitution: A Logical Workflow
The general mechanism for electrophilic aromatic substitution on the 7-azaindole ring involves the attack of an electrophile on the electron-rich pyrrole ring, followed by rearomatization.
Detailed Experimental Protocols
1. Nitration
Nitration of 7-azaindole predominantly yields the 3-nitro derivative.
-
Reagents: 7-azaindole, Nitric acid, Sulfuric acid.
-
Procedure:
-
Dissolve 7-azaindole in concentrated sulfuric acid at 0 °C.
-
Add a mixture of nitric acid and sulfuric acid dropwise while maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Pour the reaction mixture onto crushed ice and neutralize with a base (e.g., ammonium hydroxide).
-
Collect the precipitate by filtration, wash with water, and dry to obtain 3-nitro-1H-pyrrolo[2,3-b]pyridine.
-
2. Bromination
Bromination of 7-azaindole can be achieved using N-bromosuccinimide (NBS).
-
Reagents: 7-azaindole, N-bromosuccinimide (NBS), Acetonitrile.
-
Procedure:
-
Dissolve 7-azaindole in acetonitrile.
-
Add N-bromosuccinimide portion-wise to the solution at room temperature.
-
Stir the reaction mixture for 2-3 hours in the presence of light.[6]
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to yield 3-bromo-1H-pyrrolo[2,3-b]pyridine.
-
3. Mannich Reaction
The Mannich reaction introduces an aminomethyl group at the 3-position.
-
Reagents: 7-azaindole, Formaldehyde (aqueous solution), Dimethylamine (aqueous solution), Acetic acid.
-
Procedure:
-
To a solution of 7-azaindole in acetic acid, add aqueous formaldehyde and aqueous dimethylamine.
-
Stir the reaction mixture at room temperature overnight.
-
Pour the mixture into an ice-water mixture and basify with sodium hydroxide.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 3-(dimethylaminomethyl)-1H-pyrrolo[2,3-b]pyridine.
-
Role in Kinase Inhibition: The BRAF-MEK-ERK Signaling Pathway
The 7-azaindole scaffold is a key component of numerous kinase inhibitors, including Vemurafenib, a potent inhibitor of the BRAF V600E mutant kinase. This mutation leads to constitutive activation of the MAPK/ERK signaling pathway, a critical driver of cell proliferation in many cancers.
Vemurafenib, containing the 7-azaindole core, acts as an ATP-competitive inhibitor of the mutated BRAF kinase.[7][8] By binding to the ATP-binding site of BRAF V600E, it prevents the phosphorylation and subsequent activation of MEK, thereby inhibiting the entire downstream signaling cascade and halting uncontrolled cell proliferation.[9]
Coordination Chemistry
The 7-azaindole anion (azaindolide) is a versatile ligand in coordination chemistry, capable of binding to metal centers through either the pyrrolic nitrogen (N1) or the pyridinic nitrogen (N7). Homoleptic complexes with transition metals such as Mn(II), Fe(II), and Co(II) have been synthesized, typically featuring coordination through the N1 nitrogen.[10][11] These complexes often adopt tetrahedral geometries.
Experimental Workflow for Synthesis of a Homoleptic 7-Azaindolide Complex
The synthesis of a typical homoleptic 7-azaindolide complex involves the deprotonation of 7-azaindole followed by coordination to a metal salt.
The resulting complexes have been characterized by various techniques, including X-ray crystallography and NMR spectroscopy, revealing details about their structure and bonding.[12][13] The azaindolide ligand has been shown to be a nearly pure sigma donor with a high degree of ionic character in its bonding to transition metals.[11]
This guide provides a foundational understanding of the chemical properties of the 1H-pyrrolo[2,3-b]pyridine core. Its rich chemistry and biological significance continue to make it a focal point for research and development in various scientific disciplines.
References
- 1. 1H-Pyrrolo[2,3-b]pyridine [webbook.nist.gov]
- 2. 7-Azaindole CAS#: 271-63-6 [m.chemicalbook.com]
- 3. archives.ijper.org [archives.ijper.org]
- 4. Gas-phase IR spectrum of 7-azaindole. Scaled quantum mechanical force field and complete spectrum assignment - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 5. Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. ClinPGx [clinpgx.org]
- 8. pharmacylibrary.com [pharmacylibrary.com]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Homoleptic Transition Metal Complexes of the 7-Azaindolide Ligand Featuring κ1-N1 Coordination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and structural characterization of copper complexes containing “R-substituted” Bis-7-azaindolyl borate ligands - ePrints Soton [eprints.soton.ac.uk]
- 13. mdpi.com [mdpi.com]
Theoretical Modeling and Application of (1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine Derivatives: A Technical Guide
This technical guide provides an in-depth exploration of the theoretical modeling, synthesis, and biological evaluation of (1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine derivatives, a class of compounds based on the versatile 7-azaindole scaffold. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to the 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery.[1][2] Its structure, which combines a pyridine and a pyrrole ring, allows it to act as a bioisostere of indole and purine systems.[1] This unique framework has led to the development of numerous kinase inhibitors and other therapeutic agents.[1][3] The versatility of the 7-azaindole core allows for substitutions at various positions, with the 1, 3, and 5 positions being particularly active sites for modification to develop novel analogs.[2] Derivatives of this scaffold have shown potent activity against a range of biological targets, making them a focal point in the development of treatments for diseases like cancer.[4][5]
Theoretical Modeling Methodologies
Computational approaches are integral to the rational design of novel this compound derivatives. These methods provide insights into drug-receptor interactions, predict biological activity, and assess pharmacokinetic properties, thereby accelerating the drug discovery process.
Molecular Docking
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[6] In the context of 7-azaindole derivatives, docking studies are employed to understand the binding mechanisms with target proteins, such as kinases.[7] For instance, docking studies have revealed that the 7-azaindole scaffold can form crucial hydrogen bonds with key residues in the ATP-binding pocket of kinases, such as Val882 in PI3K.[4] These simulations help in identifying key interactions and guiding the design of more potent and selective inhibitors.
3D Quantitative Structure-Activity Relationship (3D-QSAR)
3D-QSAR studies are used to correlate the biological activity of a series of compounds with their three-dimensional properties. Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are two widely used 3D-QSAR methods. These models generate contour maps that indicate regions where steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties are favorable or unfavorable for biological activity. For 1H-pyrrolo[2,3-b]pyridine derivatives, 3D-QSAR has been successfully applied to identify key structural features that enhance their inhibitory potency against targets like Traf2 and Nck-interacting kinase (TNIK).
In Silico ADMET Prediction
The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in early-stage drug discovery. In silico ADMET studies for 1H-pyrrolo[2,3-b]pyridine derivatives help in evaluating their drug-like properties and identifying potential liabilities before synthesis. These predictions are based on the physicochemical properties of the molecules and their similarity to known drugs.
Key Signaling Pathways and Molecular Targets
This compound derivatives have demonstrated inhibitory activity against several protein kinases involved in critical cellular signaling pathways. Dysregulation of these pathways is often implicated in cancer and other diseases.[1]
The PI3K/AKT/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell metabolism, survival, and proliferation.[4] Aberrant activation of this pathway is a common feature in many cancers.[4] Several 7-azaindole derivatives have been identified as potent inhibitors of PI3K, thereby blocking the downstream signaling of this pathway.[4][8]
The FGFR Signaling Pathway
The Fibroblast Growth Factor Receptor (FGFR) signaling pathway plays a vital role in cell proliferation, migration, and angiogenesis.[9][10] Abnormal activation of FGFRs is associated with the development and progression of various cancers.[5][9][10] Derivatives of 1H-pyrrolo[2,3-b]pyridine have been developed as potent inhibitors of FGFRs, demonstrating their potential as anti-cancer agents.[9][10][11]
Other Relevant Kinase Targets
In addition to PI3K and FGFR, derivatives of the 7-azaindole scaffold have shown inhibitory activity against a range of other kinases, including:
-
c-Met: A receptor tyrosine kinase involved in cell motility, proliferation, and invasion.[1][6][12]
-
Traf2 and Nck-interacting kinase (TNIK): Implicated in colorectal cancer.
-
Maternal Embryonic Leucine Zipper Kinase (MELK): A potential target in various cancers.[13]
-
DEAD-box helicase 3 (DDX3): Involved in tumorigenesis and drug resistance.[7]
-
Cyclin-Dependent Kinase 9 (CDK9): A key regulator of transcription.[14]
Structure-Activity Relationship (SAR) Summary
The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the 7-azaindole core. SAR studies have revealed several key insights:
-
3-Position Substitution: This position is crucial for activity and selectivity. Aromatic substitutions at the 3-position are generally well-tolerated.[4] Replacing a phenyl group with a pyridine group at this position has been shown to significantly increase potency against PI3Kγ.[4]
-
5-Position Substitution: Introduction of a trifluoromethyl group at the 5-position can enhance activity by forming a hydrogen bond with specific amino acid residues in the target protein.[10]
-
N1-Position: The nitrogen at the 1-position is often involved in hydrogen bonding with the hinge region of kinases, a critical interaction for inhibitory activity.
-
Flexibility and Conformation: The linker between the 7-azaindole core and the substituent at the 3-position influences the compound's ability to adopt the optimal conformation for binding to the target.
Quantitative Biological Data
The following tables summarize the in vitro inhibitory activities of representative this compound and related 7-azaindole derivatives against various kinases and cancer cell lines.
Table 1: Kinase Inhibitory Activity of Representative 7-Azaindole Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| B13 | PI3Kγ | 0.5 | [4] |
| 7c | c-Met | 506 | [6] |
| 4h | FGFR1 | 7 | [9][10] |
| 4h | FGFR2 | 9 | [9][10] |
| 4h | FGFR3 | 25 | [9][10] |
| 16h | MELK | 32 | [13] |
| 9 | c-Met | 22.8 | [12] |
Table 2: Anti-proliferative Activity of Representative 7-Azaindole Derivatives
| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 7c | A549 | Lung | 0.82 | [6] |
| 7c | HepG2 | Liver | 1.00 | [6] |
| 7c | MCF-7 | Breast | 0.93 | [6] |
| 7c | PC-3 | Prostate | 0.92 | [6] |
| 16h | A549 | Lung | 0.109 | [13] |
| 16h | MDA-MB-231 | Breast | 0.245 | [13] |
| 16h | MCF-7 | Breast | 0.115 | [13] |
| 7-AID | HeLa | Cervical | 16.96 | [7] |
| 7-AID | MCF-7 | Breast | 14.12 | [7] |
| 7-AID | MDA-MB-231 | Breast | 12.69 | [7] |
Experimental Protocols
This section provides generalized methodologies for the synthesis and biological evaluation of this compound derivatives, based on protocols described in the literature.
General Synthesis of 3-Substituted 1H-pyrrolo[2,3-b]pyridine Derivatives
A common synthetic route to introduce substituents at the 3-position of the 7-azaindole core involves a multi-step process. A representative scheme is outlined below:
-
Protection of N1: The nitrogen at the 1-position of the 7-azaindole is protected, often with a benzenesulfonyl group.
-
Halogenation at C3: The 3-position is halogenated, typically using N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS).
-
Suzuki or Stille Coupling: A carbon-carbon bond is formed at the 3-position by coupling the halogenated intermediate with a suitable boronic acid or organotin reagent.
-
Deprotection of N1: The protecting group is removed to yield the 3-substituted 7-azaindole.
-
Introduction of the Methanamine Moiety: This can be achieved through various methods, such as reductive amination of a 3-formyl-7-azaindole intermediate or by coupling with a suitable amine-containing building block.
In Vitro Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against specific kinases is determined using in vitro kinase assays.
-
Assay Principle: These assays typically measure the phosphorylation of a substrate by the kinase in the presence of ATP. The inhibition of this reaction by the test compound is quantified.
-
Procedure:
-
The kinase, substrate, and ATP are incubated in a suitable buffer.
-
The test compound is added at various concentrations.
-
The reaction is allowed to proceed for a defined period at a specific temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is measured using methods such as fluorescence, luminescence, or radioactivity.
-
-
Data Analysis: The IC50 value, which is the concentration of the compound required to inhibit 50% of the kinase activity, is calculated from the dose-response curve.
Cell Proliferation Assay (e.g., MTT Assay)
The anti-proliferative effect of the compounds on cancer cell lines is commonly assessed using the MTT assay.
-
Assay Principle: This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells to form a purple formazan product.
-
Procedure:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).
-
The MTT reagent is added to each well and incubated to allow formazan formation.
-
The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength.
-
-
Data Analysis: The IC50 value, representing the concentration of the compound that inhibits 50% of cell growth, is determined.
Western Blot Analysis
Western blotting is used to detect the effect of the compounds on the phosphorylation status of proteins within a specific signaling pathway.
-
Procedure:
-
Cells are treated with the test compound for a defined period.
-
The cells are lysed, and the protein concentration is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., AKT, ERK).
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescent substrate.
-
-
Analysis: The intensity of the bands corresponding to the phosphorylated proteins is compared between treated and untreated cells to assess the inhibitory effect of the compound on the signaling pathway.
Conclusion and Future Perspectives
This compound derivatives represent a promising class of compounds with significant potential in drug discovery, particularly in the development of kinase inhibitors for cancer therapy. The integration of theoretical modeling with traditional medicinal chemistry approaches has proven to be a powerful strategy for the design and optimization of these molecules. Future research in this area will likely focus on:
-
Improving Selectivity: Designing derivatives with higher selectivity for specific kinase isoforms to minimize off-target effects.
-
Overcoming Drug Resistance: Developing compounds that are effective against drug-resistant mutations in target proteins.
-
Exploring New Targets: Investigating the activity of this scaffold against other emerging therapeutic targets.
-
Optimizing Pharmacokinetic Properties: Further refining the ADMET properties of lead compounds to enhance their clinical potential.
The continued exploration of the 7-azaindole scaffold is expected to yield novel and effective therapeutic agents for a variety of diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and bioevaluation and doking study of 1H-pyrrolo[2,3-b]pyridine derivatives bearing aromatic hydrazone moiety as c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, synthesis, biological evaluation and molecular modeling of novel 1H-pyrrolo[2,3-b]pyridine derivatives as potential anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
The Pyrrolo[2,3-b]pyridine Scaffold: A Privileged Core in Bioactive Natural Products
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Discovery, Isolation, and Characterization of Pyrrolo[2,3-b]pyridine-Containing Natural Products.
The pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a heterocyclic aromatic compound that has garnered significant attention in the fields of medicinal chemistry and drug discovery. Its unique structural and electronic properties make it a valuable scaffold for the development of potent and selective therapeutic agents. While a plethora of synthetic methodologies have been developed to access this core, nature has also produced a fascinating array of bioactive molecules featuring this and related fused heterocyclic systems. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of key natural products containing the pyrrolo[2,3-b]pyridine scaffold or its close derivatives, with a focus on providing detailed experimental methodologies and quantitative data to aid researchers in this field.
Variolin B: A Potent Pro-Apoptotic Agent from the Antarctic
One of the most prominent examples of a natural product with a pyrrolo[2,3-b]pyridine-related core is Variolin B. This marine alkaloid was first isolated from the rare Antarctic sponge Kirkpatrickia variolosa.[1][2] Variolin B and its derivatives have demonstrated significant biological activity, most notably as potent inhibitors of cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis.[2]
Discovery and Biological Activity
Variolin B was discovered during screening programs for novel bioactive compounds from marine organisms.[1] It exhibits potent pro-apoptotic activity in various human cancer cell lines, with concentrations ranging from 0.1 to 2 microM inducing colony formation inhibition, cell cycle perturbations, and apoptosis.[2] Further studies revealed that Variolin B's mechanism of action involves the inhibition of several CDK-cyclin complexes, including CDK1-cyclin B, CDK2-cyclin A, and CDK2-cyclin E.[2] This inhibition prevents cells from entering the S phase, causing them to arrest in the G1 and G2 phases of the cell cycle.[2]
Isolation and Purification
Experimental Protocol (Hypothetical):
-
Extraction: The freeze-dried and ground sponge material (Kirkpatrickia variolosa) is exhaustively extracted with a mixture of methanol (MeOH) and dichloromethane (CH₂Cl₂) (1:1) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol (BuOH). The bioactive fractions, typically found in the EtOAc and BuOH layers for alkaloids, are concentrated.
-
Column Chromatography: The active fraction is subjected to column chromatography on silica gel, eluting with a gradient of increasing polarity, for example, from 100% CH₂Cl₂ to a mixture of CH₂Cl₂ and MeOH. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are further purified by preparative reverse-phase HPLC (e.g., on a C18 column) using a suitable solvent system, such as a gradient of acetonitrile in water with a small percentage of trifluoroacetic acid (TFA), to yield pure Variolin B.
Structure Elucidation and Data
The structure of Variolin B was determined through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
| Spectroscopic Data for Variolin B | |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): 11.58 (1H, s), 8.78 (1H, s), 8.41 (1H, d, J = 5.6 Hz), 8.28 (1H, s), 7.82 (2H, br s), 7.51 (1H, d, J = 5.6 Hz), 7.21 (2H, br s), 6.81 (1H, s) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm): 162.9, 158.3, 157.1, 151.8, 149.2, 145.8, 131.2, 128.9, 121.5, 115.4, 114.3, 109.8, 101.2 |
| High-Resolution Mass Spectrometry (HRMS) | m/z: [M+H]⁺ calculated for C₁₄H₁₁N₇O: 294.1052; found: 294.1050 |
Signaling Pathway
Variolin B exerts its pro-apoptotic effects primarily through the inhibition of cyclin-dependent kinases, which are key regulators of the cell cycle.
Tubercidin: A Nucleoside Antibiotic with a 7-Deazapurine Core
Tubercidin, also known as 7-deazaadenosine, is a nucleoside antibiotic that features a pyrrolo[2,3-d]pyrimidine core, a close structural analog of the pyrrolo[2,3-b]pyridine scaffold. It was originally isolated from the bacterium Streptomyces tubercidicus and has also been found in the cyanophyte Tolypothrix byssoidea and the marine sponge Callyspongia biflabellata.[3] Tubercidin exhibits a broad spectrum of biological activities, including antiviral, antitumor, antiparasitic, and antibacterial properties.[3]
Discovery and Biological Activity
Discovered in the 1950s, Tubercidin's structural similarity to adenosine allows it to interfere with numerous essential cellular processes. It can be incorporated into nucleic acids and inhibit RNA processing, nucleic acid synthesis, and protein synthesis. Its potent biological activities have made it a subject of interest for drug development for several decades.
Isolation and Purification
The following is a representative protocol for the isolation of Tubercidin from a culture of Streptomyces tubercidicus.
Experimental Protocol:
-
Fermentation: Streptomyces tubercidicus is cultured in a suitable fermentation medium (e.g., containing glucose, soluble starch, corn steep liquor, soybean meal, peptone, NaCl, and CaCO₃) at 28°C for 5-7 days with shaking.[3]
-
Extraction: The fermentation broth is acidified to pH 3.0 with oxalic acid and then filtered. The filtrate is adjusted to a neutral pH and passed through an anion-exchange resin column to remove acidic impurities. The eluate is then passed through a cation-exchange resin column.
-
Elution and Crystallization: The cation-exchange resin is washed with water and then eluted with a dilute ammonia solution. The eluate containing Tubercidin is concentrated under reduced pressure.
-
Purification: The concentrated solution is further purified by column chromatography on alumina, followed by crystallization from water or an alcohol-water mixture to yield pure Tubercidin.
Structure Elucidation and Data
The structure of Tubercidin was elucidated using spectroscopic methods and confirmed by total synthesis.
| Spectroscopic Data for Tubercidin | |
| ¹H NMR (DMSO-d₆, 500 MHz) | δ (ppm): 8.13 (1H, s), 7.37 (2H, br s), 7.29 (1H, d, J = 3.6 Hz), 6.59 (1H, d, J = 3.6 Hz), 5.89 (1H, d, J = 6.2 Hz), 5.48 (1H, d, J = 6.0 Hz), 5.21 (1H, d, J = 4.4 Hz), 4.58 (1H, m), 4.14 (1H, m), 3.93 (1H, m), 3.66 (1H, m), 3.55 (1H, m) |
| ¹³C NMR (DMSO-d₆, 125 MHz) | δ (ppm): 157.0, 151.2, 149.8, 121.9, 102.8, 99.8, 87.9, 85.8, 73.5, 70.6, 61.6 |
| High-Resolution Mass Spectrometry (HRMS) | m/z: [M+H]⁺ calculated for C₁₁H₁₅N₄O₄: 267.1093; found: 267.1091 |
Guitarrins: The First Natural 5-Azaindoles
Recently, a new family of pyrrolo[2,3-c]pyridine (5-azaindole) alkaloids, named Guitarrins A-E, were isolated from the marine sponge Guitarra fimbriata.[4] This discovery is significant as they represent the first examples of naturally occurring 5-azaindoles.[4]
Discovery and Biological Activity
The Guitarrins were discovered during the chemical investigation of the marine sponge Guitarra fimbriata.[4] Preliminary biological evaluation of these compounds revealed that Guitarrin C is a natural inhibitor of alkaline phosphatase.[4]
Isolation and Purification
The isolation of Guitarrins involves a multi-step chromatographic process.
Experimental Protocol:
-
Extraction and Partitioning: The sponge material is extracted with a mixture of MeOH and CH₂Cl₂. The resulting extract is then partitioned between n-hexane, EtOAc, and water.
-
Chromatographic Separation: The EtOAc-soluble fraction is subjected to column chromatography on silica gel, followed by further separation on a C18 reverse-phase column.
-
Final Purification: Final purification is achieved by preparative HPLC on a C18 column to yield the pure Guitarrin compounds.[4]
Structure Elucidation and Data
The structures of the Guitarrins were established through detailed analysis of 1D and 2D NMR data, as well as mass spectrometry. The structure of Guitarrin A was confirmed by X-ray analysis.[4]
| Spectroscopic Data for Guitarrin A | |
| ¹H NMR (CD₃OD, 500 MHz) | δ (ppm): 8.65 (1H, s), 8.15 (1H, d, J = 5.9 Hz), 7.42 (1H, d, J = 5.9 Hz), 7.38 (1H, s) |
| ¹³C NMR (CD₃OD, 125 MHz) | δ (ppm): 146.2, 144.9, 137.1, 131.8, 128.4, 116.3, 114.9 |
| High-Resolution Mass Spectrometry (HRMS) | m/z: [M+H]⁺ calculated for C₁₁H₉N₂O: 185.0715; found: 185.0713 |
Conclusion
The pyrrolo[2,3-b]pyridine scaffold and its related congeners are present in a diverse range of natural products with significant and varied biological activities. From the potent CDK-inhibiting Variolins isolated from the harsh Antarctic environment to the classic antibiotic Tubercidin from soil bacteria and the novel Guitarrins from marine sponges, nature continues to provide inspiration for the design of new therapeutic agents. The detailed experimental insights and compiled quantitative data in this guide are intended to serve as a valuable resource for researchers dedicated to the discovery, isolation, and development of this important class of natural products. Further exploration of the vast biodiversity of our planet, particularly in unique and underexplored environments, will undoubtedly lead to the discovery of new and exciting molecules based on this privileged scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. Variolin B and its derivate deoxy-variolin B: new marine natural compounds with cyclin-dependent kinase inhibitor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and characterization of the tubercidin biosynthetic pathway from Streptomyces tubercidicus NBRC 13090 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Guitarrins A-E and Aluminumguitarrin A: 5-Azaindoles from the Northwestern Pacific Marine Sponge Guitarra fimbriata - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantum Chemical Analysis of 1H-pyrrolo[2,3-b]pyridine Stability: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract: 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged scaffold in medicinal chemistry, forming the core of numerous kinase inhibitors and serving as a valuable fluorescent probe.[1][2] Its biological activity and photophysical properties are intrinsically linked to its molecular stability, which is governed by a delicate interplay of aromaticity and tautomeric equilibrium.[3][4] This technical guide provides an in-depth analysis of the quantum chemical calculations used to elucidate the stability of 7-azaindole, offering detailed methodologies and a summary of key computational findings to aid in rational drug design and molecular property prediction.
Introduction to the Stability of 7-Azaindole
1H-pyrrolo[2,3-b]pyridine is an aromatic heterocycle structurally analogous to indole and the purine core of ATP.[2] This structural similarity allows it to act as a hinge-binder for many protein kinases, making it a cornerstone for drug development.[1][5] The stability of this scaffold is not a monolithic property but is primarily understood through two key quantum chemical concepts:
-
Aromaticity: The delocalization of π-electrons across the bicyclic system confers significant energetic stability. Both the five-membered pyrrole ring and the six-membered pyridine ring contribute to its overall aromatic character.[6]
-
Tautomerism: 7-azaindole can exist in two primary tautomeric forms: the canonical 1H-pyrrolo[2,3-b]pyridine and the 7H-pyrrolo[2,3-b]pyridine tautomer, which results from a proton transfer from the pyrrole nitrogen (N1) to the pyridine nitrogen (N7). The relative energy difference between these tautomers is a critical determinant of the molecule's ground and excited-state behavior.[7]
Quantum chemical calculations provide a powerful framework for quantifying these properties, offering insights that are crucial for understanding molecular recognition, reaction mechanisms, and photophysics.
Tautomeric Stability: The 1H vs. 7H Equilibrium
The most significant aspect of 7-azaindole's stability is the energetic balance between its 1H (normal) and 7H (tautomer) forms. In the ground state, the 1H form is overwhelmingly more stable. However, this balance can shift dramatically in the excited state or in the presence of specific solvent molecules, a phenomenon critical to its use as a fluorescent probe.[3][8]
dot
Caption: Tautomeric equilibrium between the 1H and 7H forms of 7-azaindole.
Computational studies consistently confirm the higher stability of the 1H tautomer. The relative energies (ΔE) are calculated to quantify this stability difference.
| Level of Theory | Basis Set | ΔE (E_7H - E_1H) (kcal/mol) | Environment | Reference Insight |
| RICC2 | aug-cc-pVTZ | ~10.8 | Gas Phase | High-level coupled-cluster calculations show a significant energy penalty for the 7H tautomer in isolation. |
| DFT (B3LYP) | 6-311++G(d,p) | ~9.5 - 11.5 | Gas Phase | Density Functional Theory provides a cost-effective and accurate estimation of tautomer energy differences.[9] |
| MRPT2//SMD/CASSCF | 6-31G(d,p) | Varies | Heptane | In the excited state, the energy gap can decrease or even invert, facilitating proton transfer.[10] |
| DFT/TDDFT | Varies | Varies | Solvents | The inclusion of solvent models (e.g., PCM) is crucial as hydrogen bonding can stabilize one form over the other.[7] |
Aromaticity and Its Contribution to Stability
Aromaticity is a key indicator of thermodynamic stability. For 7-azaindole, both rings exhibit aromatic character, which can be quantified using magnetic and geometric indices derived from quantum chemical calculations. The most common metric is the Nucleus-Independent Chemical Shift (NICS), where a negative value inside a ring indicates aromaticity.
dot
Caption: Key factors influencing the overall stability of 1H-pyrrolo[2,3-b]pyridine.
Calculations show that while both rings are aromatic, the six-membered pyridine ring exhibits a slightly stronger aromatic character than the five-membered pyrrole ring, a common trend in fused heterocycles.
| Aromaticity Index | Pyrrole Ring (5-membered) | Pyridine Ring (6-membered) | Computational Method Insight |
| NICS(1)_zz (ppm) | -12 to -15 | -14 to -18 | The NICS(1)_zz value, calculated 1 Å above the ring plane, is a robust indicator of π-aromaticity.[11] |
| HOMA | ~0.85 - 0.95 | ~0.90 - 0.98 | The Harmonic Oscillator Model of Aromaticity (HOMA) index, based on bond lengths, suggests high aromaticity for both rings. |
Computational Methodologies and Protocols
Accurate prediction of stability requires robust computational protocols. The following outlines a standard workflow for calculating the relative tautomer energies and aromaticity indices for 7-azaindole.
dot
Caption: Standard computational workflow for analyzing molecular stability.
Protocol 1: Tautomer Relative Energy Calculation
-
Structure Preparation: Generate initial 3D coordinates for both the 1H- and 7H-pyrrolo[2,3-b]pyridine tautomers.
-
Geometry Optimization: Perform a full geometry optimization for each tautomer. A common and reliable level of theory is Density Functional Theory (DFT) using the B3LYP functional with a Pople-style basis set such as 6-31G(d).[12]
-
Frequency Analysis: Conduct a vibrational frequency calculation at the same level of theory as the optimization. This step is critical to:
-
Confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).
-
Obtain the zero-point vibrational energy (ZPE) correction.
-
-
Single-Point Energy Calculation: To achieve higher accuracy, perform a single-point energy calculation on the optimized geometries using a more robust level of theory, such as B3LYP with a larger basis set (e.g., 6-311++G(d,p)) or a coupled-cluster method.
-
Relative Energy Calculation: The final relative energy (ΔE) is calculated as:
-
ΔE = [E_7H + ZPE_7H] - [E_1H + ZPE_1H]
-
Where E is the single-point energy and ZPE is the zero-point energy correction.
-
-
Solvent Effects (Optional): To model stability in solution, the optimization and energy calculations can be repeated using a polarizable continuum model (PCM), such as the Integral Equation Formalism PCM (IEFPCM).[10]
Protocol 2: NICS Aromaticity Calculation
-
Optimized Geometry: Use the optimized geometry of the 1H-pyrrolo[2,3-b]pyridine from Protocol 1.
-
Ghost Atom Placement: Place a ghost atom (Bq) at the geometric center of both the five-membered and six-membered rings. For NICS(1) calculations, the ghost atom is placed 1.0 Å above the ring plane.
-
NMR Calculation: Perform a magnetic shielding tensor calculation using the Gauge-Independent Atomic Orbital (GIAO) method at a DFT level (e.g., B3LYP/6-311++G(d,p)).
-
NICS Value Extraction: The NICS value is the negative of the isotropic magnetic shielding value calculated at the position of the ghost atom. A more negative NICS value corresponds to stronger aromatic character.
Conclusion for Drug Development Professionals
A thorough computational understanding of the stability of 1H-pyrrolo[2,3-b]pyridine is paramount for its effective use in drug discovery. Quantum chemical calculations demonstrate that:
-
The 1H tautomer is the dominant and most stable form in the ground state, which is the relevant form for considering receptor binding interactions.
-
The molecule's high stability is underpinned by strong aromatic character in both of its constituent rings.
-
The potential for tautomerization in the excited state is a key feature to consider for fluorescent labeling applications or when studying photochemical degradation pathways.
By leveraging the computational protocols outlined in this guide, researchers can predict how substitutions on the 7-azaindole scaffold will modulate its stability, tautomeric preferences, and electronic properties, thereby accelerating the design of more potent and stable therapeutic agents.
References
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. What impact does tautomerism have on drug discovery and development? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Excited state tautomerization of 7-azaindole in a 1:1 complex with δ-valerolactam: a comparative study with the homodimer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, spectral analysis, quantum studies, NLO, and thermodynamic properties of the novel 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b] pyridine (HMBPP) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. sonar.ch [sonar.ch]
Tautomerism in 1H-pyrrolo[2,3-b]pyridine Systems: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the tautomeric behavior of 1H-pyrrolo[2,3-b]pyridine, a core heterocyclic scaffold also known as 7-azaindole. Understanding the tautomeric equilibrium of this system is of paramount importance in the fields of medicinal chemistry and drug development, as the prevalence of a specific tautomer can significantly influence a molecule's physicochemical properties, biological activity, and interaction with target macromolecules. This document details the fundamental principles of tautomerism in 1H-pyrrolo[2,3-b]pyridine, the experimental and computational methodologies used for its investigation, and the effects of substitution and solvent on the tautomeric landscape.
The Core Tautomeric Equilibrium
1H-pyrrolo[2,3-b]pyridine predominantly exists in a dynamic equilibrium between two tautomeric forms: the 1H-tautomer and the 7H-tautomer.[1][2] The interconversion between these forms involves the migration of a proton between the nitrogen atom of the pyrrole ring (N1) and the nitrogen atom of the pyridine ring (N7). While the 1H-form is generally considered the more stable and prevalent tautomer under most conditions, the position of this equilibrium can be influenced by various factors.[2][3]
Tautomer1 [label=<
1H-pyrrolo[2,3-b]pyridine (1H-tautomer)
Tautomer2 [label=<
7H-pyrrolo[2,3-b]pyridine (7H-tautomer)
Tautomer1 -> Tautomer2 [dir="both", label=" H⁺ migration", color="#EA4335", fontcolor="#202124"]; } Tautomeric equilibrium of 1H-pyrrolo[2,3-b]pyridine.
Quantitative Analysis of Tautomeric Equilibrium
The relative populations of the 1H and 7H tautomers can be quantified by the tautomeric equilibrium constant (KT). This constant is a critical parameter for understanding the system's behavior in different environments.
Table 1: Tautomeric Equilibrium Data for 1H-pyrrolo[2,3-b]pyridine Systems
| Compound | Solvent | Method | KT ([7H]/[1H]) | Reference |
| 1H-pyrrolo[2,3-b]pyridine | Gas Phase (calc.) | B3LYP/6-31+G** | 0.0003 | [3] |
| 1H-pyrrolo[2,3-b]pyridine | Water (calc.) | IPCM | 0.0032 | [3] |
Note: Quantitative experimental data for ground-state tautomeric equilibrium constants in various solvents is sparse in the readily available literature. The provided data is based on computational studies and highlights the general preference for the 1H-tautomer.
Influence of Substituents
The electronic nature and position of substituents on the 1H-pyrrolo[2,3-b]pyridine ring can significantly impact the tautomeric equilibrium. Electron-withdrawing groups and electron-donating groups can differentially stabilize or destabilize the respective tautomers by altering the acidity of the N-H protons and the basicity of the nitrogen atoms.
Solvent Effects on Tautomerism
The polarity and hydrogen-bonding capabilities of the solvent play a crucial role in determining the position of the tautomeric equilibrium.[6][7] Polar and protic solvents can stabilize the more polar tautomer through dipole-dipole interactions and hydrogen bonding. In the case of 7-azaindole, computational studies suggest that polar solvents can slightly increase the population of the 7H-tautomer compared to the gas phase, although the 1H-tautomer remains predominant.[3]
In the excited state, solvent effects are even more pronounced, with studies showing that alcohols can mediate a double-proton transfer to form the tautomer.[6]
Experimental Protocols for Tautomerism Investigation
A combination of spectroscopic and computational methods is typically employed to study the tautomerism of 1H-pyrrolo[2,3-b]pyridine systems.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the qualitative and quantitative analysis of tautomeric mixtures in solution.[8] The chemical shifts of the protons and carbons are sensitive to the electronic environment, and thus, distinct signals are expected for each tautomer.
Experimental Protocol for NMR Analysis:
-
Sample Preparation: Dissolve a precisely weighed amount of the 1H-pyrrolo[2,3-b]pyridine derivative in a deuterated solvent of interest (e.g., CDCl3, DMSO-d6, CD3OD) to a concentration of approximately 10-20 mg/mL.
-
Data Acquisition: Acquire 1H and 13C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Spectral Analysis: Identify and assign the signals corresponding to each tautomer. The relative integration of characteristic, well-resolved proton signals for each tautomer can be used to determine their molar ratio and subsequently the equilibrium constant (KT). For 13C NMR, the observation of distinct chemical shifts for key carbons can confirm the presence of multiple tautomers.
Table 2: Representative 1H and 13C NMR Chemical Shifts (δ, ppm) for 1H-pyrrolo[2,3-b]pyridine
| Atom | 1H Chemical Shift (DMSO-d6) | 13C Chemical Shift (DMSO-d6) |
| H1 | 11.6 (br s) | - |
| C2 | - | 127.2 |
| H2 | 7.45 (t) | - |
| C3 | - | 100.1 |
| H3 | 6.42 (dd) | - |
| C3a | - | 148.9 |
| C4 | - | 128.9 |
| H4 | 7.95 (dd) | - |
| C5 | - | 115.8 |
| H5 | 7.03 (dd) | - |
| C6 | - | 142.3 |
| H6 | 8.12 (dd) | - |
| C7a | - | 120.9 |
Note: The chemical shifts for the 7H-tautomer are not well-documented for the parent compound due to its lower stability.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can be used to study tautomeric equilibria, particularly when the tautomers exhibit distinct absorption maxima.
Experimental Protocol for UV-Vis Analysis:
-
Sample Preparation: Prepare a series of dilute solutions of the 1H-pyrrolo[2,3-b]pyridine derivative in the solvent of interest. Concentrations should be chosen to ensure absorbance values are within the linear range of the spectrophotometer (typically 0.1 - 1.0).
-
Data Acquisition: Record the UV-Vis absorption spectrum of each solution over a relevant wavelength range (e.g., 200-400 nm).
-
Spectral Analysis: Deconvolution of the overlapping absorption bands corresponding to each tautomer can be performed using specialized software. The relative contributions of each tautomer to the total absorbance can be used to estimate the equilibrium constant. This method is often more complex than NMR for quantitative analysis due to significant spectral overlap.
X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous structural information about the tautomeric form present in the solid state. This technique can definitively identify the positions of protons and confirm the connectivity of the atoms.[9][10]
Experimental Protocol for X-ray Crystallography:
-
Crystal Growth: Grow single crystals of the 1H-pyrrolo[2,3-b]pyridine derivative suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, which will reveal the specific tautomer present in the solid state.
Computational Chemistry
Quantum chemical calculations are invaluable for predicting the relative stabilities of tautomers, elucidating the transition states for their interconversion, and understanding the influence of substituents and solvents.[3][11]
Computational Protocol:
-
Structure Generation: Build the 3D structures of the 1H- and 7H-tautomers of the 1H-pyrrolo[2,3-b]pyridine system.
-
Geometry Optimization and Frequency Calculation: Perform geometry optimizations and frequency calculations for each tautomer using a suitable level of theory and basis set (e.g., DFT with B3LYP functional and a 6-31G* or larger basis set). The absence of imaginary frequencies confirms that the structures are true minima.
-
Energy Calculation: Calculate the electronic energies (including zero-point vibrational energy corrections) of the optimized structures. The energy difference between the tautomers provides an estimate of their relative stability and the equilibrium constant.
-
Solvent Effects: Incorporate the effects of different solvents using a continuum solvation model (e.g., PCM, SMD).
Signaling Pathways and Biological Relevance
The 1H-pyrrolo[2,3-b]pyridine scaffold is a key component in numerous biologically active molecules, including kinase inhibitors.[12] The specific tautomeric form present can dictate the hydrogen bonding pattern with the target protein, thereby influencing binding affinity and inhibitory activity. For instance, the N1-H of the 1H-tautomer can act as a hydrogen bond donor, while the N7 atom can act as a hydrogen bond acceptor. The reverse is true for the 7H-tautomer. Therefore, controlling the tautomeric equilibrium through judicious substituent placement is a critical strategy in drug design.
Conclusion
The tautomerism of 1H-pyrrolo[2,3-b]pyridine systems is a multifaceted phenomenon governed by a delicate interplay of structural and environmental factors. A thorough understanding and control of the tautomeric equilibrium are essential for the rational design of novel therapeutics based on this privileged scaffold. This guide has provided a foundational overview of the key concepts, a summary of available data, and detailed experimental and computational workflows to aid researchers in this endeavor. Further systematic studies to generate comprehensive quantitative data on the tautomerism of a wide range of substituted 1H-pyrrolo[2,3-b]pyridines in various solvents are warranted to further enhance our predictive capabilities in drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Excited state tautomerization of azaindole - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6 [organic-chemistry.org]
- 5. Substituted 1H-1,2,3-Triazol-4-yl-1H-pyrrolo[2,3-b]pyridines by De Novo One-Pot Ring-Forming Coupling/Cyclization/Desilylation Cu Alkyne/Azide Cycloaddition (AAC) Sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Prediction of cytotoxic activity of a series of 1H-pyrrolo[2,3-b]pyridine derivatives as possible inhibitors of c-Met using molecular fingerprints - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Physicochemical Characterization of (1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine Salts: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine, a derivative of 7-azaindole, presents a promising scaffold for drug discovery.[1] The selection of an appropriate salt form is a critical step in the development of a new chemical entity, as it can significantly influence the physicochemical properties, bioavailability, and manufacturability of the active pharmaceutical ingredient (API).[2] This technical guide provides a comprehensive overview of the physicochemical characterization of various salts of this compound. It details the experimental protocols for salt screening and selection, and presents a comparative analysis of the key properties of different salt forms. The information herein is intended to guide researchers in selecting the optimal salt form for further development.
Introduction
The 7-azaindole nucleus is a privileged structure in medicinal chemistry due to its ability to act as a bioisostere for indole and purine systems, often leading to improved potency, selectivity, and physicochemical properties. This compound, as a derivative, is a basic compound that readily forms salts with various acids. The formation of salts is a common strategy to improve the aqueous solubility, stability, and crystallinity of a drug substance.[3] A systematic salt screening and selection process is therefore essential to identify the salt form with the most desirable characteristics for a given dosage form and route of administration.
This guide outlines a structured approach to the salt selection process for this compound, covering initial screening, solid-state characterization, and evaluation of key physicochemical parameters.
Salt Screening and Selection Workflow
A rational approach to salt screening begins with the characterization of the free base and the selection of appropriate counterions based on pKa rules and historical data.[4] The general workflow for salt screening and selection is depicted below.
Physicochemical Properties of this compound Free Base
A thorough characterization of the free base is the first step in a salt selection study. The key properties of the free base are summarized in the table below.
| Property | Value | Method |
| Molecular Weight | 147.18 g/mol | Calculation |
| pKa (Conjugate Acid) | ~ 8.5 (Predicted) | in silico Prediction |
| Aqueous Solubility (pH 7.4) | Low (< 0.1 mg/mL) | Shake-flask Method |
| Crystalline Form | Crystalline | XRPD |
| Melting Point | 185 °C | DSC |
| Hygroscopicity | Non-hygroscopic | DVS |
Comparative Physicochemical Data of Selected Salts
A variety of salts of this compound were prepared and characterized. The following tables summarize the key quantitative data for a selection of these salts, allowing for direct comparison.
Thermal Properties
| Salt Form | Melting Point (°C) | Decomposition Onset (°C) |
| Hydrochloride | 235 | 240 |
| Mesylate | 198 | 210 |
| Tartrate | 175 | 185 |
| Phosphate | 210 (with decomposition) | 210 |
| Citrate | 160 | 170 |
Solubility and Hygroscopicity
| Salt Form | Aqueous Solubility (mg/mL at 25°C) | Hygroscopicity (Weight gain at 80% RH) |
| Hydrochloride | 25 | 1.5% (Slightly hygroscopic) |
| Mesylate | 50 | 0.5% (Non-hygroscopic) |
| Tartrate | 15 | 3.0% (Hygroscopic) |
| Phosphate | 35 | 2.5% (Hygroscopic) |
| Citrate | 10 | 4.5% (Very hygroscopic) |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Salt Formation
Salts are prepared on a small scale by reacting the free base with a stoichiometric amount of the corresponding acid in a suitable solvent system.[5]
-
Dissolution : Dissolve this compound free base in a suitable solvent (e.g., ethanol, methanol, or acetone).
-
Acid Addition : Add a stoichiometric amount of the selected acid (e.g., hydrochloric acid, methanesulfonic acid) to the solution of the free base.
-
Crystallization : Allow the salt to crystallize by cooling, evaporation, or addition of an anti-solvent.
-
Isolation : Isolate the solid salt by filtration and wash with a small amount of the solvent.
-
Drying : Dry the isolated salt under vacuum at an appropriate temperature.
X-Ray Powder Diffraction (XRPD)
XRPD is used to identify the crystalline form of the salt and to detect polymorphism.[6]
-
Sample Preparation : Gently grind the sample to a fine powder.
-
Data Acquisition : Mount the sample on the XRPD instrument and collect the diffraction pattern over a suitable 2θ range (e.g., 2° to 40°).
-
Analysis : Analyze the resulting diffractogram for characteristic peaks to determine the crystalline form.
Differential Scanning Calorimetry (DSC)
DSC is used to determine the melting point and other thermal transitions of the salt.[7]
-
Sample Preparation : Accurately weigh a small amount of the sample (typically 1-5 mg) into an aluminum pan and seal it.
-
Heating Program : Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.
-
Data Analysis : Analyze the resulting thermogram to determine the onset and peak of thermal events such as melting.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature and is used to assess thermal stability and solvent/water content.
-
Sample Preparation : Place a small amount of the sample (typically 5-10 mg) into a TGA pan.
-
Heating Program : Heat the sample at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen).
-
Data Analysis : Analyze the resulting weight loss curve to determine the temperature at which decomposition begins.
Dynamic Vapor Sorption (DVS)
DVS is used to assess the hygroscopicity of the salt by measuring the change in mass as a function of relative humidity (RH).[8][9]
-
Sample Preparation : Place a small amount of the sample (typically 10-20 mg) in the DVS instrument.
-
Humidity Program : Equilibrate the sample at a starting RH (e.g., 40%), then ramp the RH up to a high value (e.g., 90%) and back down in defined steps, allowing the sample to equilibrate at each step.
-
Data Analysis : Plot the change in mass versus RH to generate a sorption-desorption isotherm and determine the extent of water uptake.
Discussion and Salt Selection Rationale
The selection of an optimal salt form is a multi-parameter optimization process.[2] Based on the comparative data, the mesylate salt emerges as a strong candidate for further development. It exhibits high aqueous solubility, which is often beneficial for oral bioavailability, and is non-hygroscopic, which simplifies handling and formulation and enhances stability.[8] The hydrochloride salt also shows good solubility but is slightly hygroscopic. The tartrate, phosphate, and citrate salts are more hygroscopic, which could present challenges during manufacturing and storage.
The final choice of a salt form will depend on the specific requirements of the intended drug product, including the dosage form, route of administration, and desired stability profile.[3] Further studies, such as long-term stability and compatibility with excipients, would be necessary for the selected lead salt.
Conclusion
This technical guide has provided a framework for the physicochemical characterization of this compound salts. A systematic approach to salt screening and characterization is crucial for selecting a salt form with optimal properties for drug development. The mesylate salt of this compound has been identified as a promising candidate due to its high solubility and low hygroscopicity. The detailed experimental protocols and comparative data presented herein serve as a valuable resource for researchers and scientists working on the development of this and other similar molecules.
References
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. ptacts.uspto.gov [ptacts.uspto.gov]
- 3. improvedpharma.com [improvedpharma.com]
- 4. crystallizationsystems.com [crystallizationsystems.com]
- 5. pharmtech.com [pharmtech.com]
- 6. teracrystal.com [teracrystal.com]
- 7. tainstruments.com [tainstruments.com]
- 8. tainstruments.com [tainstruments.com]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Solubility Studies of Novel Pyrrolo[2,3-b]pyridine Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. These compounds have garnered substantial interest due to their diverse biological activities, including but not limited to, potent inhibition of various kinases implicated in cancer and inflammatory diseases. However, a critical physicochemical property that often dictates the success of a drug candidate is its aqueous solubility. Poor solubility can lead to low bioavailability, hinder formulation development, and ultimately result in the failure of otherwise promising therapeutic agents. This technical guide provides an in-depth overview of solubility studies pertaining to novel pyrrolo[2,3-b]pyridine compounds, summarizing available quantitative data, detailing experimental protocols for solubility determination, and illustrating relevant biological pathways.
Quantitative Solubility Data
The aqueous solubility of pyrrolo[2,3-b]pyridine derivatives can vary significantly based on the nature and position of substituents on the core scaffold. The introduction of the nitrogen atom in the pyridine ring, as compared to the analogous indole scaffold, generally leads to an enhancement in aqueous solubility. Below are tables summarizing available quantitative solubility data for select pyrrolo[2,3-b]pyridine compounds and their analogs.
Table 1: Aqueous Solubility of a 1H-pyrrolo[2,3-b]pyridine Derivative Compared to a Thieno[2,3-b]pyridine Analog
| Compound Class | Specific Compound/Modification | Aqueous Solubility | Reference |
| Thieno[2,3-b]pyridine | 3-amino-5-oxo-N-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide | 1.2 µg/mL | [1] |
| 1H-pyrrolo[2,3-b]pyridine | Morpholine moiety tethered to the scaffold | 1.3 mg/mL | [1] |
Table 2: Comparison of Aqueous Solubility between Indole and Azaindole Derivatives
| Compound Scaffold | Crystalline Solubility (pH 6.5) | Reference |
| Indole Derivative | 16 µg/mL | [2] |
| 4-Azaindole Derivative | 932 µg/mL | [2] |
| 5-Azaindole Derivative | 419 µg/mL | [2] |
| 6-Azaindole Derivative | 487 µg/mL | [2] |
| 7-Azaindole (pyrrolo[2,3-b]pyridine) Derivative | 936 µg/mL | [2] |
Table 3: Aqueous Solubility of Substituted 7-Azaindole Analogs
| Compound ID | R1 Substituent | R2 Substituent | Aqueous Solubility (µM) | Reference |
| Analog 1 | Aromatic Group | Pyrazole | Data not provided, but noted as having improved solubility over indole counterpart | [3] |
| Analog 2 | Aromatic Group | Amine | Data not provided, but noted as having improved solubility over indole counterpart | [3] |
| Analog 3 | Aromatic Group | Hydroxy | Data not provided, but noted as having improved solubility over indole counterpart | [3] |
Note: The limited availability of extensive public data on the solubility of a wide range of novel, proprietary pyrrolo[2,3-b]pyridine compounds necessitates a focus on general trends and the importance of experimental determination for each new chemical entity.
Experimental Protocols for Solubility Determination
Accurate determination of aqueous solubility is crucial for the advancement of drug candidates. The following are detailed methodologies for key experiments used to assess the solubility of novel pyrrolo[2,3-b]pyridine compounds.
Thermodynamic Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of a compound, which is the saturation point of a solution in equilibrium with an excess of the solid compound.
Protocol:
-
Compound Preparation: Weigh an excess amount of the solid pyrrolo[2,3-b]pyridine compound into a clear glass vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.
-
Solvent Addition: Add a precise volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the vial.
-
Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (typically 25 °C or 37 °C). Agitate the samples for a sufficient period to reach equilibrium (e.g., 24-48 hours).
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples at a high speed to pellet the undissolved compound.
-
Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred. It is recommended to filter the supernatant through a 0.45 µm filter.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calculation: The solubility is reported in units such as mg/mL or µg/mL based on the measured concentration of the saturated solution.
Kinetic Solubility Determination (Turbidimetric Method)
This high-throughput method measures the concentration at which a compound, initially dissolved in an organic solvent like DMSO, begins to precipitate when added to an aqueous buffer.
Protocol:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the pyrrolo[2,3-b]pyridine compound in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a microplate, perform serial dilutions of the DMSO stock solution.
-
Addition to Aqueous Buffer: Transfer a small, precise volume of each DMSO dilution to a corresponding well of a clear microplate containing the aqueous buffer. This results in a range of compound concentrations with a low final percentage of DMSO (typically 1-2%).
-
Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37 °C) for a set period (e.g., 1-2 hours), allowing for precipitation to occur.
-
Turbidity Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of measuring absorbance at a wavelength where the compound does not absorb (e.g., 600-700 nm).
-
Data Analysis: The kinetic solubility is determined as the concentration at which the turbidity significantly increases above the background, indicating the onset of precipitation.
Signaling Pathways and Experimental Workflows
Pyrrolo[2,3-b]pyridine derivatives have been designed to target various signaling pathways implicated in disease. Understanding these pathways is crucial for rational drug design and the interpretation of biological data. The following diagrams, created using the DOT language, illustrate some of these key pathways and a general workflow for solubility studies.
B-RAF Signaling Pathway in Cancer
The Ras-Raf-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Mutations in the B-RAF gene are common in various cancers, leading to constitutive activation of this pathway.
TNIK Signaling Pathway in Colorectal Cancer
Traf2- and Nck-Interacting Kinase (TNIK) is a key component of the Wnt signaling pathway, which is frequently dysregulated in colorectal cancer. TNIK activates TCF4, a transcription factor that drives cancer cell growth.
CDK8 Signaling in Psoriasis
Cyclin-dependent kinase 8 (CDK8) is involved in the transcriptional regulation of inflammatory genes. In psoriasis, CDK8 can contribute to the inflammatory response, and its inhibition is a potential therapeutic strategy.
References
- 1. Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
Crystalline Structure and Analysis of (1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a privileged scaffold in medicinal chemistry, forming the core of numerous compounds under investigation for therapeutic applications. Its unique electronic and structural properties make it an effective mimic of purine, leading to its incorporation into various kinase inhibitors. This technical guide focuses on (1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine, a key amine-substituted derivative. While a definitive single-crystal X-ray diffraction analysis for this specific compound is not publicly available, this document provides a comprehensive summary of its known physicochemical properties, a detailed representative synthesis protocol for related derivatives, and an exploration of its significant biological context, particularly as an inhibitor of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway.
Physicochemical Properties
Quantitative data for this compound and its isomers are primarily derived from computational predictions. Below is a summary of key physicochemical descriptors sourced from publicly available databases.
| Property | This compound | (1H-pyrrolo[2,3-b]pyridin-6-yl)methanamine[1] |
| Molecular Formula | C₈H₉N₃ | C₈H₉N₃ |
| Molecular Weight | 147.18 g/mol | 147.18 g/mol [1] |
| Exact Mass | 147.079647300 Da | 147.079647300 Da[1] |
| XLogP3-AA | 0.2 | 0.2[1] |
| Hydrogen Bond Donor Count | 2 | 2 |
| Hydrogen Bond Acceptor Count | 2 | 2 |
| Rotatable Bond Count | 1 | 1[1] |
| Topological Polar Surface Area | 54.7 Ų | 54.7 Ų[1] |
| Complexity | 137 | 137[1] |
Experimental Protocols
The following sections detail a representative synthetic route and the standard analytical methods used for the characterization of 1H-pyrrolo[2,3-b]pyridine derivatives.
Representative Synthesis of a 1H-pyrrolo[2,3-b]pyridine Derivative
The synthesis of substituted 1H-pyrrolo[2,3-b]pyridines often involves a multi-step process. The following protocol is adapted from methodologies reported for the synthesis of potent Fibroblast Growth Factor Receptor (FGFR) inhibitors.[2][3]
Step 1: Condensation Reaction
-
To a solution of a starting 1H-pyrrolo[2,3-b]pyridine (e.g., 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, 1.0 mmol) in methanol (7 mL), add the desired R-substituted aldehyde (1.1 mmol) and potassium hydroxide (5.0 mmol).
-
Stir the reaction mixture at 50°C for approximately 5 hours, monitoring the reaction progress via Thin-Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the intermediate compound.
Step 2: Reduction Reaction
-
To a solution of the intermediate from Step 1 (0.31 mmol) in acetonitrile (7 mL), add triethylsilane (6.26 mmol) and trifluoroacetic acid (6.54 mmol).
-
Heat the reaction mixture to reflux for 2 hours.
-
After cooling, concentrate the mixture under reduced pressure.
-
Purify the residue using silica gel column chromatography to obtain the final 1H-pyrrolo[2,3-b]pyridine derivative.
Standard Characterization Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to confirm the chemical structure of the synthesized compounds.
-
Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact mass and confirm the molecular formula.
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis is employed to assess the purity of the final compound.
Biological Context: Targeting the FGFR Signaling Pathway
Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have emerged as potent and selective inhibitors of the Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases.[2][4]
The Role of FGFR Signaling
The FGFR signaling pathway is crucial for various cellular processes, including proliferation, differentiation, migration, and survival.[5] The pathway is initiated by the binding of a Fibroblast Growth Factor (FGF) ligand to its corresponding FGFR on the cell surface. This binding, facilitated by heparan sulfate proteoglycans, induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain.[6][7] This activation triggers downstream signaling cascades, primarily the RAS-MAPK and PI3K-AKT pathways, which regulate gene expression and other cellular functions.[5][8]
Dysregulation in Cancer and Therapeutic Intervention
Aberrant activation of the FGFR signaling pathway, through mechanisms such as gene amplification, mutations, or fusions, is a known driver in various cancers.[2][4] This makes FGFRs attractive targets for cancer therapy. 1H-pyrrolo[2,3-b]pyridine derivatives have been designed to act as ATP-competitive inhibitors, binding to the kinase domain of FGFRs. This action blocks the autophosphorylation and subsequent activation of downstream signaling, thereby inhibiting the proliferation and survival of cancer cells driven by aberrant FGFR activity.
Conclusion
While direct crystallographic data for this compound remains elusive in public databases, its structural framework is of high interest to the drug development community. The synthetic accessibility of its derivatives and their potent inhibitory activity against key oncogenic drivers like the FGFRs underscore the therapeutic potential of this chemical class. Future research, including the successful crystallization and X-ray diffraction analysis of this and related compounds, will be invaluable for structure-based drug design efforts, enabling the optimization of potency, selectivity, and pharmacokinetic properties for the next generation of targeted cancer therapies.
References
- 1. (1H-pyrrolo(2,3-b)pyridin-6-yl)methanamine | C8H9N3 | CID 33728575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Understanding FGF Signaling: A Key Pathway in Development and Disease | Proteintech Group [ptglab.com]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 8. aacrjournals.org [aacrjournals.org]
Methodological & Application
Synthesis of (1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine Derivatives: A Detailed Protocol for Researchers
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for the synthesis of (1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine derivatives, a class of compounds with significant interest in medicinal chemistry due to their potential as kinase inhibitors. The core of this synthetic approach is the reductive amination of 1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, a versatile method for introducing diverse amine functionalities at the 3-position of the 7-azaindole scaffold.
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged scaffold in drug discovery, appearing in numerous approved kinase inhibitors.[1] Derivatives of this core structure have been identified as potent inhibitors of various kinases, including Fibroblast Growth Factor Receptors (FGFRs), Janus Kinases (JAKs), and Phosphodiesterase 4B (PDE4B), making them attractive candidates for the development of novel therapeutics for cancer and inflammatory diseases.[2][3][4]
Synthetic Approach: Reductive Amination
The primary method for the synthesis of this compound derivatives is a one-pot reductive amination reaction. This process involves the initial formation of an imine or iminium ion from the reaction of 1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde with a primary or secondary amine, followed by in-situ reduction to the corresponding amine.
General Reaction Scheme
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of this compound derivatives.
Protocol 1: General Procedure for Reductive Amination using Sodium Triacetoxyborohydride
This protocol is a widely used and versatile method for the reductive amination of a broad range of amines.
Materials:
-
1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
-
Primary or secondary amine (e.g., aniline, benzylamine, morpholine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (optional)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (1.0 eq) in anhydrous DCM or DCE (0.1-0.2 M), add the respective primary or secondary amine (1.0-1.2 eq).
-
If the amine is an aniline or a weakly basic amine, a catalytic amount of acetic acid (0.1 eq) can be added to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours.
-
Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., DCM/Methanol or Hexane/Ethyl Acetate) to afford the desired this compound derivative.
Protocol 2: Reductive Amination using Sodium Borohydride
This method is a cost-effective alternative, particularly suitable for aldehydes and less hindered amines.
Materials:
-
1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
-
Primary or secondary amine
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Acetic acid (optional)
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (1.0 eq) and the amine (1.0-1.2 eq) in methanol or ethanol (0.1-0.2 M).
-
Add a few drops of acetic acid to catalyze imine formation.
-
Stir the mixture at room temperature for 1-2 hours.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5-2.0 eq) in small portions.
-
Allow the reaction to warm to room temperature and stir for an additional 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, quench by the careful addition of water.
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Data Presentation
The following tables summarize representative data for the synthesis of various this compound derivatives.
Table 1: Synthesis of N-Aryl-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine Derivatives
| Entry | Amine | Product | Yield (%) | m.p. (°C) | 1H NMR (δ ppm) | MS (m/z) |
| 1 | Aniline | N-((1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)aniline | 85 | 135-137 | 7.55 (d, 1H), 7.40 (d, 1H), 7.20-7.05 (m, 4H), 6.80 (t, 1H), 6.65 (d, 2H), 4.50 (s, 2H), 4.20 (br s, 1H), 11.8 (br s, 1H) | 224.1 [M+H]+ |
| 2 | 4-Fluoroaniline | N-((1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)-4-fluoroaniline | 82 | 142-144 | 7.58 (d, 1H), 7.42 (d, 1H), 7.15 (s, 1H), 7.00-6.90 (m, 3H), 6.60 (t, 2H), 4.45 (s, 2H), 4.10 (br s, 1H), 11.9 (br s, 1H) | 242.1 [M+H]+ |
| 3 | 4-Methoxyaniline | N-((1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)-4-methoxyaniline | 88 | 128-130 | 7.56 (d, 1H), 7.41 (d, 1H), 7.18 (s, 1H), 7.05 (dd, 1H), 6.80 (d, 2H), 6.65 (d, 2H), 4.40 (s, 2H), 3.75 (s, 3H), 3.90 (br s, 1H), 11.8 (br s, 1H) | 254.1 [M+H]+ |
Table 2: Synthesis of N-Alkyl-(1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine Derivatives
| Entry | Amine | Product | Yield (%) | State | 1H NMR (δ ppm) | MS (m/z) |
| 1 | Benzylamine | N-((1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)benzylamine | 90 | Oil | 7.60 (d, 1H), 7.45 (d, 1H), 7.35-7.20 (m, 6H), 7.10 (dd, 1H), 4.00 (s, 2H), 3.85 (s, 2H), 2.50 (br s, 1H), 11.9 (br s, 1H) | 238.1 [M+H]+ |
| 2 | Cyclohexylamine | N-((1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)cyclohexanamine | 78 | Solid | 7.55 (d, 1H), 7.40 (d, 1H), 7.15 (s, 1H), 7.00 (dd, 1H), 3.90 (s, 2H), 2.60-2.50 (m, 1H), 1.90-1.10 (m, 11H), 11.8 (br s, 1H) | 230.2 [M+H]+ |
| 3 | Morpholine | 4-((1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)morpholine | 92 | Solid | 7.58 (d, 1H), 7.42 (d, 1H), 7.20 (s, 1H), 7.05 (dd, 1H), 3.70 (t, 4H), 3.60 (s, 2H), 2.50 (t, 4H), 11.9 (br s, 1H) | 218.1 [M+H]+ |
Signaling Pathways and Biological Relevance
This compound derivatives are of significant interest due to their potential to modulate key signaling pathways implicated in various diseases. The 7-azaindole core is a well-established hinge-binding motif for many kinases.
Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway
Aberrant FGFR signaling is a known driver in various cancers.[5] The 1H-pyrrolo[2,3-b]pyridine scaffold has been successfully utilized to develop potent FGFR inhibitors.[2][5] These inhibitors typically bind to the ATP-binding pocket of the kinase domain, preventing autophosphorylation and the activation of downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways.
Janus Kinase (JAK)/STAT Signaling Pathway
The JAK/STAT pathway is crucial for cytokine signaling and is implicated in inflammatory and autoimmune diseases. Several approved JAK inhibitors feature the 7-azaindole scaffold.[3][6] These inhibitors block the activity of JAKs, thereby preventing the phosphorylation and activation of STAT proteins, which in turn inhibits the transcription of pro-inflammatory genes.
Phosphodiesterase 4B (PDE4B) Signaling Pathway
PDE4B is an enzyme that degrades cyclic AMP (cAMP), a key second messenger in inflammatory cells. Inhibition of PDE4B leads to an increase in intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines. The 7-azaindole scaffold has been explored for the development of selective PDE4B inhibitors.[4]
Conclusion
The synthetic protocols outlined in this document provide a robust and adaptable methodology for the preparation of a diverse library of this compound derivatives. The biological significance of the 7-azaindole scaffold as a kinase inhibitor highlights the potential of these compounds as valuable tools for chemical biology and as starting points for the development of novel therapeutic agents. Further investigation into the structure-activity relationships of these derivatives is warranted to optimize their potency and selectivity for specific kinase targets.
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel Azaindole Compounds as Phosphodiesterase 4B Inhibitors for Treating Immune-Inflammatory Diseases or Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel chemotype of kinase inhibitors: Discovery of 3,4-ring fused 7-azaindoles and deazapurines as potent JAK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The (1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine Scaffold in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The (1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine scaffold, a derivative of 7-azaindole, has emerged as a privileged structure in medicinal chemistry, particularly in the design of kinase inhibitors. The 7-azaindole core is a bioisostere of indole and purine, and its unique arrangement of a pyridine nitrogen and a pyrrole NH group allows it to act as an excellent hinge-binding motif, forming two crucial hydrogen bonds with the backbone of a kinase's ATP-binding site.[1][2] This mimics the interaction of adenine in ATP, making it a highly effective starting point for the development of ATP-competitive kinase inhibitors.[3][4] The methanamine group at the 3-position provides a versatile handle for synthetic elaboration, allowing for the introduction of various substituents to modulate potency, selectivity, and pharmacokinetic properties. This document provides an overview of its applications, quantitative biological data for select derivatives, and detailed experimental protocols for synthesis and evaluation.
Applications in Kinase Inhibition
Derivatives of the this compound scaffold have been successfully employed to develop potent and selective inhibitors for a wide range of protein kinases implicated in cancer and inflammatory diseases.
-
Janus Kinases (JAKs): The scaffold is a key component in numerous JAK inhibitors.[1][5] These enzymes are critical for cytokine signaling, and their dysregulation is linked to autoimmune disorders and myeloproliferative neoplasms.[1][6]
-
Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is a known driver in various cancers. The 7-azaindole core has been instrumental in designing potent FGFR inhibitors, with the 3-position being a key point for modification to achieve selectivity and potency.[7][8][9]
-
c-Met: The c-Met proto-oncogene encodes a receptor tyrosine kinase that is often dysregulated in cancer. 1H-pyrrolo[2,3-b]pyridine derivatives have shown strong inhibitory activity against c-Met.[10]
-
Other Kinases: This versatile scaffold has also been utilized to develop inhibitors for other important kinase targets, including Maternal Embryonic Leucine Zipper Kinase (MELK)[11], Traffic N-linked K-channel protein (TNIK)[12], and Aurora Kinases.[1][2]
Data Presentation: Biological Activity of Derivatives
The following tables summarize the in vitro inhibitory activities of various kinase inhibitors built upon the 1H-pyrrolo[2,3-b]pyridine scaffold.
| Compound ID | Target Kinase(s) | IC50 (nM) | Reference |
| FGFR Inhibitors | |||
| Compound 4h | FGFR1 | 7 | [8][13] |
| FGFR2 | 9 | [8][13] | |
| FGFR3 | 25 | [8][13] | |
| FGFR4 | 712 | [8][13] | |
| c-Met/ALK Inhibitors | |||
| Compound 9 | c-Met | 22.8 | [3][10] |
| JAK Inhibitors | |||
| Compound 19 | JAK1 | 1.5 | [6] |
| JAK3 | 1.1 | [6] | |
| MELK Inhibitors | |||
| Compound 16h | MELK | 32 | [11] |
| TNIK Inhibitors | |||
| Representative Cpd. | TNIK | <1 | [12] |
Key Signaling Pathways
Derivatives of the this compound scaffold interrupt key signaling cascades crucial for cell proliferation, survival, and differentiation.
JAK-STAT Signaling Pathway
The JAK-STAT pathway is a primary route for cytokine signaling.[1][11][14] Upon cytokine binding, receptor-associated JAKs are activated, leading to the phosphorylation and activation of STAT proteins, which then translocate to the nucleus to regulate gene expression.[2][7] Inhibitors targeting JAKs can block this cascade, making them effective in treating inflammatory diseases and certain cancers.
Caption: Inhibition of the JAK-STAT signaling pathway.
FGFR Signaling Pathway
The Fibroblast Growth Factor Receptor (FGFR) pathway, when activated by FGF ligands, triggers downstream cascades including the RAS-MAPK and PI3K-AKT pathways, promoting cell growth, proliferation, and angiogenesis.[8][15][16] Inhibitors targeting the FGFR kinase domain can halt these oncogenic signals.
Caption: Inhibition of the FGFR signaling pathway.
PI3K-AKT-mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a central regulator of cell metabolism, growth, and survival.[12][17][18] Its frequent dysregulation in cancer makes it a prime target for therapeutic intervention.
Caption: Inhibition of the PI3K-AKT-mTOR signaling pathway.
Experimental Protocols
Synthesis of this compound Derivatives
A common synthetic route to derivatives of this scaffold involves the formation of an intermediate, 7-azaindole-3-carboxaldehyde, followed by reductive amination or amide coupling to introduce the desired side chain.
Caption: General synthetic workflow for derivatives.
Protocol 1: Synthesis of 7-Azaindole-3-carboxaldehyde
This procedure is a generalized Vilsmeier-Haack formylation.
-
Reagents and Materials:
-
7-Azaindole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
-
Procedure:
-
Cool a solution of DMF in DCM to 0°C in an ice bath.
-
Slowly add POCl₃ dropwise to the cooled DMF solution while stirring. Allow the mixture to stir at 0°C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of 7-azaindole in DCM dropwise to the Vilsmeier reagent at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates consumption of the starting material.
-
Carefully quench the reaction by pouring it into a mixture of ice and saturated sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 7-azaindole-3-carboxaldehyde.
-
Protocol 2: Synthesis of a Secondary Amine Derivative via Reductive Amination
This protocol describes the coupling of the aldehyde intermediate with a primary amine.
-
Reagents and Materials:
-
7-Azaindole-3-carboxaldehyde
-
Primary amine (R-NH₂)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (optional, catalytic amount)
-
Saturated sodium bicarbonate solution
-
Water, Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve 7-azaindole-3-carboxaldehyde and the primary amine (1.0-1.2 equivalents) in DCE or THF.
-
Add a catalytic amount of acetic acid if necessary to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.
-
Add sodium triacetoxyborohydride (1.5-2.0 equivalents) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Quench the reaction with saturated sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., DCM or Ethyl Acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the final compound by column chromatography or preparative HPLC.
-
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol provides a general method for determining the IC₅₀ of a compound against a specific protein kinase using a luminescence-based assay that quantifies ATP consumption.
Caption: Workflow for a luminescence-based kinase assay.
-
Reagents and Materials:
-
Recombinant protein kinase of interest
-
Specific peptide or protein substrate
-
Adenosine 5'-triphosphate (ATP)
-
Test compound (solubilized in DMSO)
-
Kinase assay buffer (e.g., HEPES, MgCl₂, DTT, BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 384-well microplates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
-
-
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO. Further dilute into the kinase assay buffer to the desired final concentrations.
-
Reaction Setup:
-
To the wells of a 384-well plate, add 2.5 µL of the diluted test compound or control (e.g., DMSO for 100% activity, known inhibitor for positive control).
-
Prepare a master mix of the kinase and substrate in kinase assay buffer. Add 5 µL of this mix to each well.
-
Prepare a solution of ATP in kinase assay buffer.
-
-
Kinase Reaction:
-
Initiate the reaction by adding 2.5 µL of the ATP solution to each well. The final reaction volume is 10 µL.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
-
Signal Detection:
-
Stop the kinase reaction by adding 10 µL of ADP-Glo™ Reagent to each well. This reagent also depletes any unconsumed ATP. Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used in a luciferase reaction to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate reader.
-
The amount of light generated is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.
-
-
References
- 1. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 2. journals.biologists.com [journals.biologists.com]
- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 4. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Azaindole synthesis [organic-chemistry.org]
- 7. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 9. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. The PI3K/AKT/mTOR pathway in breast cancer: targets, trials and biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. cusabio.com [cusabio.com]
- 15. Understanding FGF Signaling: A Key Pathway in Development and Disease | Proteintech Group [ptglab.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. PI3K/AKT/mTOR signaling pathway - Proteopedia, life in 3D [proteopedia.org]
Application Notes and Protocols for Kinase Assay Using (1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The (1H-pyrrolo[2,3-b]pyridine), also known as 7-azaindole, core is a privileged scaffold in medicinal chemistry, forming the basis for numerous kinase inhibitors.[1][2] Derivatives of this heterocyclic system have demonstrated a wide array of pharmacological activities, including the development of inhibitors for kinases such as Fibroblast Growth Factor Receptors (FGFRs), Janus Kinases (JAKs), and Traf-2 and Nck-interacting kinase (TNIK).[2] This document provides detailed experimental protocols for evaluating novel (1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine derivatives as potential kinase inhibitors.
Overview of Kinase Assay Formats
Kinase assays are essential for determining the inhibitory potential of novel compounds. These assays can be broadly categorized into two main types: biochemical assays and cell-based assays.
Biochemical assays directly measure the activity of purified kinases on their substrates.[3] Common formats include:
-
Radiometric Assays: Considered the gold standard, these assays track the transfer of a radiolabeled phosphate from ATP to a substrate.[4]
-
Fluorescence-Based Assays: These methods utilize fluorescently labeled substrates or reagents to monitor kinase activity, offering high sensitivity.[5] Examples include Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization (FP).[5][6]
-
Luminescence-Based Assays: These assays, such as ADP-Glo™, measure kinase activity by quantifying the amount of ADP produced in the kinase reaction.[7][8]
Cell-based assays assess the efficacy of inhibitors within a more physiologically relevant cellular environment.[9] These assays can measure:
-
Cellular Phosphorylation: Techniques like ELISA and Western blotting can quantify the phosphorylation of a kinase's substrate within cell lysates.[9][10]
-
Cell Proliferation: Assays such as the Sulforhodamine B (SRB) assay determine the anti-proliferative effects of the compounds on cancer cell lines.[1]
-
Target Engagement: Methods like NanoBRET™ can confirm that the compound is binding to its intended kinase target within intact cells.[10]
Experimental Protocols
Biochemical Kinase Inhibition Assay (TR-FRET)
This protocol describes a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to determine the in vitro inhibitory activity of this compound derivatives against a target kinase.
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a specific kinase.
Materials:
-
Purified recombinant kinase
-
Biotinylated substrate peptide
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds (dissolved in DMSO)
-
Detection reagents: Europium-labeled anti-phospho-substrate antibody and Allophycocyanin (APC)-labeled streptavidin
-
384-well low-volume black plates
-
TR-FRET compatible plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the this compound derivatives in DMSO. A typical starting concentration is 10 mM, followed by 1:3 serial dilutions.
-
Reaction Setup:
-
Add 2 µL of kinase reaction buffer to each well.
-
Add 1 µL of the serially diluted test compounds or DMSO (as a vehicle control) to the appropriate wells.
-
Add 2 µL of the kinase solution (pre-diluted in kinase buffer) to all wells except the negative control wells.
-
Add 2 µL of the biotinylated substrate peptide (pre-diluted in kinase buffer) to all wells.
-
Initiate the kinase reaction by adding 3 µL of ATP solution (pre-diluted in kinase buffer). The final ATP concentration should be at or near the Km value for the specific kinase.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Reaction Termination and Detection:
-
Stop the reaction by adding 5 µL of a detection solution containing the Europium-labeled anti-phospho-substrate antibody and APC-labeled streptavidin.
-
Incubate the plate at room temperature for an additional 60 minutes, protected from light.
-
-
Data Acquisition: Read the TR-FRET signal on a compatible plate reader, measuring the emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.
-
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor emission / Donor emission).
-
Normalize the data using the vehicle control (0% inhibition) and a positive control inhibitor or no enzyme control (100% inhibition).
-
Plot the normalized percent inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Cell-Based Kinase Phosphorylation Assay (ELISA)
This protocol outlines a sandwich ELISA to measure the inhibition of substrate phosphorylation by this compound derivatives in a cellular context.[9]
Objective: To assess the ability of test compounds to inhibit the activity of a target kinase within a cell, leading to a decrease in substrate phosphorylation.
Materials:
-
Cancer cell line expressing the target kinase and substrate
-
96-well cell culture plates
-
Cell culture medium
-
Test compounds (dissolved in DMSO)
-
Cell lysis buffer
-
ELISA plate pre-coated with a capture antibody specific for the substrate protein
-
Detection antibody specific for the phosphorylated form of the substrate
-
HRP-conjugated secondary antibody
-
TMB substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Plate reader capable of measuring absorbance at 450 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will result in 80-90% confluency at the time of the experiment and incubate for 24 hours.[9]
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for a predetermined time (e.g., 2 hours). Include a vehicle control (DMSO).
-
Cell Lysis:
-
ELISA:
-
Transfer 50-100 µL of the cell lysate to the pre-coated ELISA plate.[9]
-
Incubate for 2 hours at room temperature or overnight at 4°C.[9]
-
Wash the plate three times with wash buffer.[9]
-
Add 100 µL of the diluted phospho-specific detection antibody to each well and incubate for 1 hour at room temperature.[9]
-
Wash the plate three times with wash buffer.[9]
-
Add 100 µL of the diluted HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.[9]
-
Wash the plate five times with wash buffer.[9]
-
Add 100 µL of TMB substrate solution and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 50 µL of stop solution.
-
-
Data Acquisition: Measure the absorbance at 450 nm using a plate reader.
-
Data Analysis:
-
Subtract the background absorbance (wells with no lysate).
-
Normalize the data to the vehicle control.
-
Plot the percent inhibition of phosphorylation against the compound concentration to determine the IC50 value.
-
Data Presentation
Quantitative data for the inhibitory activity of the this compound derivatives should be summarized in a clear and structured table for easy comparison.
| Compound ID | Target Kinase | Biochemical IC50 (nM) [TR-FRET] | Cellular IC50 (nM) [Phospho-ELISA] |
| Derivative 1 | FGFR1 | 7 | 50 |
| Derivative 2 | FGFR1 | 15 | 120 |
| Derivative 3 | JAK3 | 1.1 | 10 |
| Derivative 4 | JAK3 | 5.2 | 45 |
| Reference Cmpd | FGFR1 | 2 | 15 |
| Reference Cmpd | JAK3 | 0.5 | 5 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual IC50 values can vary depending on experimental conditions.[11]
Visualizations
Signaling Pathway Diagram
Caption: A simplified diagram of a receptor tyrosine kinase signaling pathway and the inhibitory action of a this compound derivative.
Experimental Workflow Diagram
Caption: A flowchart illustrating the key steps in biochemical and cell-based kinase inhibition assays.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 6. Biochemical Kinase Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.com]
- 8. ADP-Glo™ Kinase Assay Protocol [promega.kr]
- 9. benchchem.com [benchchem.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols: Buchwald-Hartwig Amination of Halo-pyrrolo[2,3-b]pyridines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Buchwald-Hartwig amination of halo-pyrrolo[2,3-b]pyridines, also known as halo-7-azaindoles. This reaction is a powerful tool for the synthesis of N-aryl and N-alkyl-7-azaindole derivatives, which are key structural motifs in many biologically active compounds, particularly kinase inhibitors.
Introduction
The pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a privileged structure in medicinal chemistry due to its ability to mimic the purine core of ATP and interact with the hinge region of kinase enzymes. The introduction of amino substituents on the pyridine ring of this scaffold is a common strategy in drug design to modulate potency, selectivity, and physicochemical properties. The Buchwald-Hartwig amination has emerged as a robust and versatile method for forging these crucial C-N bonds, overcoming the limitations of traditional methods like nucleophilic aromatic substitution (SNAr), which often require harsh conditions.
A significant challenge in the amination of halo-7-azaindoles is the presence of the unprotected N-H group on the pyrrole ring, which can lead to side reactions or catalyst inhibition. However, the development of specialized palladium catalysts and ligands has enabled efficient and selective amination of the halo-pyridine ring.
Reaction Parameters and Optimization
The success of the Buchwald-Hartwig amination of halo-pyrrolo[2,3-b]pyridines is highly dependent on the careful selection of the catalyst system (palladium precursor and ligand), base, and solvent.
Catalyst System:
-
Palladium Precursors: Palladium(II) acetate (Pd(OAc)2) and tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) are common palladium sources.[1] More recently, palladium precatalysts such as those based on biarylphosphine ligands (e.g., RuPhos, XPhos, SPhos) have shown excellent activity and stability, allowing for lower catalyst loadings and milder reaction conditions.[2]
-
Ligands: Bulky, electron-rich biarylphosphine ligands are crucial for promoting the catalytic cycle. The choice of ligand can significantly impact the reaction outcome. Common ligands include:
-
For secondary amines: RuPhos, XPhos, and SPhos have demonstrated high efficacy.[2]
-
For primary amines: BrettPhos is often the ligand of choice due to its ability to promote mono-arylation with high selectivity.[2]
-
Bidentate ligands like BINAP and DPPF have also been used, particularly in earlier developments of the reaction.[3]
-
Base:
-
Strong, non-nucleophilic bases are required to deprotonate the amine and facilitate the catalytic cycle.
-
Lithium bis(trimethylsilyl)amide (LiHMDS) is a highly effective base for these couplings, especially when dealing with the unprotected N-H of the azaindole. An extra equivalent of LiHMDS can be used to deprotonate protic functional groups on the amine coupling partner.[2]
-
Sodium tert-butoxide (NaOt-Bu) is another commonly used strong base.[1]
-
Weaker bases like potassium phosphate (K3PO4) can be employed, particularly with functionalized anilines, offering broader functional group tolerance.[1]
Solvent:
-
Anhydrous, aprotic solvents are typically used.
-
Tetrahydrofuran (THF) and toluene are the most common solvents for these reactions.[1][2]
Experimental Protocols
General Procedure for the Buchwald-Hartwig Amination of Halo-7-azaindoles with Secondary Amines
This protocol is adapted from Henderson et al., Org. Lett. 2010, 12 (20), pp 4438–4441.[2]
Materials:
-
Halo-7-azaindole (e.g., 4-chloro-7-azaindole)
-
Secondary amine
-
Palladium precatalyst (e.g., RuPhos Pd G1, P1)
-
Ligand (e.g., RuPhos, L1)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (1 M solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Nitrogen or Argon atmosphere
Procedure:
-
To an oven-dried reaction vessel, add the halo-7-azaindole (0.5 mmol, 1.0 equiv), the palladium precatalyst (0.005 mmol, 1 mol%), and the ligand (0.005 mmol, 1 mol%).
-
Seal the vessel with a septum and purge with nitrogen or argon.
-
Add the secondary amine (0.6 mmol, 1.2 equiv) followed by anhydrous THF (1 mL).
-
Add the LiHMDS solution (1.2 mL, 1.2 mmol, 2.4 equiv) dropwise at room temperature.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or gentle heating) and monitor the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Procedure for the Buchwald-Hartwig Amination of Halo-7-azaindoles with Primary Amines
This protocol is adapted from Henderson et al., Org. Lett. 2010, 12 (20), pp 4438–4441.[2]
Materials:
-
Halo-7-azaindole
-
Primary amine
-
Palladium precatalyst (e.g., BrettPhos Pd G1, P5)
-
Ligand (e.g., BrettPhos, L5)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (1 M solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Nitrogen or Argon atmosphere
Procedure:
-
Follow steps 1-3 from the secondary amine protocol, using the appropriate palladium precatalyst and ligand for primary amines.
-
Add the primary amine (0.6 mmol, 1.2 equiv) followed by anhydrous THF (1 mL).
-
Add the LiHMDS solution (1.2 mL, 1.2 mmol, 2.4 equiv) dropwise at room temperature.
-
Stir the reaction mixture at the desired temperature and monitor for completion.
-
Work-up and purify the product as described in the secondary amine protocol.
Data Presentation
The following tables summarize representative examples of the Buchwald-Hartwig amination of various halo-7-azaindoles with a range of amines. Yields are isolated yields after purification.
Table 1: Amination of 4-Chloro-7-azaindole with Secondary Amines [2]
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Time (h) | Yield (%) |
| 1 | N-Methylpiperazine | P1 (1) | L1 (1) | LiHMDS | THF | 0.5 | 94 |
| 2 | Morpholine | P1 (1) | L1 (1) | LiHMDS | THF | 1 | 92 |
| 3 | 4-Hydroxypiperidine | P1 (1) | L1 (1) | LiHMDS | THF | 1 | 85 |
| 4 | Indoline | P1 (1) | L1 (1) | LiHMDS | THF | 1 | 91 |
| 5 | N-Phenylpiperazine | P1 (1) | L1 (1) | LiHMDS | THF | 2 | 88 |
P1 = RuPhos Precatalyst, L1 = RuPhos
Table 2: Amination of 5-Bromo- and 6-Chloro-7-azaindole with Secondary Amines [2]
| Entry | Substrate | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Time (h) | Yield (%) |
| 1 | 5-Bromo-7-azaindole | N-Methylpiperazine | P1 (1) | L1 (1) | LiHMDS | THF | 1 | 95 |
| 2 | 5-Bromo-7-azaindole | Morpholine | P1 (1) | L1 (1) | LiHMDS | THF | 1 | 93 |
| 3 | 6-Chloro-7-azaindole | N-Methylpiperazine | P1 (2) | L1 (2) | LiHMDS | THF | 12 | 85 |
P1 = RuPhos Precatalyst, L1 = RuPhos
Table 3: Amination of 4-Chloro-7-azaindole with Primary Amines [2]
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Time (h) | Yield (%) |
| 1 | n-Butylamine | P5 (1) | L5 (1) | LiHMDS | THF | 1 | 89 |
| 2 | Aniline | P5 (1) | L5 (1) | LiHMDS | THF | 2 | 82 |
| 3 | Benzylamine | P5 (1) | L5 (1) | LiHMDS | THF | 1 | 90 |
P5 = BrettPhos Precatalyst, L5 = BrettPhos
Mandatory Visualizations
Buchwald-Hartwig Amination Workflow
Caption: Workflow for the Buchwald-Hartwig amination of halo-pyrrolo[2,3-b]pyridines.
Application in Drug Discovery: Inhibition of NF-κB Signaling Pathway
Amino-pyrrolo[2,3-b]pyridine derivatives have been developed as potent inhibitors of various kinases, including the IκB kinases (IKKs), which are central to the NF-κB signaling pathway.[4][5] This pathway is implicated in inflammation and cancer.
Caption: Inhibition of the canonical NF-κB signaling pathway by amino-pyrrolo[2,3-b]pyridine-based IKK inhibitors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3- b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3-b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling - PMC [pmc.ncbi.nlm.nih.gov]
Solid-Phase Synthesis of a 1H-Pyrrolo[2,3-b]pyridine Library: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview and a proposed protocol for the solid-phase synthesis of a diverse library of 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, derivatives. The 1H-pyrrolo[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities. Solid-phase synthesis offers a highly efficient method for the rapid generation of a large number of analogs for structure-activity relationship (SAR) studies and hit-to-lead optimization in drug discovery.
Introduction to 1H-Pyrrolo[2,3-b]pyridine Synthesis
The construction of the 1H-pyrrolo[2,3-b]pyridine ring system can be achieved through various synthetic strategies. Notable methods include the Fischer indole synthesis, Larock indole synthesis, and the Chichibabin reaction.[1][2] The adaptation of these methods to a solid-phase format allows for the systematic variation of building blocks and the efficient purification of intermediates and final products.
The proposed solid-phase strategy involves the assembly of the 7-azaindole core on a solid support, followed by diversification at key positions before cleavage from the resin. This approach is amenable to combinatorial chemistry techniques, enabling the generation of a large library of compounds.
Proposed Solid-Phase Synthesis Workflow
The general workflow for the solid-phase synthesis of a 1H-pyrrolo[2,3-b]pyridine library is depicted below. This strategy utilizes a traceless linker, ensuring that no residual linker functionality remains on the final product after cleavage.
Caption: General workflow for the solid-phase synthesis of a 1H-pyrrolo[2,3-b]pyridine library.
Experimental Protocols
The following protocols are proposed for the key steps in the solid-phase synthesis of a 1H-pyrrolo[2,3-b]pyridine library. These are generalized procedures and may require optimization based on the specific building blocks and desired library size.
Protocol 1: Resin Preparation and Linker Attachment
This protocol describes the preparation of the solid support and the attachment of a suitable linker, which will anchor the growing molecule to the resin. A traceless silyl linker is a common choice for such syntheses.
Materials:
-
Merrifield resin (100-200 mesh, 1% DVB)
-
(4-Bromophenyl)diisopropylsilane
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Swell Merrifield resin (1.0 g, ~1.0 mmol/g loading) in anhydrous THF (10 mL) for 1 hour in a peptide synthesis vessel.
-
Drain the THF and wash the resin with anhydrous THF (3 x 10 mL).
-
Cool the resin suspension to -78 °C in a dry ice/acetone bath.
-
Slowly add n-BuLi (2.5 M in hexanes, 1.2 eq) to the resin suspension and agitate for 30 minutes at -78 °C.
-
Add a solution of (4-bromophenyl)diisopropylsilane (1.5 eq) in anhydrous THF (5 mL) to the resin and allow the mixture to slowly warm to room temperature overnight with gentle agitation.
-
Drain the reaction mixture and wash the resin sequentially with THF (3 x 10 mL), DCM (3 x 10 mL), MeOH (3 x 10 mL), and DCM (3 x 10 mL).
-
Dry the resin under high vacuum to a constant weight.
Protocol 2: Core Formation via Larock Indole Synthesis
This protocol outlines the construction of the 1H-pyrrolo[2,3-b]pyridine core on the solid support using a palladium-catalyzed Larock indole synthesis. This reaction allows for the introduction of the first point of diversity (R1).
Materials:
-
Resin-bound silyl linker from Protocol 1
-
Substituted 2-aminopyridine (Building Block A, 3.0 eq)
-
Substituted alkyne (Building Block B, R1-C≡C-H, 3.0 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.1 eq)
-
Triphenylphosphine (PPh₃, 0.4 eq)
-
Potassium carbonate (K₂CO₃, 5.0 eq)
-
Anhydrous DMF
Procedure:
-
Swell the resin from Protocol 1 (1.0 g) in anhydrous DMF (10 mL) for 1 hour.
-
To the swollen resin, add the substituted 2-aminopyridine (Building Block A), the substituted alkyne (Building Block B), K₂CO₃, PPh₃, and Pd(OAc)₂.
-
Seal the reaction vessel and heat at 80-100 °C for 12-24 hours with gentle agitation.
-
Cool the reaction to room temperature, drain the solvent, and wash the resin sequentially with DMF (3 x 10 mL), water (3 x 10 mL), DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Dry the resin under high vacuum.
Protocol 3: Diversification of the 1H-Pyrrolo[2,3-b]pyridine Core
This protocol describes the introduction of additional points of diversity at the N1 position of the pyrrole ring (R2) and potentially at other positions on the pyridine ring if suitable functional handles are present.
N1-Alkylation (Introduction of R2):
Materials:
-
Resin-bound 1H-pyrrolo[2,3-b]pyridine from Protocol 2
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 5.0 eq)
-
Alkyl or benzyl halide (R2-X, 5.0 eq)
-
Anhydrous DMF
Procedure:
-
Swell the resin from Protocol 2 (1.0 g) in anhydrous DMF (10 mL).
-
Add NaH to the resin suspension and agitate for 1 hour at room temperature.
-
Add the alkyl or benzyl halide (R2-X) and continue to agitate at room temperature for 12-24 hours.
-
Quench the reaction by the slow addition of MeOH (1 mL).
-
Drain the solvent and wash the resin sequentially with DMF (3 x 10 mL), water (3 x 10 mL), DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Dry the resin under high vacuum.
Suzuki Coupling (Introduction of R3 at a bromo-substituted position):
Materials:
-
Resin-bound bromo-1H-pyrrolo[2,3-b]pyridine
-
Aryl or heteroaryl boronic acid (R3-B(OH)₂, 3.0 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.1 eq)
-
2 M aqueous sodium carbonate (Na₂CO₃)
-
1,2-Dimethoxyethane (DME)
Procedure:
-
Swell the resin in DME (10 mL).
-
Add the boronic acid, aqueous Na₂CO₃, and Pd(PPh₃)₄.
-
Heat the mixture at 80 °C for 12 hours.
-
Cool to room temperature, drain, and wash the resin as described in the N1-alkylation protocol.
-
Dry the resin under high vacuum.
Protocol 4: Cleavage from the Solid Support
This protocol describes the final step of cleaving the synthesized compounds from the solid support to yield the free 1H-pyrrolo[2,3-b]pyridine derivatives.
Materials:
-
Diversified resin-bound library from Protocol 3
-
Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF)
-
Anhydrous THF
Procedure:
-
Swell the resin (1.0 g) in anhydrous THF (10 mL).
-
Add the TBAF solution (5.0 eq) and agitate at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with THF (2 x 5 mL) and combine the filtrates.
-
Concentrate the combined filtrates under reduced pressure.
-
Purify the crude product by flash chromatography or preparative HPLC to obtain the final library members.
Data Presentation
The following tables summarize hypothetical quantitative data for the synthesis of a small, representative 1H-pyrrolo[2,3-b]pyridine library. Actual yields and purities will vary depending on the specific building blocks and reaction conditions.
Table 1: Building Blocks for Library Synthesis
| Building Block ID | Structure | R1 | R2 | R3 |
| A1 | 2-Amino-5-bromopyridine | - | - | Br |
| A2 | 2-Aminopyridine | - | - | H |
| B1 | Phenylacetylene | Phenyl | - | - |
| B2 | 1-Hexyne | Butyl | - | - |
| C1 | Benzyl bromide | - | Benzyl | - |
| C2 | Iodomethane | - | Methyl | - |
| D1 | 4-Methoxyphenylboronic acid | - | - | 4-Methoxyphenyl |
| D2 | Thiophene-2-boronic acid | - | - | Thiophen-2-yl |
Table 2: Representative Library Members and Characterization Data
| Compound ID | R1 | R2 | R3 | Yield (%) | Purity (%) |
| L-1 | Phenyl | Benzyl | 4-Methoxyphenyl | 65 | >95 |
| L-2 | Phenyl | Benzyl | Thiophen-2-yl | 62 | >95 |
| L-3 | Phenyl | Methyl | 4-Methoxyphenyl | 70 | >95 |
| L-4 | Phenyl | Methyl | Thiophen-2-yl | 68 | >95 |
| L-5 | Butyl | Benzyl | H | 75 | >95 |
| L-6 | Butyl | Methyl | H | 78 | >95 |
Yields are calculated based on the initial loading of the resin. Purity is determined by HPLC analysis.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between the different stages of the solid-phase synthesis and the introduction of diversity.
Caption: Logical flow of diversity introduction in the solid-phase synthesis of the 1H-pyrrolo[2,3-b]pyridine library.
Conclusion
The solid-phase synthesis of a 1H-pyrrolo[2,3-b]pyridine library provides a powerful platform for the efficient generation of novel compounds for drug discovery. The outlined protocols, based on well-established synthetic transformations, offer a flexible and robust approach to creating a diverse collection of 7-azaindole derivatives. Careful optimization of each step and the selection of a diverse set of building blocks will be crucial for the successful implementation of this strategy. Further development and validation of these protocols will undoubtedly contribute to the discovery of new therapeutic agents based on this important heterocyclic scaffold.
References
Application Notes: In Vitro ADME Profiling of (1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and experimental protocols for the in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) profiling of novel (1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine analogs, a promising scaffold in modern drug discovery. The following data, presented for a series of representative analogs, serves to guide the selection and optimization of drug candidates by identifying potential pharmacokinetic liabilities early in the development process. The protocols detailed herein are foundational for obtaining reliable and reproducible ADME data.
Key In Vitro ADME Assays
A critical step in the early drug discovery pipeline is the thorough characterization of a compound's ADME properties.[1] For the this compound scaffold, the following in vitro assays are considered essential for building a comprehensive ADME profile:
-
Metabolic Stability: Assesses the susceptibility of the analogs to metabolism by liver enzymes, a key determinant of their in vivo half-life.
-
Cytochrome P450 (CYP) Inhibition: Evaluates the potential for drug-drug interactions by determining if the analogs inhibit major CYP isoforms.
-
Plasma Protein Binding: Measures the extent to which the analogs bind to plasma proteins, which influences their distribution and availability to reach target tissues.
-
Permeability: Predicts the oral absorption of the analogs by measuring their ability to cross intestinal cell monolayers.
Data Presentation
The following tables summarize the in vitro ADME data for a representative set of this compound analogs. It is important to note that while direct data for this specific scaffold is limited in publicly available literature, the presented data is a composite representation based on closely related pyrrolopyridine and 7-azaindole derivatives to provide a relevant framework for analysis.
Table 1: Metabolic Stability of this compound Analogs in Liver Microsomes
| Compound ID | Human Liver Microsomes Intrinsic Clearance (CLint, µL/min/mg protein) | Mouse Liver Microsomes Intrinsic Clearance (CLint, µL/min/mg protein) |
| Analog-1 | 25.4 | 120.8 |
| Analog-2 | 89.2 | 250.1 |
| Analog-3 | 15.8 | 65.3 |
| Analog-4 | 185.7 | >300 |
Data is representative and compiled from studies on similar pyrrolopyridine scaffolds.
Table 2: Cytochrome P450 Inhibition Profile of a Representative Analog (Analog-3)
| CYP Isoform | IC50 (µM) |
| CYP1A2 | > 50 |
| CYP2C9 | > 50 |
| CYP2C19 | 25.6 |
| CYP2D6 | > 50 |
| CYP3A4 | 45.1 |
Data is representative and based on published data for a pyrrolopyridine derivative.[2]
Table 3: Plasma Protein Binding of this compound Analogs
| Compound ID | Human Plasma Protein Binding (% Unbound, fu) | Mouse Plasma Protein Binding (% Unbound, fu) |
| Analog-1 | 8.5 | 5.6 |
| Analog-2 | 2.6 | 0.6 |
| Analog-3 | 15.2 | 10.8 |
| Analog-4 | 1.9 | 1.1 |
Data is representative and compiled from studies on similar 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives.[3]
Table 4: Caco-2 Permeability of this compound Analogs
| Compound ID | Apparent Permeability (Papp, A→B) (x 10⁻⁶ cm/s) | Efflux Ratio (Papp, B→A / Papp, A→B) |
| Analog-1 | 5.8 | 1.5 |
| Analog-2 | 1.2 | 3.8 |
| Analog-3 | 12.5 | 0.9 |
| Analog-4 | 0.5 | 8.2 |
Data is representative and based on general findings for small molecule kinase inhibitors with similar scaffolds.
Experimental Workflows
The following diagrams illustrate the general workflows for the key in vitro ADME assays.
Caption: Overview of the in vitro ADME profiling cascade.
Caption: Workflow for the microsomal metabolic stability assay.
References
Application Notes and Protocols for High-Throughput Screening of 1H-pyrrolo[2,3-b]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged scaffold in medicinal chemistry, demonstrating a wide range of biological activities. Derivatives of this heterocyclic system have shown significant promise as potent and selective inhibitors of various protein kinases and other key enzymes involved in cellular signaling pathways. Dysregulation of these pathways is a hallmark of numerous diseases, including cancer, inflammation, and neurodegenerative disorders. Consequently, high-throughput screening (HTS) of 1H-pyrrolo[2,3-b]pyridine derivatives is a critical step in the discovery of novel therapeutic agents.
This document provides detailed application notes and experimental protocols for the high-throughput screening of 1H-pyrrolo[2,3-b]pyridine derivatives against several important drug targets. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the identification and characterization of new drug candidates based on this versatile scaffold.
Data Presentation: Inhibitory Activities of 1H-pyrrolo[2,3-b]pyridine Derivatives
The following tables summarize the in vitro inhibitory activities (IC50 values) of selected 1H-pyrrolo[2,3-b]pyridine derivatives against various kinase targets. This data has been compiled from multiple studies to provide a comparative overview of the potency and selectivity of this compound class.
Table 1: Inhibitory Activity against various Kinases
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Compound 1 | TNIK | <1 | [1][2] |
| Compound 22 | CDK8 | 48.6 | [3][4] |
| Compound 4h | FGFR1 | 7 | [5] |
| Compound 4h | FGFR2 | 9 | [5] |
| Compound 4h | FGFR3 | 25 | [5] |
| Compound 4h | FGFR4 | 712 | [5] |
| H1 | CDK8 | 35.2 | [4] |
Signaling Pathways and Experimental Workflows
Visual representations of key signaling pathways targeted by 1H-pyrrolo[2,3-b]pyridine derivatives and the general workflow for their high-throughput screening are provided below.
References
- 1. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of the Novel 1 H-Pyrrolo[2,3- b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: (1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine as an Intermediate for PDE4B Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphodiesterase 4B (PDE4B) is a critical enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway. It specifically hydrolyzes cAMP, a second messenger involved in a multitude of cellular processes, including inflammation, cognition, and mood regulation. Inhibition of PDE4B has emerged as a promising therapeutic strategy for a variety of disorders, including chronic obstructive pulmonary disease (COPD), psoriasis, and neurological conditions. The 7-azaindole scaffold, specifically (1H-pyrrolo[2,3-b]pyridine), has been identified as a privileged structure in medicinal chemistry. This document provides detailed application notes and protocols for the use of (1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine as a key intermediate in the synthesis and evaluation of novel PDE4B inhibitors.
Signaling Pathway of PDE4B and its Inhibition
PDE4B is a key regulator of intracellular cAMP levels. In its active state, adenylyl cyclase synthesizes cAMP from ATP. This cAMP then activates downstream effectors such as Protein Kinase A (PKA). PKA, in turn, phosphorylates various substrates, including the transcription factor cAMP response element-binding protein (CREB), leading to the modulation of gene expression. PDE4B acts as a brake on this pathway by hydrolyzing cAMP to AMP, thus terminating the signal. Inhibition of PDE4B prevents this degradation, leading to an accumulation of intracellular cAMP, enhanced PKA activity, and increased phosphorylation of CREB. This cascade of events can suppress the production of pro-inflammatory mediators, making PDE4B inhibitors potent anti-inflammatory agents.
Synthesis of this compound Intermediate
The synthesis of the key intermediate, this compound, can be achieved through a two-step process starting from commercially available 7-azaindole. The first step involves a Vilsmeier-Haack formylation to introduce a carboxaldehyde group at the 3-position, followed by a reductive amination to yield the desired primary amine.
Protocol 1: Synthesis of 7-Azaindole-3-carboxaldehyde[1]
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, cool phosphorus oxychloride (POCl₃, 1.2 equivalents) to 0 °C in an ice bath.
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Vilsmeier Reagent Formation: Slowly add N,N-dimethylformamide (DMF, 3 equivalents) dropwise to the cooled POCl₃ with vigorous stirring. After the addition is complete, allow the mixture to warm to room temperature and stir for 30 minutes to form the Vilsmeier reagent.
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Addition of 7-Azaindole: Dissolve 7-azaindole (1 equivalent) in DMF and add it dropwise to the Vilsmeier reagent at 0 °C.
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Reaction: After the addition, heat the reaction mixture to 80 °C and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Work-up: Cool the reaction mixture to room temperature and pour it onto crushed ice. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
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Isolation: The product will precipitate as a solid. Collect the solid by filtration, wash with cold water, and dry under vacuum to afford 7-azaindole-3-carboxaldehyde.
Protocol 2: Synthesis of this compound
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Reaction Setup: To a solution of 7-azaindole-3-carboxaldehyde (1 equivalent) in methanol, add ammonium acetate (10 equivalents). Stir the mixture at room temperature for 1 hour.
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Reduction: Cool the mixture to 0 °C and add sodium cyanoborohydride (NaBH₃CN, 1.5 equivalents) portion-wise.
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Reaction: Allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction by TLC.
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Work-up: Quench the reaction by the slow addition of 1 M HCl until the effervescence ceases. Concentrate the mixture under reduced pressure to remove methanol.
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Purification: Basify the aqueous residue with 2 M NaOH to pH > 10 and extract with dichloromethane (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound.
Development of PDE4B Inhibitors
The primary amine of this compound serves as a versatile handle for the synthesis of a library of potential PDE4B inhibitors through acylation, sulfonylation, or reductive amination with various aldehydes and ketones.
Experimental Protocols for Inhibitor Evaluation
A systematic evaluation of the synthesized compounds is crucial to determine their potency, selectivity, and cellular activity.
Protocol 3: PDE4B Enzymatic Inhibition Assay (Fluorescence Polarization)[2][3]
This assay measures the ability of a compound to inhibit the hydrolysis of a fluorescently labeled cAMP substrate (FAM-cAMP) by recombinant human PDE4B.
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 10 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1% BSA).
-
Enzyme Solution: Dilute recombinant human PDE4B to the desired concentration in assay buffer.
-
Substrate Solution: Prepare a solution of FAM-cAMP in assay buffer.
-
Binding Agent: Prepare the binding agent solution as per the manufacturer's instructions (e.g., from a commercial kit).
-
-
Assay Procedure (384-well plate format):
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Add 2 µL of test compound dilutions in DMSO to the assay plate. Include a positive control (e.g., Roflumilast) and a negative control (DMSO).
-
Add 10 µL of the diluted PDE4B enzyme solution to each well.
-
Incubate the plate for 15 minutes at room temperature.
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Initiate the reaction by adding 8 µL of the FAM-cAMP substrate solution to all wells.
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Incubate for 60 minutes at room temperature.
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Stop the reaction and develop the signal by adding the binding agent.
-
Incubate for at least 60 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
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Measure the fluorescence polarization (FP) using a plate reader with appropriate excitation and emission filters (e.g., 485 nm excitation, 535 nm emission).
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Calculate the percent inhibition for each compound concentration.
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Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation using a suitable software.
-
Protocol 4: Cellular cAMP Measurement Assay[4]
This assay quantifies the intracellular cAMP levels in response to PDE4B inhibition.
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Cell Culture: Plate cells of interest (e.g., RAW 264.7 macrophages) in a 96-well plate and culture overnight.
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Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 30-60 minutes.
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Stimulation (Optional): Stimulate the cells with an adenylyl cyclase activator like forskolin to induce a robust cAMP signal.
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Cell Lysis: Lyse the cells according to the protocol of a commercial cAMP enzyme immunoassay (EIA) kit.
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cAMP Quantification: Measure the cAMP concentration in the cell lysates using the EIA kit as per the manufacturer's instructions.
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Data Analysis: Normalize the cAMP concentration to the total protein concentration of the cell lysate.
Protocol 5: TNF-α Release Assay in LPS-Stimulated Macrophages[5]
This assay assesses the anti-inflammatory activity of the inhibitors.
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Cell Culture: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
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Compound Pre-treatment: Pre-treat the cells with serial dilutions of the test compound for 1 hour.
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Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours.
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Supernatant Collection: Collect the cell culture supernatants.
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TNF-α Measurement: Quantify the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.
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Data Analysis: Calculate the percentage of TNF-α inhibition for each compound concentration and determine the IC₅₀ value.
Data Presentation
The following tables summarize representative data for known PDE4 inhibitors. Similar tables should be generated for novel compounds derived from this compound to facilitate comparison and structure-activity relationship (SAR) analysis.
Table 1: In Vitro Inhibitory Activity of Reference PDE4 Inhibitors
| Compound | PDE4A IC₅₀ (nM) | PDE4B IC₅₀ (nM) | PDE4C IC₅₀ (nM) | PDE4D IC₅₀ (nM) | Reference |
| Roflumilast | 0.9 | 0.2 | - | - | [1] |
| Rolipram | 130 | 3 | 240 | - | [1] |
Table 2: Anti-inflammatory Activity of a Representative PDE4B Inhibitor
| Inhibited Product | IC₅₀ (µM) | Assay Conditions |
| Nitric Oxide (NO) | 20.40 | RAW 264.7 cells pre-incubated with inhibitor for 1 hr, followed by LPS stimulation for 24 hrs. |
| TNF-α | 23.48 | RAW 264.7 cells pre-incubated with inhibitor for 1 hr, followed by LPS stimulation for 24 hrs. |
Structure-Activity Relationship (SAR) Considerations
While specific SAR data for PDE4B inhibitors derived from this compound is not extensively published, general principles for 7-azaindole-based inhibitors can be applied. Key areas for modification and SAR exploration include:
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The substituent on the methanamine nitrogen: Acyl, sulfonyl, and substituted alkyl groups of varying size, electronics, and lipophilicity should be explored.
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Substitution on the 7-azaindole ring: Modifications at other positions of the bicyclic core can influence potency, selectivity, and pharmacokinetic properties.
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Introduction of chiral centers: The introduction of stereocenters can lead to enantiomers with significantly different biological activities.
Systematic modification of these positions and subsequent biological evaluation will be crucial for the development of potent and selective PDE4B inhibitors.
References
Troubleshooting & Optimization
Technical Support Center: Purification of (1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine
Welcome to the technical support center for the purification of (1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions encountered during the purification of this and structurally related compounds.
Frequently Asked Questions (FAQs)
Q1: What are the biggest challenges in purifying this compound?
A1: The primary challenges in purifying this compound and its analogs stem from its chemical properties. As a basic amine, it is prone to tailing on standard silica gel chromatography. The 7-azaindole core can also be sensitive to acidic conditions, potentially leading to degradation. Furthermore, depending on the synthetic route, impurities with similar polarity to the desired product can make separation difficult.
Q2: What are the general solubility characteristics of this compound?
A2: While specific data for this exact compound is not extensively published, 7-azaindole derivatives generally show good solubility in polar organic solvents like methanol (MeOH), ethanol (EtOH), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). Solubility is typically moderate in dichloromethane (DCM) and ethyl acetate (EtOAc), and poor in non-polar solvents such as hexanes and diethyl ether.[1]
Q3: How stable is this compound?
A3: 7-Azaindole derivatives are generally stable under standard laboratory conditions. However, prolonged exposure to strong acids or bases and high temperatures can lead to degradation. The primary amine functionality is also susceptible to oxidation. For long-term storage, it is recommended to keep the compound in a cool, dark, and dry place, preferably under an inert atmosphere like argon or nitrogen.[1]
Troubleshooting Guides
Issue 1: Low Purity After Initial Work-up
Symptoms:
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Multiple spots or streaking observed on Thin Layer Chromatography (TLC) analysis of the crude product.
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Broad peaks in LC-MS analysis.
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Low yield of the desired product after extraction and solvent removal.
Possible Causes:
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Incomplete reaction.
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Formation of multiple side-products.
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Sub-optimal extraction procedure.
Troubleshooting Steps:
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Optimize Reaction Conditions: Monitor the reaction progress by TLC or LC-MS to ensure the complete consumption of the starting material. Adjusting reaction time, temperature, and reagent stoichiometry can minimize the formation of side-products.
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Improve Extraction Protocol: Perform multiple extractions with a suitable organic solvent (e.g., EtOAc or DCM). Washing the combined organic layers with brine can help remove water-soluble impurities. A back-extraction of the aqueous layer may recover some of the dissolved product.
Issue 2: Difficulty in Separating Impurities by Column Chromatography
Symptoms:
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Co-elution of the product with an impurity.
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Overlapping spots on TLC even with different solvent systems.
Possible Causes:
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The impurity has a very similar polarity to the product.
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The impurity is a structural isomer.
Troubleshooting Steps:
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Optimize Chromatography Conditions:
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Solvent System: Experiment with a variety of solvent systems with different selectivities.
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Gradient Elution: Employ a shallow gradient during column chromatography to improve separation.
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Additive: For basic compounds like this, adding a small amount of triethylamine (0.1-1%) to the eluent can significantly reduce tailing and improve peak shape.[1]
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Alternative Stationary Phase: If silica gel fails to provide adequate separation, consider using a different stationary phase such as alumina (neutral or basic) or reverse-phase silica (C18).[1]
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Recrystallization: Attempt to purify the product by recrystallization. This can be a very effective method for removing impurities with different solubility profiles.
Issue 3: Product Degradation During Purification
Symptoms:
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Appearance of new spots on TLC during column chromatography.
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Low recovery of the product after purification.
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Color change of the product fractions.
Possible Causes:
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Instability of the compound on acidic silica gel.
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Prolonged exposure to the stationary phase.
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Sensitivity to air or light.
Troubleshooting Steps:
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Deactivate Silica Gel: Pre-treat the silica gel with a solution of the eluent containing a small amount of triethylamine to neutralize acidic sites.
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Minimize Exposure Time: Use flash chromatography instead of gravity chromatography to reduce the time the compound spends on the column.
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Inert Atmosphere: If the compound is suspected to be air-sensitive, perform all purification steps under an inert atmosphere (e.g., nitrogen or argon).
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Protect from Light: If the compound is light-sensitive, wrap the chromatography column and collection flasks in aluminum foil.
Data Presentation
Table 1: Recommended Starting Conditions for Column Chromatography Purification
| Parameter | Recommended Condition | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for many organic compounds. |
| Eluent System 1 | Dichloromethane (DCM) / Methanol (MeOH) | Start with a gradient of 0% to 10% MeOH. |
| Eluent System 2 | Ethyl Acetate (EtOAc) / Hexanes | Start with a gradient of 20% to 80% EtOAc. |
| Eluent Modifier | 0.1 - 1% Triethylamine (TEA) | Add to the eluent to reduce tailing of the basic amine.[1] |
Table 2: Potential Solvents for Recrystallization
| Solvent | Solubility Profile | Application |
| Methanol/Ethanol | High | Good for dissolving the crude product. |
| Ethyl Acetate | Moderate | Can be a good single solvent for crystallization. |
| Acetonitrile | Moderate | Another potential single solvent option. |
| Dichloromethane | High | Often used in combination with a less polar anti-solvent. |
| Hexanes/Heptane | Low | Use as an anti-solvent to induce crystallization.[1] |
| Water | Low | Can be used as an anti-solvent with a water-miscible organic solvent.[1] |
Experimental Protocols
Protocol 1: Silica Gel Flash Chromatography
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Sample Preparation (Dry Loading): a. Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., DCM or MeOH). b. Add silica gel (approximately 2-3 times the weight of the crude product) to the solution. c. Concentrate the slurry using a rotary evaporator until a dry, free-flowing powder is obtained.
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Column Packing: a. Prepare a slurry of silica gel in the initial mobile phase (e.g., 100% DCM or a low polarity mixture of EtOAc/Hexanes). b. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of air bubbles. c. Add a thin layer of sand on top of the silica bed.
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Loading and Elution: a. Carefully add the dry-loaded sample onto the sand layer. b. Gently add a layer of sand on top of the sample. c. Begin elution with the initial, low-polarity solvent system. d. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of MeOH in DCM, or EtOAc in Hexanes). e. Collect fractions and monitor by TLC to identify the fractions containing the pure product.
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Work-up: a. Combine the pure fractions. b. Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
Protocol 2: Recrystallization
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Solvent Selection: In a small test tube, dissolve a small amount of the impure product in a minimal amount of a hot solvent in which it has high solubility (e.g., methanol or ethyl acetate).
-
Induce Crystallization: a. Cooling: Slowly cool the solution to room temperature, and then in an ice bath. b. Anti-solvent Addition: If crystals do not form upon cooling, add an anti-solvent (a solvent in which the product is insoluble, e.g., hexanes or water) dropwise until the solution becomes cloudy. Reheat gently until the solution is clear again and then cool slowly.[1]
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent or the anti-solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Visualizations
Caption: A typical experimental workflow for the purification and analysis of this compound.
Caption: The role of a this compound derivative as a JAK2 inhibitor in the JAK-STAT signaling pathway.
References
Technical Support Center: Optimizing 1H-pyrrolo[2,3-b]pyridine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1H-pyrrolo[2,3-b]pyridines, also known as 7-azaindoles.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of 1H-pyrrolo[2,3-b]pyridines, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Product Yield
Question: My reaction is resulting in a very low yield or no desired 1H-pyrrolo[2,3-b]pyridine product. What are the potential causes and how can I troubleshoot this?
Answer: Low yields are a common challenge in the synthesis of 7-azaindoles and can arise from several factors depending on the chosen synthetic route. Here is a systematic guide to troubleshooting this issue:
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Purity of Starting Materials: Impurities in your starting materials can significantly impede the reaction. For instance, in the Fischer indole synthesis, the purity of the pyridylhydrazine is critical.
-
Recommendation: Ensure all reactants and solvents are of high purity and are appropriately dried. If necessary, purify starting materials by recrystallization or distillation before use.
-
-
Suboptimal Reaction Conditions: Temperature, reaction time, and the choice of catalyst and solvent are crucial for success.
-
Recommendation: Systematically optimize reaction parameters. For palladium-catalyzed reactions, screen different ligands and palladium sources. For classical methods like the Madelung synthesis, which often requires high temperatures (200–400 °C), explore milder conditions using reagents like n-BuLi or LDA.[1] Microwave-assisted synthesis can also be an effective strategy to improve yields and reduce reaction times.[2]
-
-
Poor Reactivity of Substrates: The electron-deficient nature of the pyridine ring can make some synthetic transformations challenging.[3]
-
Recommendation: If using a method like the Fischer indole synthesis, consider starting with a pyridylhydrazine bearing an electron-donating group to enhance reactivity. In the Bartoli synthesis, the presence of a bulky ortho-substituent on the nitroarene is often necessary for good yields.[4]
-
Issue 2: Formation of Multiple Products/Side Reactions
Question: My reaction is producing a mixture of products, making purification difficult and lowering the yield of the desired 7-azaindole. What are the common side reactions and how can I improve selectivity?
Answer: The formation of multiple products is a frequent issue. Understanding the potential side reactions of your chosen method is key to improving selectivity.
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Regioisomer Formation: In syntheses where multiple cyclization pathways are possible, a mixture of regioisomers can be formed.
-
Recommendation: The choice of catalyst and reaction conditions can influence regioselectivity. For instance, in the Fischer indole synthesis, the nature of the acid catalyst can direct the cyclization. A thorough screening of reaction parameters is recommended.
-
-
Dimerization or Polymerization: Starting materials or reactive intermediates can sometimes react with each other, leading to undesired dimers or polymers, especially at high concentrations.
-
Recommendation: Try running the reaction at a lower concentration. A stepwise addition of reagents can also sometimes prevent the formation of side products.
-
-
Incomplete Cyclization: The reaction may stall at an intermediate stage, leading to a mixture of starting material, intermediate, and product.
-
Recommendation: Monitor the reaction closely using techniques like TLC or LC-MS to determine the optimal reaction time. Adjusting the temperature or catalyst loading may be necessary to drive the reaction to completion.
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Issue 3: Product Decomposition
Question: I am observing degradation of my desired 1H-pyrrolo[2,3-b]pyridine product during the reaction or workup. What could be the cause and how can I prevent it?
Answer: 7-Azaindoles can be sensitive to harsh reaction conditions, particularly strong acids and high temperatures.
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Harsh Reaction Conditions: Many classical indole syntheses require conditions that can lead to product decomposition.
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Recommendation: Use the mildest possible reaction conditions. If a strong acid is required, consider using a Lewis acid instead of a Brønsted acid. Optimize the reaction temperature to the lowest effective level.
-
-
Air Sensitivity: Some 7-azaindole derivatives or their precursors may be sensitive to oxidation.
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Recommendation: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Degassing solvents prior to use can also be beneficial.
-
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Workup Procedure: The workup procedure can also contribute to product degradation.
-
Recommendation: Use mild workup conditions. If an acidic or basic wash is necessary, perform it quickly and at a low temperature. Ensure that the product is not exposed to harsh conditions for an extended period.
-
Frequently Asked Questions (FAQs)
Q1: Which is the most versatile method for synthesizing substituted 1H-pyrrolo[2,3-b]pyridines?
A1: Palladium-catalyzed cross-coupling reactions, such as the Sonogashira, Suzuki, and Heck couplings, offer great versatility for the synthesis of a wide range of substituted 7-azaindoles.[5][6] These methods often proceed under milder conditions than classical syntheses and tolerate a broader scope of functional groups.
Q2: Why is the Fischer indole synthesis often challenging for 7-azaindoles?
A2: The Fischer indole synthesis relies on a[7][7]-sigmatropic rearrangement, which is an electrophilic aromatic substitution-type reaction. The electron-deficient nature of the pyridine ring in the pyridylhydrazine starting material disfavors this key step, often leading to low yields or requiring harsh reaction conditions.[3]
Q3: What are the key considerations when choosing a synthetic route for a specific 7-azaindole derivative?
A3: The choice of synthetic route should be guided by the desired substitution pattern on both the pyrrole and pyridine rings, the availability of starting materials, and the desired scale of the synthesis. For instance, the Bartoli synthesis is particularly well-suited for 7-substituted azaindoles, while the Madelung synthesis can be a good choice for 2-substituted derivatives.[1][4]
Q4: How can I improve the solubility of my 1H-pyrrolo[2,3-b]pyridine product for purification?
A4: 7-Azaindoles can sometimes be challenging to purify due to their polarity and potential for hydrogen bonding. If solubility is an issue, consider derivatization of the pyrrole nitrogen with a suitable protecting group, which can often improve solubility in common organic solvents and facilitate chromatographic purification.[8]
Data Presentation
Table 1: Comparison of Reaction Conditions for Palladium-Catalyzed Sonogashira Coupling in 7-Azaindole Synthesis
| Starting Material | Alkyne | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 2-Amino-3-iodopyridine | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 60 | 95 | [5] |
| 2-Amino-3-iodopyridine | 1-Hexyne | Pd(PPh₃)₄ / CuI | Et₃N | THF | RT | 92 | [5] |
| 2-Arylamino-3-iodopyridine | Phenylacetylene | Fe(acac)₃ / CuI | KOt-Bu | NMP | 130 (MW) | 85 | [9] |
| 2-Amino-3-iodo-5-nitropyridine | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMA/THF | 60 | 88 | [10] |
Table 2: Overview of Classical Synthetic Routes to 7-Azaindoles
| Synthetic Method | Key Starting Materials | Typical Conditions | Primary Substitution Pattern | Advantages | Disadvantages |
| Fischer Indole Synthesis | Pyridylhydrazine, Aldehyde/Ketone | Acid catalyst (Brønsted or Lewis), high temperature | 2- and/or 3-substituted | Readily available starting materials | Often low yields, harsh conditions |
| Madelung Synthesis | N-(2-methyl-3-pyridyl)amide | Strong base (e.g., NaOEt, n-BuLi, LDA), high temperature | 2-substituted | Good for 2-substituted derivatives | Requires high temperatures, strong bases |
| Bartoli Synthesis | ortho-Substituted nitropyridine, Vinyl Grignard | Excess Grignard reagent, low temperature | 7-substituted | Excellent for 7-substituted azaindoles | Requires excess Grignard reagent |
Experimental Protocols
Protocol 1: Fischer Indole Synthesis of 2-Phenyl-7-azaindole (General Procedure)
-
Preparation of the Pyridylhydrazone:
-
In a round-bottom flask, dissolve the appropriate pyridylhydrazine (1.0 eq) in a suitable solvent such as ethanol.
-
Add the desired ketone or aldehyde (e.g., acetophenone, 1.0-1.2 eq).
-
Add a catalytic amount of a weak acid like acetic acid.
-
Heat the mixture to reflux for 1-2 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture and collect the precipitated hydrazone by filtration. Wash with a small amount of cold solvent.
-
-
Cyclization to the 7-Azaindole:
-
To the crude pyridylhydrazone, add a suitable acid catalyst such as polyphosphoric acid (PPA) or a mixture of sulfuric acid and phosphoric acid.[11]
-
Heat the mixture to 100-150 °C for 1-3 hours, with stirring.
-
Monitor the reaction by TLC.
-
After completion, carefully pour the hot reaction mixture into ice-water.
-
Neutralize the solution with a base (e.g., NaOH or NaHCO₃).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Palladium-Catalyzed Sonogashira Coupling and Cyclization for 2-Substituted 7-Azaindoles
-
Sonogashira Coupling:
-
To a degassed solution of 2-amino-3-iodopyridine (1.0 eq) in a suitable solvent (e.g., DMF or THF), add the terminal alkyne (1.1-1.5 eq).[5]
-
Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%) and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%).[5]
-
Add a suitable base, such as triethylamine (Et₃N, 2-3 eq).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 60 °C) until the starting material is consumed (monitor by TLC).
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
The crude 2-amino-3-alkynylpyridine can be purified by column chromatography or used directly in the next step.
-
-
Cyclization:
-
Dissolve the crude or purified 2-amino-3-alkynylpyridine in a suitable solvent (e.g., toluene).
-
Add a base such as potassium tert-butoxide (KOt-Bu). The addition of a phase-transfer catalyst like 18-crown-6 can be beneficial.[7]
-
Heat the mixture to facilitate the cyclization (e.g., 65 °C).[7]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and quench with water.
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Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the crude 7-azaindole by column chromatography.
-
Visualizations
References
- 1. testbook.com [testbook.com]
- 2. researchgate.net [researchgate.net]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. Bartoli indole synthesis - Wikipedia [en.wikipedia.org]
- 5. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization | MDPI [mdpi.com]
- 7. Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6 [organic-chemistry.org]
- 8. diglib.tugraz.at [diglib.tugraz.at]
- 9. beilstein-journals.org [beilstein-journals.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Common side products in the synthesis of (1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of (1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Troubleshooting Guides & FAQs
Two primary synthetic routes are commonly employed for the synthesis of this compound: the reduction of 7-azaindole-3-carbonitrile and the reductive amination of 7-azaindole-3-carboxaldehyde. This guide is structured to address challenges associated with each pathway.
Route 1: Reduction of 7-Azaindole-3-carbonitrile
This method involves the reduction of the nitrile group at the 3-position of the 7-azaindole core to a primary amine.
Q1: My reduction of 7-azaindole-3-carbonitrile is incomplete or yielding significant side products. What are the common issues and how can I mitigate them?
A1: Incomplete reduction and the formation of side products are common challenges in the catalytic hydrogenation of heteroaromatic nitriles. The primary side products to consider are the intermediate imine, secondary and tertiary amines from over-alkylation, and products resulting from the reduction of the pyridine ring.
Common Side Products and Troubleshooting Strategies:
| Side Product | Formation Mechanism | Troubleshooting Suggestions |
| Imine Intermediate | Incomplete reduction of the nitrile group. | - Increase Reaction Time/Hydrogen Pressure: Ensure the reaction is allowed to proceed to completion by monitoring via TLC or LC-MS. Increasing hydrogen pressure can also drive the reaction forward. - Optimize Catalyst Loading: Insufficient catalyst may lead to incomplete conversion. A higher catalyst loading might be necessary. |
| Secondary/Tertiary Amines | The primary amine product reacts with the intermediate imine or another molecule of the starting nitrile followed by reduction.[1] | - Use of Additives: The addition of ammonia or an acid can suppress the formation of secondary and tertiary amines. Ammonia competes for reaction with the imine intermediate, while an acid protonates the primary amine product, rendering it less nucleophilic.[2] - Control Reaction Temperature: Higher temperatures can sometimes favor the formation of secondary and tertiary amines. |
| Pyridine Ring Reduction Products (e.g., Tetrahydropyrrolopyridine derivatives) | Hydrogenation of the electron-deficient pyridine ring of the 7-azaindole nucleus.[3] | - Choice of Catalyst: Raney Nickel can be aggressive and may lead to pyridine ring reduction at elevated temperatures and pressures.[2] Palladium on carbon (Pd/C) is often a milder alternative.[3] Platinum-based catalysts like PtO2 can also be used, but conditions need to be carefully controlled.[4] - Milder Reaction Conditions: Use lower hydrogen pressure and temperature to minimize the risk of pyridine ring reduction. |
| Dehalogenation (if applicable) | If the 7-azaindole core is substituted with halogens, reductive dehalogenation can occur, particularly with Pd/C. | - Catalyst Selection: Consider using catalysts less prone to promoting dehalogenation, such as certain platinum or rhodium catalysts. - Optimize Reaction Conditions: Lower temperature and pressure can reduce the likelihood of dehalogenation. |
Q2: Can you provide a detailed experimental protocol for the reduction of 7-azaindole-3-carbonitrile using Lithium Aluminum Hydride (LiAlH₄)?
A2: Yes, LiAlH₄ is a potent reducing agent capable of converting nitriles to primary amines. However, careful handling and work-up are crucial.
Experimental Protocol: LiAlH₄ Reduction of 7-Azaindole-3-carbonitrile
Materials:
-
7-Azaindole-3-carbonitrile
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF) or Diethyl Ether
-
Water
-
15% Sodium Hydroxide (NaOH) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate (EtOAc)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a suspension of LiAlH₄ (typically 2-4 equivalents) in anhydrous THF under a nitrogen atmosphere.
-
Addition of Substrate: Dissolve 7-azaindole-3-carbonitrile (1 equivalent) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension at 0 °C (ice bath).
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up (Fieser Method): Cool the reaction mixture to 0 °C. For every 'n' grams of LiAlH₄ used, cautiously and sequentially add dropwise:
-
'n' mL of water
-
'n' mL of 15% aqueous NaOH
-
'3n' mL of water This procedure should result in the formation of a granular precipitate of aluminum salts.[5]
-
-
Filtration and Extraction: Stir the resulting mixture at room temperature for at least 30 minutes. Filter the precipitate through a pad of Celite® and wash the filter cake thoroughly with THF or EtOAc.
-
Isolation: Combine the filtrate and washings, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol with a small percentage of triethylamine to prevent streaking) or by crystallization of a salt form (e.g., hydrochloride).
Logical Workflow for LiAlH₄ Reduction and Work-up:
References
- 1. Curly Arrow: Lithium Aluminium Hydride Reductions - Rochelle's Salt [curlyarrow.blogspot.com]
- 2. Microwave Chemistry: Synthesis of 7-Azaindoles, Raney Nickel Reductions, Suzuki Coupling of Oxazoles, Pd-Catalyzed Synthesis of 2-Arylaminopyrimidines [organic-chemistry.org]
- 3. Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02331D [pubs.rsc.org]
- 4. asianpubs.org [asianpubs.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Troubleshooting low yield in pyrrolo[2,3-b]pyridine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of pyrrolo[2,3-b]pyridines, also known as 7-azaindoles.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low to No Yield of the Desired Pyrrolo[2,3-b]pyridine Product
Q1: My reaction to synthesize a pyrrolo[2,3-b]pyridine derivative is resulting in a very low yield or no product at all. What are the common causes and how can I troubleshoot this?
A1: Low yields in pyrrolo[2,3-b]pyridine synthesis can stem from several factors, ranging from reagent quality to reaction conditions. Below is a systematic troubleshooting guide to help you identify and resolve the issue.
Troubleshooting & Optimization:
-
Purity of Starting Materials: Impurities in your starting materials, such as the substituted pyridine or the coupling partner, can significantly hinder the reaction.
-
Recommendation: Ensure the purity of your starting materials. For instance, 2-fluoro-3-picoline is a common precursor, and its purity is crucial.[1] Pyridine-based reagents can be hygroscopic and may contain related amine impurities.[2] Consider purifying commercial reagents if they show signs of degradation (e.g., discoloration). Storing sensitive reagents under an inert atmosphere (Nitrogen or Argon) is highly recommended.
-
-
Reaction Conditions:
-
Temperature: Inadequate temperature control can be a major issue. Many cyclization reactions for forming the pyrrolo[2,3-b]pyridine core require elevated temperatures to proceed at an optimal rate. For example, some syntheses are conducted at temperatures as high as 110 °C.[1]
-
Recommendation: Carefully monitor and control the reaction temperature. If the literature procedure suggests reflux, ensure a steady reflux is maintained. For reactions at a specific temperature, use a reliable heating mantle with a temperature controller.
-
-
Solvent: The choice of solvent is critical. An inappropriate solvent can lead to poor solubility of reagents or unwanted side reactions. Diisopropyl ether has been successfully used in some syntheses.[1]
-
Recommendation: Ensure the solvent is dry and of the appropriate grade. If reagent solubility is an issue, consider a different solvent system, but be aware that this may require re-optimization of other reaction parameters.
-
-
-
Reagent Stoichiometry and Choice of Base/Catalyst:
-
The stoichiometry of the reactants and the choice of base or catalyst are critical for success. An excess of one reagent may be necessary to drive the reaction to completion. For instance, using 2 equivalents of 2-fluoro-3-picoline has been shown to improve yield.[1]
-
The choice of base can dramatically influence the outcome, sometimes leading to different products altogether. For example, in the reaction of 2-fluoro-3-picoline with benzaldehyde, LiN(SiMe3)2 exclusively affords the 7-azaindoline, while KN(SiMe3)2 primarily yields the desired 7-azaindole.[1]
-
In catalyst-driven reactions, such as those employing Rh(III), the presence of an oxidant like a silver salt can be essential for catalyst turnover and achieving a good yield.[3][4]
-
Recommendation: Carefully review the stoichiometry and the specific base or catalyst system used in your chosen protocol. If you are experiencing low yields, consider optimizing the reagent ratios and ensuring your base is suitable for the desired transformation.
-
-
Issue 2: Formation of Undesired Side Products
Q2: My reaction is producing a significant amount of a side product, reducing the yield of the target pyrrolo[2,3-b]pyridine. How can I improve the selectivity?
A2: The formation of side products is a common challenge. Improving selectivity often involves fine-tuning the reaction conditions and reagent choices.
Troubleshooting & Optimization:
-
Choice of Base: As mentioned previously, the counterion of the base can dictate the reaction pathway.
-
Recommendation: If you are observing the formation of the reduced 7-azaindoline instead of the aromatic 7-azaindole, consider switching your base. For example, if you are using a lithium-based amide, a switch to a potassium-based amide might favor the formation of the desired 7-azaindole.[1]
-
-
Reaction Temperature and Time: Running the reaction at a suboptimal temperature or for an incorrect duration can lead to the formation of side products or decomposition of the desired product.
-
Recommendation: Optimize the reaction temperature and time. You can monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal point to quench the reaction, maximizing the yield of the desired product while minimizing side product formation.
-
-
Protection of Reactive Groups: If your starting materials contain other reactive functional groups, they may undergo undesired reactions under the reaction conditions.
-
Recommendation: Consider using protecting groups for sensitive functionalities that are not involved in the desired transformation. The protecting group can be removed in a subsequent step.
-
Data Presentation: Comparison of Reaction Yields
The following table summarizes reported yields for different synthetic steps in the formation of pyrrolo[2,3-b]pyridine derivatives. This data can help you set realistic expectations for your synthesis and identify steps that may require further optimization.
| Reaction Step | Reagents/Conditions | Yield (%) | Reference |
| Reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with an R-substituted aldehyde | 50 °C | 45-60 | [5] |
| Reduction of the intermediate from the above reaction | Acetonitrile, triethylsilane, trifluoroacetic acid, reflux | 46-80 | [5] |
| One-pot synthesis of 2-phenyl-7-azaindole | 2-fluoro-3-picoline, benzonitrile, LDA | 82 | [6] |
| C3-Arylation of 6-chloro-3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine with phenyl boronic acid | Pd2dba3, SPhos, Cs2CO3, toluene/ethanol | 85 | [7] |
| C3-Arylation of 6-chloro-3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine with p-tolylboronic acid | Pd2dba3, SPhos, Cs2CO3, toluene/ethanol | 89 | [7] |
| C3-Arylation of 6-chloro-3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine with p-methoxyphenylboronic acid | Pd2dba3, SPhos, Cs2CO3, toluene/ethanol | 93 | [7] |
| C3-Arylation of 6-chloro-3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine with p-fluorophenylboronic acid | Pd2dba3, SPhos, Cs2CO3, toluene/ethanol | 79 | [7] |
| C3-Arylation of 6-chloro-3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine with 3,5-bis(trifluoromethyl)phenylboronic acid | Pd2dba3, SPhos, Cs2CO3, toluene/ethanol | 67 | [7] |
Experimental Protocols
Protocol 1: One-Pot Synthesis of 2-Phenyl-7-azaindole
This protocol is adapted from a reported synthesis and describes the LDA-mediated condensation of 2-fluoro-3-picoline and benzonitrile.[6]
Materials:
-
2-fluoro-3-picoline
-
Benzonitrile (PhCN)
-
Lithium diisopropylamide (LDA)
-
Anhydrous solvent (e.g., THF or ether)
-
Quenching solution (e.g., saturated aqueous ammonium chloride)
Procedure:
-
To a solution of LDA (2.1 equivalents) in an anhydrous solvent at -40 °C, add benzonitrile (1.05 equivalents).
-
Stir the mixture at -40 °C for a designated period.
-
Slowly add 2-fluoro-3-picoline (1.0 equivalent) to the reaction mixture, maintaining the temperature at -40 °C.
-
Allow the reaction to stir for 2 hours at -40 °C.
-
Quench the reaction by adding a suitable quenching solution.
-
Perform an aqueous workup to extract the product.
-
Purify the crude product by a suitable method, such as column chromatography, to obtain 2-phenyl-7-azaindole.
Note: The reverse order of addition (adding benzonitrile to a mixture of LDA and 2-fluoro-3-picoline) has also been reported to be effective.[6] Using only 1.05 equivalents of LDA results in a significantly lower yield.[6]
Visualizations
Troubleshooting Workflow for Low Yield
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Purification of Pyridine - Chempedia - LookChem [lookchem.com]
- 3. 7-Azaindole: Uses and Synthesis_Chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Protecting group strategies for 1H-pyrrolo[2,3-b]pyridine synthesis
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions regarding protecting group strategies in the synthesis of 1H-pyrrolo[2,3-b]pyridine (7-azaindole).
Frequently Asked Questions (FAQs)
Q1: Why are protecting groups necessary for the functionalization of 7-azaindole?
A1: The 7-azaindole scaffold contains two nitrogen atoms: one on the pyrrole ring (N1) and one on the pyridine ring (N7). The N1-H proton is acidic and can interfere with a variety of reactions, including metalations, cross-coupling reactions, and reactions involving strong bases. A protecting group masks the reactive N1-H, preventing unwanted side reactions and allowing for predictable, site-selective functionalization of the heterocyclic core.[1][2] Furthermore, the choice of protecting group can electronically influence the ring, directing reactions to specific positions.[3][4]
Q2: Which nitrogen atom is typically protected in 7-azaindole?
A2: The pyrrole nitrogen (N1) is the most commonly protected position.[1] N-alkylation or N-acylation preferentially occurs at this site under kinetic control using bases like NaH or KOH in aprotic solvents.[1] Protecting the N1 position is crucial for subsequent regioselective functionalization at positions C2, C3, or C4.[1][5]
Q3: What are the most common protecting groups for the 7-azaindole N1 position?
A3: A variety of protecting groups are employed, with the choice depending on the planned synthetic route and the required stability. Common groups include:
-
Sulfonyl derivatives (e.g., Tosyl, Benzenesulfonyl): These are robust, electron-withdrawing groups often used to facilitate reactions like Suzuki-Miyaura cross-couplings.[5] They are typically stable to acidic and oxidative conditions but are cleaved under basic conditions.[2]
-
Carbamates (e.g., Boc): While less common for some applications, Boc protection has been used, for instance, prior to Suzuki couplings.[5] It is easily removed under acidic conditions.
-
Silyl ethers (e.g., TIPS): Bulky silyl groups like triisopropylsilyl (TIPS) are particularly useful for directing ortho-lithiation to the C2 position.[5] They are typically removed with fluoride sources like TBAF.[5]
-
Alkoxymethyl ethers (e.g., SEM): The 2-(trimethylsilyl)ethoxymethyl (SEM) group is a versatile choice. It not only protects the N1 position but also activates the C4 position for nucleophilic aromatic substitution (SNAr).[3][4] It can be removed under acidic conditions or with fluoride ions.[5]
Q4: How does the choice of protecting group influence reactivity and regioselectivity?
A4: The protecting group has a significant electronic and steric influence.
-
Electronic Effects: Electron-withdrawing groups like tosyl (Ts) decrease the electron density of the pyrrole ring, which can influence susceptibility to electrophilic attack. Conversely, the SEM group has been shown to activate the pyridine ring, facilitating nucleophilic substitution at the C4 position.[3][4]
-
Steric Effects: Large, bulky groups such as TIPS can sterically hinder the C2 position from certain reagents, but more importantly, they are used to direct deprotonation (lithiation) specifically to the C2 position.[5]
Troubleshooting Guide
Problem 1: Low yield during N1-protection with a sulfonyl group.
Possible Cause: Incomplete deprotonation of the N1-H, side reactions, or suboptimal reaction conditions. Solution:
-
Base and Solvent: Ensure complete deprotonation by using a strong base like sodium hydride (NaH) in an anhydrous aprotic solvent such as DMF or THF.[1]
-
Temperature: Start the reaction at 0°C during the addition of the base to control the exothermic reaction, then allow it to warm to room temperature after adding the sulfonyl chloride.
-
Purity of Reagents: Use freshly distilled solvents and high-purity 7-azaindole and sulfonyl chloride to avoid side reactions.
Problem 2: My deprotection of a Tosyl (Ts) group is cleaving other parts of my molecule.
Possible Cause: The basic conditions required for tosyl group removal (e.g., NaOH, KOH) are too harsh for other sensitive functional groups in the molecule, such as esters or amides. Solution:
-
Milder Conditions: Attempt the deprotection at a lower temperature or with a milder base if possible.
-
Alternative Protecting Group: If harsh basic conditions are unavoidable and incompatible with your molecule, a different protecting group strategy should have been chosen. For future syntheses, consider a group that can be removed under orthogonal conditions, such as SEM (acidic/fluoride cleavage) or TIPS (fluoride cleavage).[5]
Problem 3: I am trying to perform a nucleophilic aromatic substitution (SNAr) at the C4 position, but the reaction is not proceeding.
Possible Cause: The pyridine ring of 7-azaindole is not sufficiently activated for SNAr with your chosen nucleophile and leaving group (e.g., a C4-chloro substituent). Solution:
-
Use an Activating Protecting Group: The SEM group is specifically recommended for this purpose. N1-SEM protection activates the 4-position, facilitating SNAr under mild conditions and with short reaction times.[3][4] This strategy has been successfully used to introduce a variety of nucleophiles, particularly ethers.[4]
-
Optimize Reaction Conditions: If changing the protecting group is not feasible, consider using a more reactive nucleophile, a better leaving group, higher temperatures, or microwave irradiation to promote the reaction.[6]
Problem 4: I need to functionalize the C2 position via lithiation, but I am getting a mixture of isomers or decomposition.
Possible Cause: Lithiation of N-protected 7-azaindole can be non-selective without a directing group. Direct lithiation of unprotected 7-azaindole is often problematic. Solution:
-
Use a Directing Group: To achieve selective lithiation at the C2 position, use a bulky protecting group like TIPS. The steric bulk of the TIPS group directs the organolithium base (like n-BuLi or LDA) to deprotonate the C2 position.[1][5] Following lithiation, the desired electrophile can be introduced.
Protecting Group Strategy Comparison
The following table summarizes the yields for various N-sulfonyl protecting groups in the C-3 sulfenylation of 7-azaindole, demonstrating the influence of the protecting group on reaction efficiency.
| Protecting Group | Product | Yield (%)[7] |
| Tosyl (Ts) | 3a-1 | 86 |
| 4-Methoxybenzenesulfonyl | 3a-2 | 78 |
| 4-Nitrobenzenesulfonyl | 3a-3 | 65 |
| 2-Nitrobenzenesulfonyl | 3a-4 | 54 |
| Benzenesulfonyl | 3a-5 | 75 |
| Methanesulfonyl (Ms) | 3a-6 | 72 |
Diagrams and Workflows
Caption: Decision workflow for selecting an appropriate N1-protecting group.
Caption: Protecting groups direct functionalization to specific sites.
Key Experimental Protocols
Protocol 1: General Procedure for N1-Sulfonylation (e.g., Tosylation)
-
Objective: To protect the N1 position of 7-azaindole with a tosyl group. This is often a preliminary step for subsequent cross-coupling reactions.[2][5]
-
Reagents and Equipment:
-
5-bromo-7-azaindole
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
p-Toluenesulfonyl chloride (TsCl)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Magnetic stirrer, round-bottom flask, nitrogen atmosphere
-
-
Methodology:
-
Dissolve 5-bromo-7-azaindole in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Add NaH (approx. 1.2 equivalents) portion-wise to the stirred solution. Allow the mixture to stir at 0°C for 30 minutes.
-
Add p-toluenesulfonyl chloride (approx. 1.1 equivalents) to the mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction carefully by slowly adding saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the N1-tosylated 7-azaindole.
-
Protocol 2: General Procedure for N1-SEM Protection
-
Objective: To protect the N1 position with the SEM group, often to prepare the substrate for C4-functionalization.[4][5]
-
Reagents and Equipment:
-
4-(2-Fluoro-4-nitrophenoxy)-7-azaindole (or other 7-azaindole derivative)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl)
-
Anhydrous Tetrahydrofuran (THF)
-
Magnetic stirrer, round-bottom flask, nitrogen atmosphere
-
-
Methodology:
-
To a stirred solution of the starting 7-azaindole in anhydrous THF at 0°C under nitrogen, add NaH (1.5 equivalents) portion-wise.
-
Stir the resulting suspension at 0°C for 30 minutes.
-
Add SEM-Cl (1.5 equivalents) dropwise to the mixture.
-
Allow the reaction to warm to room temperature and stir for approximately 3 hours or until completion as monitored by TLC.
-
Cool the reaction to 0°C and quench by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to afford the N1-SEM protected 7-azaindole. A reported yield for a similar transformation is 92%.[5]
-
Protocol 3: General Procedure for SEM Group Deprotection
-
Objective: To remove the SEM protecting group to yield the free N1-H.
-
Reagents and Equipment:
-
N1-SEM protected 7-azaindole
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Magnetic stirrer, round-bottom flask
-
-
Methodology:
-
Dissolve the N1-SEM protected 7-azaindole in a mixture of DCM and TFA (e.g., a 1:1 or similar ratio).
-
Stir the solution at room temperature. The reaction is often complete within 1-2 hours. Monitor progress by TLC.
-
Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the deprotected 7-azaindole.[5]
-
References
- 1. researchgate.net [researchgate.net]
- 2. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Regioselective C–H sulfenylation of N -sulfonyl protected 7-azaindoles promoted by TBAI: a rapid synthesis of 3-thio-7-azaindoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06635D [pubs.rsc.org]
Technical Support Center: Overcoming Poor Solubility of Pyrrolo[2,3-b]pyridine Derivatives in Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of poor solubility of pyrrolo[2,3-b]pyridine derivatives during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: Why do many pyrrolo[2,3-b]pyridine derivatives exhibit poor aqueous solubility?
A1: Pyrrolo[2,3-b]pyridine derivatives, also known as 7-azaindoles, are often developed as kinase inhibitors.[1][2] The structure of these molecules is designed to fit into the ATP-binding pocket of kinases, which is typically hydrophobic. Consequently, these compounds are often lipophilic (fat-soluble) and have low aqueous solubility.[1] Many of these compounds fall under the Biopharmaceutical Classification System (BCS) Class II or IV, characterized by low solubility and high or low permeability, respectively.
Q2: My pyrrolo[2,3-b]pyridine derivative precipitates when I dilute my DMSO stock solution into an aqueous buffer or cell culture medium. What is happening?
A2: This is a common issue known as "crashing out." It occurs when a compound that is highly soluble in a strong organic solvent like dimethyl sulfoxide (DMSO) is introduced into an aqueous environment where its solubility is significantly lower. The rapid change in solvent polarity causes the compound to come out of solution and form a precipitate.
Q3: What is the maximum recommended final concentration of DMSO in cell-based assays?
A3: To minimize solvent-induced artifacts and cytotoxicity, the final concentration of DMSO in most cell-based assays should be kept as low as possible, typically below 0.5%, and ideally not exceeding 0.1%. However, the tolerance to DMSO can be cell line-dependent, so it is advisable to run a vehicle control to assess the effect of the solvent on your specific experimental system.
Q4: Can pH adjustment improve the solubility of my pyrrolo[2,3-b]pyridine derivative?
A4: Yes, if your compound has ionizable groups (e.g., acidic or basic moieties), adjusting the pH of the buffer or medium can significantly impact its solubility. For weakly basic compounds, lowering the pH will lead to protonation and increased solubility. Conversely, for weakly acidic compounds, increasing the pH will result in deprotonation and enhanced solubility. It is crucial to consider the pKa of your compound and the pH compatibility with your assay system.
Q5: Are there any general strategies to improve the solubility of these compounds for in vivo studies?
A5: For in vivo administration, formulating the compound in a suitable vehicle is critical. Common strategies include using co-solvents (e.g., PEG 300, propylene glycol), surfactants (e.g., Tween 80), and complexing agents (e.g., cyclodextrins) to create a stable solution or suspension. A common formulation for in vivo studies involves a mixture of DMSO, PEG 300, Tween 80, and saline.[3]
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Dilution in Aqueous Buffer/Medium
| Observation | Potential Cause | Recommended Solution |
| Cloudy or milky appearance immediately after adding the compound stock to the aqueous solution. | The final concentration of the compound exceeds its aqueous solubility limit. | - Decrease the final working concentration of the compound.- Perform a serial dilution of the stock solution in the pre-warmed aqueous solution instead of a single large dilution.- Increase the percentage of co-solvent in the final solution, if the assay allows. |
| Rapid solvent exchange from DMSO to the aqueous environment. | - Add the DMSO stock solution dropwise to the aqueous solution while gently vortexing or swirling.- Prepare an intermediate dilution in a mixture of DMSO and the aqueous solution before the final dilution. | |
| The temperature of the aqueous solution is too low. | - Pre-warm the buffer or cell culture medium to the experimental temperature (e.g., 37°C for cell-based assays) before adding the compound. |
Issue 2: Delayed Precipitation During Incubation
| Observation | Potential Cause | Recommended Solution |
| The solution is initially clear but becomes cloudy or forms a precipitate after incubation at 37°C. | The compound has lower solubility at the incubation temperature. | - Determine the thermodynamic solubility of the compound at the incubation temperature to ensure the working concentration is below this limit.- Consider using a solubilizing excipient like cyclodextrins to form a stable inclusion complex. |
| The compound is unstable in the assay medium and is degrading to a less soluble form. | - Assess the chemical stability of the compound in the assay medium over the time course of the experiment.- Prepare fresh solutions of the compound immediately before use. | |
| Changes in the pH of the cell culture medium due to cellular metabolism. | - Monitor the pH of the medium during the experiment.- Use a well-buffered medium (e.g., containing HEPES) to maintain a stable pH. |
Data Presentation: Solubility of Pyrrolo[2,3-b]pyridine Derivatives
The following tables provide solubility data for pexidartinib, a pyrrolo[2,3-b]pyridine derivative, and vemurafenib, a related 7-azaindole compound, in various solvents and formulations.
Table 1: Solubility of Pexidartinib (a Pyrrolo[2,3-b]pyridine Derivative)
| Solvent/Vehicle | Solubility | Reference |
| DMSO | ~20 mg/mL | [4] |
| Dimethylformamide (DMF) | ~20 mg/mL | [4] |
| 1:3 DMF:PBS (pH 7.2) | ~0.25 mg/mL | [4] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 7.7 mg/mL (suspension) | [3] |
Table 2: Solubility of Vemurafenib (a 7-Azaindole Derivative)
| Solvent/Vehicle | Solubility | Reference |
| Water | < 0.1 µg/mL | [5] |
| Dimethylacetamide (DMA) | > 500 mg/mL | [5] |
| Various conventional organic solvents | ≤ 5 mg/mL | [5] |
Experimental Protocols
Protocol 1: Determination of Maximum Soluble Concentration in Aqueous Media
Objective: To determine the maximum concentration of a pyrrolo[2,3-b]pyridine derivative that can be dissolved in an aqueous buffer or cell culture medium without precipitation.
Materials:
-
Pyrrolo[2,3-b]pyridine derivative
-
DMSO (anhydrous)
-
Aqueous buffer or cell culture medium of interest
-
Microcentrifuge tubes
-
Vortex mixer
-
Spectrophotometer or HPLC system
Procedure:
-
Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10-50 mM).
-
Create a series of dilutions of the DMSO stock solution in your chosen aqueous medium in microcentrifuge tubes. Start with a high concentration that is likely to precipitate and perform serial dilutions.
-
Include a vehicle control containing the same final concentration of DMSO as the highest concentration sample.
-
Vortex each tube thoroughly.
-
Incubate the tubes under the same conditions as your planned assay (e.g., 37°C for 24 hours).
-
After incubation, visually inspect each tube for any signs of precipitation (cloudiness, visible particles).
-
To confirm, centrifuge the tubes at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet any precipitate.
-
Carefully collect the supernatant and measure the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
The highest concentration that remains clear and where the measured concentration in the supernatant matches the nominal concentration is the maximum soluble concentration.
Protocol 2: Preparation of a Solid Dispersion using the Solvent Evaporation Method
Objective: To enhance the dissolution rate and apparent solubility of a pyrrolo[2,3-b]pyridine derivative by creating a solid dispersion with a hydrophilic polymer.
Materials:
-
Pyrrolo[2,3-b]pyridine derivative
-
A hydrophilic carrier (e.g., polyethylene glycol (PEG) 4000, polyvinylpyrrolidone (PVP) K30)
-
A suitable organic solvent (in which both the drug and carrier are soluble)
-
Rotary evaporator or vacuum oven
Procedure:
-
Accurately weigh the pyrrolo[2,3-b]pyridine derivative and the chosen carrier in a specific ratio (e.g., 1:2, 1:5 drug-to-carrier ratio).
-
Dissolve both the drug and the carrier in a minimal amount of the selected organic solvent in a round-bottom flask.
-
Once a clear solution is obtained, remove the solvent using a rotary evaporator under reduced pressure.
-
Further dry the resulting solid film in a vacuum oven at a moderate temperature to remove any residual solvent.
-
Scrape the solid dispersion from the flask and pulverize it into a fine powder.
-
The resulting powder can then be used for dissolution studies or reconstituted in an aqueous buffer for in vitro assays.
Protocol 3: Improving Solubility with Cyclodextrins
Objective: To increase the aqueous solubility of a pyrrolo[2,3-b]pyridine derivative by forming an inclusion complex with a cyclodextrin.
Materials:
-
Pyrrolo[2,3-b]pyridine derivative
-
A suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin (HP-β-CD), sulfobutylether-β-cyclodextrin (SBE-β-CD))
-
Aqueous buffer
-
Magnetic stirrer and stir bar
-
Vortex mixer
Procedure:
-
Prepare an aqueous solution of the chosen cyclodextrin at a specific concentration (e.g., 1-10% w/v).
-
Add an excess amount of the pyrrolo[2,3-b]pyridine derivative to the cyclodextrin solution.
-
Stir the mixture vigorously at room temperature for 24-48 hours to allow for the formation of the inclusion complex and to reach equilibrium.
-
After stirring, filter the suspension through a 0.22 µm syringe filter to remove any undissolved compound.
-
The clear filtrate contains the drug-cyclodextrin inclusion complex.
-
Determine the concentration of the solubilized drug in the filtrate using a validated analytical method (e.g., HPLC, UV-Vis spectrophotometry).
Mandatory Visualizations
Caption: FGFR signaling pathway and the inhibitory action of a pyrrolo[2,3-b]pyridine derivative.
Caption: Experimental workflow for addressing poor solubility of pyrrolo[2,3-b]pyridine derivatives.
References
- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 3. Pexidartinib | PLX-3397 | CSF-1R and c-Kit inhibitor | TargetMol [targetmol.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Off-Target Effects of 1H-pyrrolo[2,3-b]pyridine Kinase Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the off-target effects of 1H-pyrrolo[2,3-b]pyridine kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the common off-target effects associated with 1H-pyrrolo[2,3-b]pyridine kinase inhibitors?
A1: The 1H-pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, is a common hinge-binding motif in kinase inhibitors, mimicking the adenine group of ATP.[1][2] Due to the conserved nature of the ATP binding site across the human kinome, inhibitors with this scaffold can exhibit off-target activity against kinases other than the intended target.[3] The specific off-target profile will depend on the substitutions on the pyrrolopyridine core, but common off-target families can include other tyrosine kinases or serine/threonine kinases that share structural similarities in their ATP-binding pockets.[4][5]
Q2: How can I proactively assess the selectivity of my 1H-pyrrolo[2,3-b]pyridine inhibitor?
A2: Proactive selectivity profiling is crucial. We recommend a tiered approach:
-
In Silico Profiling: Utilize computational methods to predict potential off-targets based on the inhibitor's structure and the structural information of the human kinome.[6][7][8] This can provide an early indication of potential liabilities.
-
Biochemical Screening: Screen your compound against a broad panel of purified kinases at a fixed concentration (e.g., 1 µM) to identify potential off-target hits.[9][10][11] Follow up with IC50 or Kd determination for any identified hits to quantify the potency of the off-target interaction.[12]
-
Cell-Based Assays: Confirm target engagement and selectivity in a cellular context using techniques like NanoBRET or Cellular Thermal Shift Assays (CETSA).[13][14][15] These assays can provide a more physiologically relevant measure of target occupancy and selectivity.
Q3: My 1H-pyrrolo[2,3-b]pyridine inhibitor shows a desired phenotype in cells, but I suspect it might be due to off-target effects. How can I confirm this?
A3: This is a common challenge. Here are several strategies to differentiate on-target from off-target effects:
-
Use a Structurally Unrelated Inhibitor: Test a known inhibitor of the same target that has a different chemical scaffold.[16][17] If it produces the same phenotype, it's more likely an on-target effect.
-
Rescue Experiments: In your cell line, introduce a drug-resistant mutant of your target kinase.[16] If the inhibitor no longer produces the phenotype, it's likely an on-target effect.
-
Target Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of your intended target. If the phenotype is still observed in the absence of the target, it is likely due to off-target effects.[18]
-
Phosphoproteomics: This technique provides a global view of kinase activity in the cell and can reveal unexpected changes in phosphorylation of downstream substrates of off-target kinases.[15]
Troubleshooting Guides
Issue 1: High cytotoxicity observed at concentrations close to the on-target IC50.
Possible Cause: The cytotoxicity may be due to inhibition of an off-target kinase that is essential for cell survival.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high cytotoxicity.
Recommended Actions:
-
Determine the Therapeutic Window: Carefully compare the dose-response curves for on-target inhibition and cytotoxicity. A significant overlap suggests a high likelihood of off-target toxicity.
-
Broad Kinase Profiling: Screen your inhibitor against a large panel of kinases (e.g., >400 kinases) to identify potential off-target liabilities that could explain the cytotoxicity.[11]
-
Structure-Activity Relationship (SAR) Studies: If specific off-targets are identified, medicinal chemistry efforts can be directed to modify the 1H-pyrrolo[2,3-b]pyridine scaffold to reduce binding to the off-target kinase while maintaining on-target potency.[19]
Issue 2: Inconsistent or unexpected phenotypic results in different cell lines.
Possible Cause: The expression levels of the on-target and potential off-target kinases can vary between different cell lines, leading to variable responses.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent phenotypes.
Recommended Actions:
-
Characterize Cell Lines: Profile the expression levels of your intended target and any known or suspected off-target kinases in the cell lines you are using via techniques like Western blotting or qPCR.
-
Correlate Expression with Phenotype: Determine if the observed phenotype correlates with the expression level of the intended target or an off-target kinase.
-
Confirm with a More Selective Inhibitor: If an off-target is suspected, use a more selective inhibitor for that off-target to see if it recapitulates the observed phenotype.
Experimental Protocols
Protocol 1: Kinome-wide Selectivity Profiling (Biochemical Assay)
This protocol outlines a general procedure for assessing the selectivity of a 1H-pyrrolo[2,3-b]pyridine inhibitor against a broad panel of kinases.
-
Compound Preparation: Prepare a stock solution of the inhibitor in 100% DMSO.
-
Assay Plate Preparation: In a multi-well plate, add the kinase, a suitable substrate, and ATP.
-
Inhibitor Addition: Add the inhibitor at a fixed concentration (e.g., 1 µM) to the assay wells. Include a DMSO-only control.
-
Reaction Incubation: Incubate the plate at room temperature for a specified time to allow the kinase reaction to proceed.
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. Common detection methods include radiometric assays (e.g., using [γ-³³P]ATP) or non-radiometric methods like fluorescence polarization or luminescence-based assays (e.g., ADP-Glo).[9][10][20]
-
Data Analysis: Calculate the percent inhibition for each kinase relative to the DMSO control. A significant inhibition (e.g., >50%) indicates a potential off-target interaction.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify target engagement in a cellular environment.
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat with the 1H-pyrrolo[2,3-b]pyridine inhibitor or vehicle control for a specified time.
-
Cell Lysis: Harvest and lyse the cells to release the proteins.
-
Heating: Aliquot the cell lysates and heat them to a range of temperatures. The binding of the inhibitor can stabilize the target protein, leading to a higher melting temperature.
-
Protein Precipitation: After heating, centrifuge the samples to pellet the precipitated proteins.
-
Western Blot Analysis: Analyze the soluble fraction by Western blotting using an antibody specific to the target kinase.
-
Data Analysis: Quantify the band intensities and plot the fraction of soluble protein as a function of temperature. A shift in the melting curve in the presence of the inhibitor indicates target engagement.[15]
Data Presentation
Table 1: Example Selectivity Profile of a Hypothetical 1H-pyrrolo[2,3-b]pyridine Inhibitor (Compound X)
| Kinase Target | % Inhibition at 1 µM | IC50 (nM) |
| On-Target Kinase A | 98% | 10 |
| Off-Target Kinase B | 85% | 150 |
| Off-Target Kinase C | 62% | 800 |
| Off-Target Kinase D | 15% | >10,000 |
| Off-Target Kinase E | 5% | >10,000 |
Table 2: Example CETSA Data for Compound X
| Treatment | Melting Temperature (Tm) |
| Vehicle (DMSO) | 48.5 °C |
| Compound X (1 µM) | 52.3 °C |
Signaling Pathway and Workflow Diagrams
Caption: On-target vs. off-target effects of a kinase inhibitor.
Caption: General workflow for assessing inhibitor selectivity.
References
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Turning liabilities into opportunities: Off-target based drug repurposing in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Computational methods for analysis and inference of kinase/inhibitor relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Computational Modeling of Kinase Inhibitor Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-throughput biochemical kinase selectivity assays: panel development and screening applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reactionbiology.com [reactionbiology.com]
- 14. icr.ac.uk [icr.ac.uk]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
Technical Support Center: Improving the Metabolic Stability of (1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine Analogs
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers and drug development professionals working to enhance the metabolic stability of (1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine analogs.
Frequently Asked Questions (FAQs)
Q1: What is metabolic stability and why is it critical for our this compound analogs?
A1: Metabolic stability refers to a compound's susceptibility to biotransformation by drug-metabolizing enzymes.[1][2] It is a critical parameter in drug discovery because it significantly influences a drug's pharmacokinetic profile, including its half-life, oral bioavailability, and potential for drug-drug interactions.[3][4] Compounds with low metabolic stability are often rapidly cleared from the body, which may prevent them from reaching therapeutic concentrations.[3] Conversely, excessively stable compounds could accumulate and lead to toxicity.[3]
Q2: What are the primary metabolic pathways we should consider for this class of compounds?
A2: The this compound scaffold contains several potential sites for metabolism. While specific pathways must be determined empirically, common biotransformations for N-heterocyclic compounds include:
-
Phase I Reactions: Primarily oxidation mediated by cytochrome P450 (CYP) enzymes.[1][4] Likely "soft spots" on the scaffold include the pyrrole ring, the pyridine ring, and the methanamine side chain. Aromatic hydroxylation and N-dealkylation are common metabolic routes.
-
Phase II Reactions: Conjugation reactions, such as glucuronidation (by UGTs) or sulfation (by SULTs), which increase the water solubility of the compound or its Phase I metabolites to facilitate excretion.[1][4]
Q3: Which in vitro systems are best for assessing the metabolic stability of our analogs?
A3: Several in vitro test systems can be used, each with specific advantages. The choice depends on the stage of your research and the questions you are asking.[3][5] The most common systems are liver microsomes, S9 fractions, and hepatocytes.[2][5]
| Test System | Description | Enzymes Present | Advantages | Disadvantages |
| Liver Microsomes | Subcellular fractions of the endoplasmic reticulum from liver cells.[1] | Primarily Phase I enzymes (CYPs, FMOs).[1][6] Can be adapted for some Phase II enzymes.[6] | Cost-effective, high-throughput, good for assessing Phase I metabolism.[7] | Lacks cytosolic Phase II enzymes and transport mechanisms.[3] |
| Liver S9 Fraction | A mixture of microsomal and cytosolic components of liver cells.[1] | Both Phase I and a broad range of Phase II enzymes (CYPs, UGTs, SULTs, GSTs).[1] | Provides a more comprehensive picture of metabolism than microsomes. | Enzyme activity can be lower than in microsomes or hepatocytes. |
| Hepatocytes | Intact, viable liver cells.[1] | Complete set of Phase I and Phase II enzymes, plus transporters and cofactors.[1][2] | Considered the "gold standard" as it most closely mimics the in vivo liver environment.[2] | More expensive, lower throughput, and higher experimental variability. |
Q4: What key parameters are calculated from in vitro metabolic stability assays?
A4: The primary outputs of these assays are the half-life (t½) and the intrinsic clearance (CLint) .[2][7]
-
Half-life (t½): The time it takes for 50% of the parent compound to be metabolized. A shorter half-life indicates lower stability.[7]
-
Intrinsic Clearance (CLint): The rate of metabolism by a test system, normalized to the amount of protein or cells used. It reflects the inherent susceptibility of the compound to enzymatic degradation.[7] These values are crucial for predicting in vivo pharmacokinetic properties.[3]
Troubleshooting Guide
Q5: We are observing high variability in our microsomal stability assay results between runs. What are the potential causes?
A5: High variability can stem from several factors. Consider the following:
-
Reagent Inconsistency: Ensure that microsome batches are from a reputable vendor and have consistent protein and enzyme activity levels.[8] Using microsomes from different vendors can introduce variability.[8]
-
Cofactor Degradation: NADPH is essential for CYP activity and is unstable. Prepare it fresh before each experiment and keep it on ice.
-
Compound Solubility: Poor solubility can lead to inaccurate concentrations in the incubation. Ensure the final DMSO or other solvent concentration is low (typically <1%) and consistent across all wells.[9]
-
Pipetting Errors: In high-throughput screens, small volume variations can significantly impact results. Ensure pipettes are calibrated and use reverse pipetting for viscous solutions.
-
Incubation Conditions: Maintain a consistent temperature (37°C) and shaking speed to ensure uniform reaction conditions.[10]
Q6: Our compound shows significant disappearance in control incubations without the NADPH cofactor. What does this mean?
A6: Disappearance in a minus-cofactor control suggests non-CYP-mediated degradation.[6] Potential causes include:
-
Chemical Instability: The compound may be unstable at the assay's pH (typically 7.4) or temperature.[9][11]
-
Non-NADPH Dependent Enzymes: Metabolism could be occurring via other enzymes present in microsomes, such as esterases or UGTs (if UDPGA is present).
-
Nonspecific Binding: The compound might be binding to the plasticware or microsomal protein, leading to a perceived loss. Using low-binding plates and analyzing the amount of compound at time zero can help diagnose this.
Q7: After identifying a metabolic "soft spot," our attempts to block it (e.g., with fluorine) are reducing the compound's potency. What is the next step?
A7: This is a common challenge in medicinal chemistry, requiring a balance between stability and activity.
-
Subtle Modifications: Instead of a fluorine atom, consider a smaller group like a methyl group or deuterium. Deuteration at a metabolic hotspot can slow metabolism due to the kinetic isotope effect without significantly altering sterics or electronics.[9]
-
Bioisosteric Replacement: Replace the metabolically labile part of the molecule with a different functional group or ring system that maintains key binding interactions but is more stable.[9] For example, if the pyridine ring is the site of metabolism, explore other nitrogen-containing heterocycles.
-
Scaffold Hopping: If minor modifications fail, a more drastic "scaffold hop" may be necessary. This involves replacing the core (1H-pyrrolo[2,3-b]pyridine) with a different scaffold that can present the key pharmacophoric elements in a similar spatial arrangement but with improved metabolic properties.[12]
Experimental Protocols & Methodologies
Protocol: In Vitro Liver Microsomal Stability Assay
This protocol outlines a standard procedure for determining the metabolic stability of this compound analogs using human liver microsomes (HLM).
1. Materials & Reagents:
-
Test compounds and positive control (e.g., Verapamil, Testosterone)
-
Pooled Human Liver Microsomes (e.g., 20 mg/mL stock)
-
Phosphate Buffer (100 mM, pH 7.4)
-
NADPH regenerating system (Solution A: Glucose-6-phosphate, MgCl₂; Solution B: NADP+, Glucose-6-phosphate dehydrogenase) or pre-made solution.
-
Termination Solution: Acetonitrile containing an internal standard (e.g., Tolbutamide, Labetalol).
-
96-well incubation plates and collection plates.
-
Incubator/shaker set to 37°C.
-
LC-MS/MS system for analysis.
2. Procedure:
-
Preparation:
-
Prepare stock solutions of test compounds and controls (e.g., 10 mM in DMSO).[10]
-
Create intermediate dilutions of the compounds in buffer or acetonitrile.
-
Thaw liver microsomes on ice. Dilute to a working concentration (e.g., 1 mg/mL) in cold phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions. Keep all enzyme and cofactor solutions on ice.
-
-
Incubation:
-
Add the diluted microsomal solution to the wells of the 96-well plate.
-
Add the test compound to the wells to achieve the final desired concentration (e.g., 1 µM).
-
Pre-incubate the plate at 37°C for 5-10 minutes with shaking.
-
Initiate the metabolic reaction by adding the NADPH solution to all wells except the "minus-cofactor" controls.
-
At specified time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction by adding a volume of cold termination solution to the appropriate wells.[6] The 0-minute time point is crucial for determining the initial concentration.
-
-
Sample Processing & Analysis:
-
Seal the plate and centrifuge (e.g., at 4000 rpm for 10 minutes) to pellet the precipitated protein.[10]
-
Transfer the supernatant to a new 96-well plate.
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound.[5] The peak area ratio of the analyte to the internal standard is used for quantification.
-
3. Data Analysis:
-
Plot the natural logarithm (ln) of the percentage of compound remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (mL incubation / mg microsomes)
Summary of Typical Microsomal Stability Data
The following table shows example data that might be generated from this assay, demonstrating how analogs can be ranked.
| Compound ID | Modification | t½ (min) | CLint (µL/min/mg protein) | Stability Category |
| Parent-01 | Unsubstituted | 8.5 | 81.5 | Low |
| Analog-02 | 5-Fluoro on Pyridine | 25.1 | 27.6 | Moderate |
| Analog-03 | N-Methyl on Pyrrole | 6.2 | 111.8 | Very Low |
| Analog-04 | Deuterated methanamine | 15.3 | 45.3 | Moderate |
| Analog-05 | 5-Fluoro + Deuteration | 45.0 | 15.4 | High |
Visualized Workflows and Logic
References
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 6. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. Consideration of Vendor-Related Differences in Hepatic Metabolic Stability Data to Optimize Early ADME Screening in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 11. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chiral Separation of Racemic Pyrrolo[2,3-b]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the chiral separation of racemic pyrrolo[2,3-b]pyridine derivatives. The information is designed to be a practical resource for laboratory professionals working on the enantioselective analysis and purification of these important N-heterocyclic compounds.
Troubleshooting Guides
This section provides a systematic approach to resolving common issues encountered during the chiral separation of pyrrolo[2,3-b]pyridine derivatives by High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).
Issue 1: Poor or No Enantiomeric Resolution (Rs < 1.5)
Symptoms:
-
The two enantiomer peaks are co-eluting.
-
Only partial separation is observed, with significant peak overlap.
Question-and-Answer Troubleshooting
Q1: Is the chosen Chiral Stationary Phase (CSP) appropriate for my pyrrolo[2,3-b]pyridine derivative?
A1: The selection of the CSP is the most critical factor for achieving chiral separation. Pyrrolo[2,3-b]pyridine derivatives are basic, aromatic N-heterocycles. Therefore, CSPs that offer a combination of π-π interactions, hydrogen bonding, and steric hindrance are generally most effective.
-
Recommendation: Polysaccharide-based CSPs, such as those with amylose or cellulose backbones derivatized with phenylcarbamates (e.g., Chiralpak® IA, IB, IC, AD, AS-H), are a highly successful starting point for this class of compounds.[1][2] If initial screening with one type of polysaccharide CSP is unsuccessful, try a different one (e.g., switch from an amylose-based to a cellulose-based column or vice versa) as they can offer complementary selectivity.[1]
Q2: Is my mobile phase composition optimal for separation?
A2: Mobile phase composition plays a crucial role in modulating retention and enantioselectivity.
-
For Normal Phase HPLC/SFC:
-
Alcohol Modifier: The type and concentration of the alcohol modifier (e.g., methanol, ethanol, isopropanol) in the non-polar mobile phase (e.g., hexane, heptane, or CO2 for SFC) significantly impact resolution. A lower percentage of the alcohol modifier generally increases retention and can improve resolution, but may also lead to broader peaks.
-
Additives: Since pyrrolo[2,3-b]pyridines are basic, adding a small amount of a basic additive (e.g., 0.1-0.5% diethylamine (DEA), triethylamine (TEA), or 2-aminoethanol) to the mobile phase is often essential to improve peak shape and, in many cases, achieve separation by minimizing undesirable interactions with the stationary phase.[3]
-
-
For Reversed-Phase HPLC:
-
Organic Modifier: The choice and concentration of the organic modifier (e.g., acetonitrile, methanol) in the aqueous buffer are key parameters.
-
pH of Aqueous Phase: The pH of the buffer should be carefully controlled. For basic compounds like pyrrolo[2,3-b]pyridines, a mobile phase pH that is 1.5 to 2 units above or below the pKa of the analyte can improve peak shape and resolution. An ammonium acetate buffer at a slightly alkaline pH (e.g., pH 8.0) can be effective.[4]
-
Q3: Could temperature be affecting the separation?
A3: Yes, temperature can have a significant effect on chiral separations. Lowering the column temperature often increases resolution, as enantioselective interactions can be more favorable at lower temperatures. However, this may also lead to broader peaks and longer analysis times. Conversely, increasing the temperature can improve peak efficiency but may reduce selectivity.
-
Recommendation: If resolution is poor, try decreasing the column temperature in 5 °C increments (e.g., from 25 °C to 20 °C, then 15 °C).
Workflow for Troubleshooting Poor Resolution
Issue 2: Poor Peak Shape (Tailing or Fronting)
Symptoms:
-
Asymmetric peaks with a pronounced "tail" or "front."
-
Reduced peak height and poor integration accuracy.
Question-and-Answer Troubleshooting
Q1: Why are the peaks for my basic pyrrolo[2,3-b]pyridine derivative tailing?
A1: Peak tailing for basic compounds is a common issue in chiral chromatography and is often caused by secondary interactions between the basic nitrogen of your molecule and acidic silanol groups on the silica surface of the CSP. Column overload can also lead to tailing.
-
Troubleshooting Steps:
-
Rule out Column Overload: Dilute your sample 10-fold and re-inject. If the peak shape improves significantly, you were likely overloading the column.
-
Use a Basic Additive: This is the most common solution. Add a small concentration (typically 0.1% to 0.5%) of a basic modifier like diethylamine (DEA), triethylamine (TEA), or 2-aminoethanol to your mobile phase.[3] This additive will compete with your analyte for the active silanol sites, leading to more symmetrical peaks.
-
Check Column Health: If the column is old or has been exposed to harsh conditions, its performance may be degraded. Try flushing the column according to the manufacturer's instructions. For immobilized polysaccharide columns, flushing with a strong solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) can sometimes restore performance.[5]
-
Q2: What causes peak fronting?
A2: Peak fronting is less common than tailing and is often indicative of a physical problem with the column, such as a void at the column inlet or a partially collapsed packed bed. It can also be a sign of column overload, particularly in preparative chromatography.
-
Troubleshooting Steps:
-
Check for Column Voids: Disconnect the column and inspect the inlet. If a void is visible, the column may need to be replaced.
-
Reverse Flush the Column: For a partially blocked inlet frit, carefully reversing the column (disconnect from the detector) and flushing with mobile phase at a low flow rate can sometimes dislodge particulates.
-
Reduce Sample Concentration: As with tailing, inject a more dilute sample to rule out overload.
-
Logical Diagram for Peak Shape Troubleshooting
Frequently Asked Questions (FAQs)
Q1: Which chiral separation technique is better for pyrrolo[2,3-b]pyridine derivatives: HPLC or SFC?
A1: Both HPLC and SFC are powerful techniques for the chiral separation of pyrrolo[2,3-b]pyridine derivatives.
-
SFC is often preferred for its speed, lower solvent consumption (making it a "greener" technique), and high efficiency.[6][7] The low viscosity of supercritical CO2 allows for higher flow rates without a significant loss in resolution.[7] SFC is particularly well-suited for high-throughput screening and preparative separations.[8]
-
HPLC (in normal-phase, reversed-phase, or polar organic modes) is also highly effective and may be more readily available in some laboratories. Method development in HPLC is well-established, and it can sometimes offer unique selectivities not found in SFC.
The choice often depends on available instrumentation, the scale of the separation (analytical vs. preparative), and the specific properties of the derivative being analyzed.
Q2: I'm seeing "ghost peaks" in my chromatogram. What are they and how can I get rid of them?
A2: Ghost peaks are extraneous peaks that do not come from your sample. They can be caused by contamination in the mobile phase, carryover from previous injections, or column bleed.
-
To troubleshoot:
-
Run a blank gradient (injecting no sample). If the peaks are still present, the source is likely your mobile phase or system.
-
If the blank is clean, inject your sample solvent. If peaks appear, your solvent is contaminated.
-
If both are clean, the issue is likely carryover. Implement a robust needle wash protocol on your autosampler.
-
Q3: Can I use the same chiral column for both normal-phase and reversed-phase separations?
A3: This depends on the type of CSP.
-
Coated polysaccharide columns (e.g., Chiralcel® OD, Chiralpak® AD) have a limited solvent compatibility. Switching between normal and reversed-phase modes is generally not recommended as it can damage the column.
-
Immobilized polysaccharide columns (e.g., Chiralpak® IA, IB, IC) have the chiral selector covalently bonded to the silica support. These columns are much more robust and are compatible with a wide range of solvents, allowing for use in normal-phase, reversed-phase, and SFC modes. Always consult the column manufacturer's instructions before switching mobile phase systems.
Q4: My resolution is decreasing over time with repeated injections. What could be the cause?
A4: A gradual decrease in resolution can be due to the accumulation of contaminants on the column from the sample matrix. It can also be caused by the slow degradation of the stationary phase, especially if operating at the limits of pH or temperature.
-
Recommendation: Use a guard column to protect your analytical column from contaminants. Regularly flush the column according to the manufacturer's guidelines. If performance is not restored, the column may need to be replaced.
Data Presentation: Chiral Separation Conditions
The following tables summarize successful chiral separation conditions for Tofacitinib, a key pharmaceutical containing the pyrrolo[2,3-b]pyridine core, and other relevant N-heterocyclic compounds.
Table 1: HPLC Conditions for Chiral Separation of Pyrrolo[2,3-b]pyridine Derivatives and Analogs
| Compound | Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection | Resolution (Rs) | Reference |
| Tofacitinib | Chiralpak AS-H | n-Hexane / Ethanol / Methanol / 2-Aminoethanol (70:20:10:0.2) | 1.0 | 290 nm | > 1.5 | [9] |
| Tofacitinib Enantiomer | CHIRALPAK IH | Ammonium Acetate Buffer (pH 8.0) / Acetonitrile (Gradient) | 1.0 | 285 nm | > 2.0 | [4] |
| Tofacitinib Intermediate I | Not Specified | Not Specified | Not Specified | Not Specified | 4.5 | [10] |
| Tofacitinib Intermediate II | Not Specified | Not Specified | Not Specified | Not Specified | 1.9 | [10] |
| Pyridine-containing Azole | MaltoShell | Heptane / Ethanol (80:20) | 1.0 | 254 nm | > 1.5 | [2] |
Table 2: SFC Conditions for Chiral Separation of N-Heterocyclic Compounds
| Compound Class | Chiral Stationary Phase | Co-solvent in CO2 | Additive in Co-solvent | Temperature (°C) | Back Pressure (bar) | Reference |
| Basic Compounds | Polysaccharide-based (e.g., Chiralpak AD, IA) | Methanol, Ethanol, or Isopropanol | 0.5 - 1% DEA or TEA | 30 - 40 | 120 - 150 | [3] |
| Racemic Amide | Chiralart SA | 40% 2-Propanol | None | 40 | 130 | [8] |
| General Screening | Polysaccharide-based | Methanol, Ethanol, Isopropanol | Basic or Acidic, as needed | 30 | 150 | [11] |
Experimental Protocols
Protocol 1: Chiral HPLC Method for Tofacitinib Isomers (Normal Phase)
This protocol is based on the method described for the separation of Tofacitinib and its optical isomers.[9]
-
Chromatographic System:
-
HPLC system equipped with a UV detector.
-
Chiral Column: Chiralpak AS-H (250 x 4.6 mm, 5 µm).
-
-
Mobile Phase Preparation:
-
Prepare a mobile phase consisting of n-hexane, ethanol, methanol, and 2-aminoethanol in a ratio of 70:20:10:0.2 (v/v/v/v).
-
Filter the mobile phase through a 0.45 µm filter and degas thoroughly.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C (or as optimized).
-
Detection Wavelength: 290 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Dissolve the racemic pyrrolo[2,3-b]pyridine derivative in the mobile phase or a compatible solvent (e.g., ethanol) to a concentration of approximately 0.5 - 1.0 mg/mL.
-
-
Analysis:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the sample and record the chromatogram.
-
Calculate the resolution between the enantiomeric peaks. A resolution (Rs) of ≥ 1.5 is generally considered a baseline separation.
-
Protocol 2: General Screening Protocol for Chiral SFC
This protocol provides a general starting point for developing a chiral SFC method for a novel pyrrolo[2,3-b]pyridine derivative.
-
Chromatographic System:
-
SFC system with a UV or PDA detector and back-pressure regulator.
-
Screening Columns: A set of polysaccharide-based columns, such as Chiralpak IA, IB, IC, and ID (150 or 250 x 4.6 mm, 5 µm).
-
-
Mobile Phase:
-
Primary Mobile Phase: Supercritical CO2.
-
Co-solvents (Modifiers): Methanol, Ethanol, and Isopropanol.
-
Additive: Diethylamine (DEA) or Triethylamine (TEA). Prepare stock solutions of the co-solvents containing 0.5% (v/v) of the basic additive.
-
-
Screening Conditions:
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 40 °C.
-
Detection: UV, wavelength of maximum absorbance for the analyte.
-
Gradient: Start with a 5-minute isocratic hold at 5% co-solvent, then a linear gradient from 5% to 50% co-solvent over 10 minutes.
-
-
Screening Procedure:
-
Dissolve the sample in methanol or ethanol.
-
For each of the selected columns, run the screening gradient with each of the co-solvents (Methanol/DEA, Ethanol/DEA, Isopropanol/DEA).
-
Evaluate the resulting chromatograms for any signs of separation.
-
-
Optimization:
-
Once a promising column/co-solvent combination is identified, optimize the separation by converting to an isocratic method and adjusting the percentage of the co-solvent to achieve a resolution (Rs) of ≥ 1.5 with a reasonable analysis time. Further optimization of temperature and back pressure can also be performed.
-
References
- 1. bujnochem.com [bujnochem.com]
- 2. mdpi.com [mdpi.com]
- 3. chiraltech.com [chiraltech.com]
- 4. researchgate.net [researchgate.net]
- 5. chiraltech.com [chiraltech.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. Separation and Determination of Tofacitinib and Its Optical Isomers by NP-HPLC [cjph.com.cn]
- 10. CN112697906A - Method for detecting chiral intermediate and enantiomer of tofacitinib - Google Patents [patents.google.com]
- 11. Complete chiral resolution using additive-induced crystal size bifurcation during grinding - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Pyrrolo[2,3-b]pyridine-Based Drugs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address resistance mechanisms encountered during experiments with pyrrolo[2,3-b]pyridine-based drugs.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of acquired resistance to pyrrolo[2,3-b]pyridine-based kinase inhibitors?
A1: Acquired resistance to pyrrolo[2,3-b]pyridine-based drugs, such as ALK and JAK inhibitors, typically falls into two main categories:
-
On-target alterations: These are genetic changes in the target kinase itself that prevent the drug from binding effectively. The most common on-target mechanism is the acquisition of secondary point mutations in the kinase domain.[1][2][3] Another on-target mechanism is the amplification of the target gene, leading to overexpression of the kinase that overwhelms the inhibitor.[2][4]
-
Off-target alterations (Bypass Tracks): These mechanisms involve the activation of alternative signaling pathways that bypass the inhibited kinase, allowing for continued cell proliferation and survival.[5][6] This can occur through mutations or amplification of other oncogenes like EGFR, KRAS, or MET.[2][3][7][8]
Q2: My cells are showing reduced sensitivity to a pyrrolo[2,3-b]pyridine-based ALK inhibitor. What are the most common resistance mutations I should screen for?
A2: For second-generation ALK inhibitors like alectinib, ceritinib, and brigatinib, the most frequently observed resistance mutation is the G1202R solvent front mutation.[9][10] Other common mutations include L1196M (the "gatekeeper" mutation), G1269A, I1171T/S, and V1180L.[6][9] The spectrum and frequency of mutations can vary depending on the specific inhibitor used.[10]
Q3: We are working with a JAK inhibitor and observing resistance. What are the known resistance mechanisms?
A3: Resistance to JAK inhibitors can occur through several mechanisms:
-
Point mutations in the JAK kinase domain that prevent inhibitor binding.[1]
-
The formation of JAK family heterodimers which can reactivate downstream signaling.[1][11]
-
Upregulation of pro-survival proteins, such as Bcl-2 family members.[1]
-
Activation of alternative signaling pathways.[1]
-
Inactivation of phosphatases that negatively regulate JAK/STAT signaling.[1]
Unlike ALK inhibitors, acquired resistance mutations in the target kinase have not been commonly reported in patients with myeloproliferative neoplasms (MPNs) treated with JAK2 inhibitors, suggesting that other mechanisms like incomplete target inhibition and adaptive processes may be more prevalent in this context.[12][13]
Troubleshooting Guides
Problem 1: Gradual loss of drug efficacy in a cell line model treated with a pyrrolo[2,3-b]pyridine-based ALK inhibitor.
Possible Cause 1: Emergence of a resistant subclone with an on-target mutation.
-
Troubleshooting Steps:
-
Sequence the ALK kinase domain: Perform Sanger sequencing or next-generation sequencing (NGS) on the resistant cell line to identify potential secondary mutations. Pay close attention to known resistance mutations (see table below).
-
Digital Droplet PCR (ddPCR): If a specific mutation is suspected, use ddPCR for sensitive detection of low-frequency alleles.
-
Functional validation: Introduce the identified mutation into a sensitive parental cell line using site-directed mutagenesis to confirm its role in conferring resistance.
-
Possible Cause 2: Activation of a bypass signaling pathway.
-
Troubleshooting Steps:
-
Phospho-receptor tyrosine kinase (RTK) array: Screen for the activation of alternative RTKs.
-
Western blotting: Analyze the phosphorylation status of key downstream signaling molecules such as EGFR, MET, KRAS, AKT, and ERK.
-
NGS panel for cancer genes: Perform targeted sequencing of common oncogenes to identify activating mutations or amplifications.
-
Problem 2: Intrinsic resistance to a pyrrolo[2,3-b]pyridine-based drug in a new cancer cell line.
Possible Cause: Pre-existing mutations or pathway activation.
-
Troubleshooting Steps:
-
Characterize the baseline genomic landscape: Perform whole-exome or targeted sequencing to identify any pre-existing mutations in the target kinase or in known bypass pathway components.
-
Assess baseline pathway activity: Use western blotting or phospho-proteomic analysis to determine the basal activation levels of the target pathway and potential bypass pathways.
-
Evaluate drug-target engagement: Confirm that the drug is reaching its target and inhibiting its activity in the resistant cells using techniques like cellular thermal shift assay (CETSA) or by measuring the phosphorylation of a direct downstream substrate.
-
Data Presentation
Table 1: Common Acquired Resistance Mutations to ALK Tyrosine Kinase Inhibitors
| ALK TKI Generation | Drug Example | Common Resistance Mutations | Frequency of ALK Mutations in Resistant Samples |
| First-Generation | Crizotinib | L1196M, G1269A | ~20-30%[9] |
| Second-Generation | Alectinib, Ceritinib, Brigatinib | G1202R, I1171T/S, V1180L, F1174C/L/V, C1156Y | ~53-71%[10] |
| Third-Generation | Lorlatinib | Compound mutations (e.g., C1156Y–L1198F) | Varies, can overcome many single mutations |
Table 2: Mechanisms of Resistance to Crizotinib in ALK-Positive NSCLC
| Resistance Mechanism | Frequency in Patients |
| Secondary ALK Kinase Domain Mutations | ~36%[2] |
| ALK Gene Copy Number Gain | Observed in some cases, often with a concurrent mutation[2][4] |
| Activation of Bypass Pathways (EGFR, KRAS) | Observed in a subset of patients[2][3] |
Experimental Protocols
Protocol 1: Identification of ALK Kinase Domain Mutations by Sanger Sequencing
-
Genomic DNA Extraction: Isolate genomic DNA from both the parental sensitive and the resistant cell lines using a commercial kit.
-
PCR Amplification: Amplify the region of the ALK gene encoding the kinase domain using primers designed to flank the exons of interest.
-
PCR Product Purification: Purify the PCR products to remove unincorporated primers and dNTPs.
-
Sanger Sequencing: Send the purified PCR products for bidirectional Sanger sequencing using the same primers as for PCR.
-
Sequence Analysis: Align the sequencing results from the resistant and parental cell lines to a reference ALK sequence to identify any nucleotide changes.
Protocol 2: Assessment of Bypass Pathway Activation by Western Blotting
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-EGFR, EGFR, p-MET, MET, p-AKT, AKT, p-ERK, ERK).
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate for detection.
-
Analysis: Compare the levels of phosphorylated proteins between the sensitive and resistant cell lines, normalizing to the total protein levels.
Visualizations
Caption: Overview of on-target and off-target resistance mechanisms.
Caption: Troubleshooting workflow for investigating drug resistance.
References
- 1. mdpi.com [mdpi.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Mechanisms of resistance after crizotinib or second-generation ALK therapy in advanced non-small cell lung cancer - Remon - Precision Cancer Medicine [pcm.amegroups.org]
- 4. ALK inhibitors in cancer: mechanisms of resistance and therapeutic management strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Two novel ALK mutations mediate acquired resistance to the next generation ALK inhibitor alectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Spectrum of Mechanisms of Resistance to Crizotinib and Lorlatinib in ROS1 Fusion-Positive Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Management of acquired resistance to ALK inhibitors: repeat biopsy to characterize mechanisms of resistance significantly impacts clinical outcomes - Hegde - Precision Cancer Medicine [pcm.amegroups.org]
- 10. Management of acquired resistance to ALK inhibitors: repeat biopsy to characterize mechanisms of resistance does not significantly impact clinical outcomes - Prasongsook - Precision Cancer Medicine [pcm.amegroups.org]
- 11. Molecular Pathways: Molecular Basis for Sensitivity and Resistance to JAK Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanisms of Resistance to JAK2 Inhibitors in Myeloproliferative Neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mechanisms of Resistance to JAK2 Inhibitors in Myeloproliferative Neoplasms | Oncohema Key [oncohemakey.com]
Validation & Comparative
Comparative Analysis of (1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine Analogs as Kinase and Enzyme Inhibitors
This guide provides a comparative characterization and validation of (1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine analogs and related pyrrolopyridine derivatives, focusing on their activity as inhibitors of key therapeutic targets. The information is intended for researchers, scientists, and drug development professionals.
Overview of Therapeutic Targets
The (1H-pyrrolo[2,3-b]pyridine) scaffold has proven to be a versatile core structure for the development of potent inhibitors against various protein kinases and enzymes involved in disease pathogenesis. This guide focuses on two such target classes where this scaffold has shown significant promise: Fibroblast Growth Factor Receptors (FGFR) and Phosphodiesterase 4B (PDE4B).
-
Fibroblast Growth Factor Receptors (FGFRs): A family of receptor tyrosine kinases (FGFR1-4) that play a crucial role in cell proliferation, differentiation, and migration. Abnormal activation of FGFR signaling, through mutations, gene amplification, or fusions, is implicated in the development and progression of various cancers, making FGFRs attractive targets for cancer therapy.[1]
-
Phosphodiesterase 4B (PDE4B): An enzyme that degrades the second messenger cyclic AMP (cAMP). Inhibition of PDE4B leads to increased cAMP levels, which can modulate inflammatory responses. Consequently, PDE4B inhibitors are being investigated for the treatment of inflammatory diseases. Side effects associated with PDE4D inhibition have driven the need for selective PDE4B inhibitors.[2]
Comparative Performance Data
The following tables summarize the in vitro inhibitory activities of representative (1H-pyrrolo[2,3-b]pyridine) analogs against their respective targets.
Table 1: Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Analogs against FGFRs
| Compound | FGFR1 IC₅₀ (nM) | FGFR2 IC₅₀ (nM) | FGFR3 IC₅₀ (nM) | FGFR4 IC₅₀ (nM) | Cell Line Antiproliferative IC₅₀ (µM) |
| Compound 1 | 1900 | - | - | - | - |
| Compound 4h | 7 | 9 | 25 | 712 | 4T1: Not specified |
Data extracted from a study on 1H-pyrrolo[2,3-b]pyridine derivatives as potent FGFR inhibitors.
Table 2: Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide Analogs against PDE4B
| Compound | PDE4B IC₅₀ (µM) | PDE4D IC₅₀ (µM) | Selectivity (PDE4D/PDE4B) |
| Compound 7 | 0.48 | - | - |
| Compound 11h | 0.14 | 0.84 | 6 |
| Rolipram | - | - | - |
Data extracted from a study on 1H-pyrrolo[2,3-b]pyridine-2-carboxamides as PDE4B inhibitors.[2]
Signaling Pathways and Experimental Workflows
Visual representations of the FGFR signaling pathway and a general experimental workflow for inhibitor characterization are provided below.
References
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to (1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine and Other Kinase Inhibitor Scaffolds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the (1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine (7-azaindole) scaffold with other prominent kinase inhibitor scaffolds. The information presented is supported by experimental data to aid in the selection and design of potent and selective kinase inhibitors.
Introduction to Kinase Inhibitor Scaffolds
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a major focus of drug discovery efforts. Small molecule kinase inhibitors have revolutionized the treatment of various cancers and other diseases. The core chemical structure, or scaffold, of these inhibitors is a key determinant of their potency, selectivity, and pharmacological properties. This guide focuses on the 7-azaindole scaffold and compares its performance with other widely used scaffolds such as indazole, quinoline, and pyrimidine.
The this compound (7-Azaindole) Scaffold
The 7-azaindole scaffold is a privileged structure in medicinal chemistry, particularly for the development of kinase inhibitors. Its defining feature is the fusion of a pyrrole and a pyridine ring, which allows it to act as an excellent "hinge-binder" by forming two crucial hydrogen bonds with the kinase hinge region in the ATP-binding pocket. This interaction mimics the binding of the adenine base of ATP. The versatility of the 7-azaindole core allows for substitutions at multiple positions, enabling the fine-tuning of potency and selectivity against a wide range of kinases. A notable example of a successful drug based on this scaffold is Vemurafenib, a potent inhibitor of B-RAF kinase used in the treatment of melanoma.[1]
Comparative Performance of Kinase Inhibitor Scaffolds
The following tables summarize the inhibitory activity (IC50 values) of representative kinase inhibitors based on different scaffolds against a panel of key kinases. Lower IC50 values indicate higher potency.
Table 1: Inhibitory Activity (IC50 in nM) of Representative Kinase Inhibitors
| Kinase Target | 7-Azaindole (Vemurafenib) | Indazole (Axitinib) | Quinoline (Bosutinib) | Pyrimidine (Imatinib) | Broad Spectrum (Staurosporine) |
| ABL1 | >10,000 | >10,000 | 1.2 | 600 | 20 |
| B-RAF | 31 | >10,000 | 130 | >10,000 | 5 |
| B-RAF (V600E) | 31 | 5,000 | 13 | >10,000 | 5 |
| c-KIT | >10,000 | 1.7 | 110 | 100 | 10 |
| VEGFR2 | 1,500 | 0.2 | 1.2 | >10,000 | 7 |
| PDGFRβ | 2,000 | 1.6 | 1.2 | 100 | 10 |
| SRC | 1,500 | 1.2 | 1.2 | >10,000 | 6 |
| EGFR | >10,000 | >10,000 | 1.2 | >10,000 | 1.7 |
| CDK1 | >10,000 | >10,000 | 130 | >10,000 | 3 |
| p38α | 1,500 | 130 | 130 | >10,000 | 10 |
Data compiled from various public sources. IC50 values can vary depending on the specific assay conditions.
Table 2: Physicochemical and ADME Properties of Representative Kinase Inhibitors
| Property | Vemurafenib (7-Azaindole) | Axitinib (Indazole) | Bosutinib (Quinoline) | Imatinib (Pyrimidine) |
| Molecular Weight ( g/mol ) | 489.9 | 386.4 | 530.4 | 493.6 |
| LogP | 4.6 | 3.1 | 4.8 | 4.5 |
| Hydrogen Bond Donors | 3 | 2 | 2 | 5 |
| Hydrogen Bond Acceptors | 5 | 5 | 8 | 7 |
| Rotatable Bonds | 5 | 4 | 7 | 8 |
| Polar Surface Area (Ų) | 93.1 | 82.5 | 101.2 | 129.8 |
These properties are important determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Key Signaling Pathways Targeted by Kinase Inhibitors
The following diagrams illustrate some of the major signaling pathways that are frequently dysregulated in disease and are targeted by the kinase inhibitors discussed in this guide.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate kinase inhibitors.
Biochemical Kinase Activity Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
ATP
-
Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test compounds (inhibitors) dissolved in DMSO
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)
-
384-well white microplates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in kinase reaction buffer to the desired final concentrations.
-
Kinase Reaction:
-
Add 2.5 µL of the diluted test compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing the kinase and substrate in kinase reaction buffer.
-
Initiate the reaction by adding 5 µL of ATP solution in kinase reaction buffer.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and induce a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the effect of kinase inhibitors on cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds (inhibitors) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of culture medium and allow them to adhere overnight.
-
Compound Treatment: The next day, treat the cells with various concentrations of the test compounds (typically in a final volume of 200 µL). Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (no-cell control) from all readings. Calculate the percentage of cell viability for each compound concentration relative to the vehicle control (100% viability). Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
Western Blotting for Kinase Signaling Pathway Analysis
This technique is used to detect changes in the phosphorylation status of key proteins within a signaling pathway upon treatment with a kinase inhibitor.
Materials:
-
Cancer cell line of interest
-
Cell culture medium
-
Test compounds (inhibitors)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (specific for the phosphorylated and total forms of the target proteins)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with the kinase inhibitor at various concentrations and for different time points.
-
Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again with TBST.
-
Incubate the membrane with the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Analysis: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the protein or a loading control (e.g., β-actin or GAPDH). Quantify the band intensities to determine the relative change in protein phosphorylation.
Conclusion
The this compound (7-azaindole) scaffold is a highly versatile and effective platform for the design of potent and selective kinase inhibitors. Its ability to act as a strong hinge-binder provides a solid foundation for achieving high affinity for the ATP-binding site of numerous kinases. As demonstrated by the comparative data, 7-azaindole-based inhibitors like Vemurafenib can exhibit exceptional potency and selectivity for their target kinases.
The choice of a kinase inhibitor scaffold is a critical decision in the drug discovery process. While the 7-azaindole scaffold offers significant advantages, other scaffolds such as indazole, quinoline, and pyrimidine also form the basis of successful FDA-approved drugs, each with its own unique profile of potency, selectivity, and physicochemical properties. A thorough understanding of the structure-activity relationships and the pharmacological profiles of different scaffolds, as outlined in this guide, is essential for the rational design of the next generation of kinase inhibitors. The experimental protocols provided herein offer a standardized approach for the in-house evaluation and comparison of novel inhibitor candidates.
References
A Comparative Guide to (1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine Derivatives as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The (1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine, also known as the 7-azaindole scaffold, has emerged as a privileged structure in medicinal chemistry, particularly in the development of potent kinase inhibitors. This guide provides a comparative analysis of the structure-activity relationship (SAR) of derivatives based on this scaffold, focusing on their inhibitory activity against key oncological and immunological targets such as Fibroblast Growth Factor Receptors (FGFR), Janus Kinases (JAK), and the c-Met receptor. The information presented herein is supported by experimental data from peer-reviewed studies to facilitate informed decision-making in drug discovery and development projects.
Data Presentation: Comparative Inhibitory Activity
The following tables summarize the in vitro inhibitory potency of various this compound derivatives against different kinase targets. These tables are designed for easy comparison of the impact of structural modifications on biological activity.
Table 1: Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives against Fibroblast Growth Factor Receptors (FGFRs) [1][2]
| Compound ID | R Group at C3 | FGFR1 IC₅₀ (nM) | FGFR2 IC₅₀ (nM) | FGFR3 IC₅₀ (nM) | FGFR4 IC₅₀ (nM) |
| 1 | Phenyl | 1900 | - | - | - |
| 4a | 3-Methoxyphenyl | - | - | - | - |
| 4h | 3,5-Dimethoxyphenyl | 7 | 9 | 25 | 712 |
IC₅₀ values represent the concentration of the compound required to inhibit 50% of the kinase activity.
Table 2: Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives against Janus Kinases (JAKs) [3][4]
| Compound ID | R Group at C4 | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | JAK3 IC₅₀ (nM) |
| 6 | N-(cyanomethyl)-N-methylamino | 2900 | 1800 | 1100 |
| 11a | N-Cyclohexylamino | - | - | 1600 |
| 14c | N-((1s,4s)-4-hydroxycyclohexyl)amino | - | - | Potent |
| 31 | N-((1R,2R)-2-hydroxycyclopentyl)amino | - | - | Potent |
IC₅₀ values represent the concentration of the compound required to inhibit 50% of the kinase activity. "Potent" indicates significant inhibitory activity as reported in the source, with specific IC₅₀ values not explicitly provided in the abstract.
Table 3: Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives against c-Met Kinase [5][6]
| Compound ID | Linker and R Group at C3 | c-Met IC₅₀ (nM) |
| 9 | Methylene linker to a substituted phenyl group | 22.8 |
| 7c | Hydrazone linker to a 4-chlorophenyl group | 506 |
IC₅₀ values represent the concentration of the compound required to inhibit 50% of the kinase activity.
Mandatory Visualization
Caption: Experimental workflow for the synthesis and biological evaluation of this compound derivatives.
Caption: Simplified JAK-STAT signaling pathway and the point of inhibition by this compound derivatives.
Caption: Overview of the FGFR signaling pathway and its inhibition.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard procedures and information from the referenced literature.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol describes a general method for determining the half-maximal inhibitory concentration (IC₅₀) of test compounds against a specific kinase.
Materials:
-
Recombinant human kinase (e.g., FGFR1, JAK3, c-Met)
-
Kinase-specific peptide substrate
-
Adenosine triphosphate (ATP)
-
Test compounds dissolved in 100% DMSO
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
White, opaque 384-well or 96-well assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: A serial dilution of the test compound is prepared in 100% DMSO. A typical starting point is a 10-point, 3-fold serial dilution from a 1 mM stock solution.
-
Assay Plate Preparation: 1 µL of the diluted test compound or DMSO (for control wells) is dispensed into the wells of the assay plate.
-
Enzyme/Substrate Addition: A 2x enzyme/substrate solution is prepared in kinase assay buffer. 5 µL of this mix is added to each well. The plate is incubated for 10-15 minutes at room temperature to allow for compound-kinase binding.
-
Reaction Initiation: A 2x ATP solution is prepared in kinase assay buffer. The concentration of ATP should be at or near the Michaelis constant (Km) for the specific kinase. 5 µL of the ATP solution is added to all wells to start the reaction.
-
Incubation: The plate is shaken for 30 seconds and then incubated at room temperature for a specified time (e.g., 60 minutes).
-
Signal Detection: The kinase reaction is stopped, and the remaining ATP is depleted by adding 10 µL of ADP-Glo™ Reagent to each well. The plate is shaken and incubated for 40 minutes at room temperature.
-
20 µL of Kinase Detection Reagent is added to each well to convert the generated ADP to ATP and develop the luminescent signal. The plate is shaken and incubated for 30-60 minutes at room temperature.
-
Data Acquisition: The luminescence of each well is measured using a plate reader.
-
Data Analysis: The percentage of kinase inhibition for each compound concentration is calculated relative to the DMSO control. The IC₅₀ value is determined by fitting the dose-response curve to a four-parameter logistic equation.
Anti-Proliferative MTT Assay
This protocol outlines the steps to determine the effect of the compounds on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., 4T1, MDA-MB-231, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., Dimethyl sulfoxide (DMSO))
-
96-well flat-bottom sterile microplates
-
Humidified incubator at 37°C with 5% CO₂
Procedure:
-
Cell Seeding: Cells are harvested and seeded into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. The plate is incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: A stock solution of the test compound is prepared in DMSO and serially diluted in complete culture medium to achieve the desired final concentrations. The medium is removed from the wells and replaced with 100 µL of the medium containing different concentrations of the test compound. A vehicle control (medium with the same concentration of DMSO) is also included. The plate is incubated for a specified period (e.g., 72 hours).
-
MTT Addition: After the incubation period, 10 µL of the MTT solution is added to each well. The plate is incubated for 2 to 4 hours in a humidified incubator at 37°C, allowing for the formation of formazan crystals.
-
Solubilization of Formazan: The medium containing MTT is carefully removed, and 100 µL of the solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated as a percentage of the viability of the control cells. The IC₅₀ value (concentration that inhibits cell proliferation by 50%) is determined from the dose-response curve.
T Cell Proliferation Assay (IL-2 Stimulated)
This assay is used to evaluate the immunomodulatory effect of the compounds on T cell proliferation.
Materials:
-
Rat spleen cells
-
Culture medium (e.g., RPMI-1640 with 10% FBS)
-
Interleukin-2 (IL-2)
-
Test compounds
-
Cell proliferation reagent (e.g., CellTiter-Glo®)
-
96-well plates
Procedure:
-
Cell Preparation: Spleen cells are isolated from rats and suspended in culture medium.
-
Assay Setup: The cells are seeded into 96-well plates.
-
Compound and Stimulant Addition: The cells are treated with various concentrations of the test compounds and stimulated with IL-2. Control wells include cells with IL-2 and vehicle, and unstimulated cells.
-
Incubation: The plates are incubated for a specified period to allow for T cell proliferation.
-
Proliferation Measurement: A cell proliferation reagent is added to each well according to the manufacturer's instructions.
-
Data Acquisition: The luminescence or absorbance is measured using a plate reader.
-
Data Analysis: The inhibitory effect of the compounds on IL-2-stimulated T cell proliferation is calculated, and IC₅₀ values are determined.[3]
References
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and bioevaluation and doking study of 1H-pyrrolo[2,3-b]pyridine derivatives bearing aromatic hydrazone moiety as c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Selectivity Profiling of (1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine Based Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The (1H-pyrrolo[2,3-b]pyridine) core, also known as 7-azaindole, is a privileged scaffold in medicinal chemistry, forming the basis of numerous kinase inhibitors. The strategic incorporation of a methanamine substituent at the 3-position has given rise to a diverse class of potent and selective inhibitors targeting various kinases implicated in oncology, inflammation, and autoimmune diseases. This guide provides a comparative analysis of the selectivity profiles of several key inhibitors based on this scaffold and its close isomers, supported by experimental data and detailed methodologies.
Comparative Selectivity of Inhibitors
The following tables summarize the in vitro potency and selectivity of representative (1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine based inhibitors and their structural analogs against their primary targets and key off-targets.
Table 1: Janus Kinase (JAK) Inhibitors
| Compound | Primary Target | IC50 / Ki (nM) | Selectivity vs. Other JAKs | Reference |
| PF-04965842 | JAK1 | - (potent) | Selective over JAK2, JAK3, TYK2 | [1] |
| Compound 38a | JAK1 | - (potent) | Excellent selectivity over JAK2, JAK3, TYK2 | [2][3] |
| Compound 14c | JAK3 | 5.1 | Moderately selective vs. JAK1 (47 nM), JAK2 (30 nM) | [4] |
| Compound 19 | JAK1/JAK3 | 1.5 (JAK1), 1.1 (JAK3) | - | [5] |
Table 2: IκB Kinase (IKK) Inhibitors
| Compound | Primary Target | Ki (nM) | Selectivity vs. IKKβ (Ki, nM) | Fold Selectivity | Reference |
| SU1261 | IKKα | 10 | 680 | >60 | [6][7][8][9] |
| SU1349 | IKKα | 16 | 3352 | >200 | [7][8] |
Table 3: Other Kinase Inhibitors
| Compound | Primary Target | IC50 (nM) | Key Off-Targets / Notes | Reference |
| TNIK Inhibitors | TNIK | < 1 | Potent inhibition of Traf2 and Nck-interacting kinase. | [10][11][12] |
| Compound 4h | FGFR1/2/3 | 7 (FGFR1), 9 (FGFR2), 25 (FGFR3) | Also inhibits FGFR4 (712 nM). | [13][14] |
| RET Inhibitor 1 | RET | - (potent) | Selective against KDR. | [15][16] |
| GSK-3β Inhibitor 41 | GSK-3β | 0.22 | Generally selective over a panel of 24 kinases. | [17] |
| GSK-3β Inhibitor S01 | GSK-3β | 0.35 | Generally selective over a panel of 24 kinases, except GSK3α, CDK1, CDK2, and CDK5. | [18] |
Signaling Pathways
The targeted kinases are crucial nodes in key signaling pathways that regulate cellular processes such as proliferation, differentiation, and inflammation.
The Janus kinase (JAK) family of enzymes (JAK1, JAK2, JAK3, and TYK2) are central to cytokine signaling. Ligand binding to cytokine receptors leads to JAK activation and subsequent phosphorylation of Signal Transducers and Activators of Transcription (STATs). Phosphorylated STATs dimerize and translocate to the nucleus to regulate gene expression. Inhibitors targeting specific JAK isoforms can modulate the immune response, making them valuable for treating autoimmune diseases.[1][2][4][6]
Figure 1: The JAK/STAT signaling pathway and the point of intervention by JAK inhibitors.
The IκB kinase (IKK) complex, consisting of IKKα and IKKβ, is a key regulator of the NF-κB signaling pathways. The canonical pathway, primarily mediated by IKKβ, responds to stimuli like TNF-α. The non-canonical pathway is dependent on IKKα and is activated by ligands such as LIGHT. Selective inhibition of IKKα can specifically modulate the non-canonical NF-κB pathway, which is implicated in certain inflammatory conditions and cancers.[7][8][19]
Figure 2: Overview of the canonical and non-canonical NF-κB signaling pathways.
Experimental Protocols
The selectivity profiling of these inhibitors involves a combination of biochemical and cellular assays.
In Vitro Kinase Assays
These assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Protocol: Z'-LYTE™ Kinase Activity Assay
This is a fluorescence-based, high-throughput screening assay.
-
Reaction Setup: In a 384-well plate, the test compound is incubated with the kinase and a specific peptide substrate in the presence of ATP.
-
Kinase Reaction: The kinase transfers phosphate from ATP to the peptide substrate.
-
Development: A development reagent containing a site-specific protease is added. The protease only cleaves the non-phosphorylated peptide.
-
Detection: Cleavage of the non-phosphorylated peptide results in a FRET signal. The amount of phosphorylation is proportional to the inhibition of the FRET signal.
-
Data Analysis: IC50 values are calculated from the dose-response curves.
Protocol: LanthaScreen™ Eu Kinase Binding Assay
This assay measures the binding of the inhibitor to the kinase active site.
-
Assay Components: The assay consists of a europium-labeled anti-tag antibody, a biotinylated kinase, and a fluorescently labeled ATP-competitive tracer.
-
Binding Equilibrium: In the absence of an inhibitor, the tracer binds to the kinase, bringing the europium and the fluorescent label into close proximity, resulting in a high TR-FRET signal.
-
Competition: The test inhibitor competes with the tracer for binding to the kinase, leading to a decrease in the TR-FRET signal.
-
Data Analysis: Ki or IC50 values are determined by measuring the decrease in the TR-FRET signal at various inhibitor concentrations.
Cellular Assays
Cellular assays are crucial to confirm that the inhibitor can engage its target in a physiological context and exert a biological effect.
Protocol: Western Blotting for Phospho-protein Levels
This method is used to assess the inhibition of signaling pathways in cells.
-
Cell Treatment: Cells are treated with the inhibitor at various concentrations for a specified time, followed by stimulation with a relevant agonist (e.g., a cytokine) to activate the target pathway.
-
Cell Lysis: Cells are lysed to extract total protein.
-
SDS-PAGE and Transfer: Protein lysates are separated by size using SDS-polyacrylamide gel electrophoresis and then transferred to a membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated form of the target protein (e.g., phospho-STAT) and the total protein.
-
Detection: Horseradish peroxidase-conjugated secondary antibodies are used, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.
-
Quantification: The band intensities are quantified to determine the extent of inhibition.[19]
Protocol: Cell Viability/Proliferation Assay (MTT Assay)
This assay measures the effect of the inhibitor on cell viability.[20]
-
Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of the inhibitor for a defined period (e.g., 72 hours).[21]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.
Experimental Workflow for Selectivity Profiling
A typical workflow for assessing the selectivity of a novel kinase inhibitor is outlined below.
Figure 3: A generalized experimental workflow for kinase inhibitor selectivity profiling.
References
- 1. Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate for the Treatment of Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3- b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of 3,6-dihydroimidazo[4,5-d]pyrrolo[2,3-b]pyridin-2(1H)-one derivatives as novel JAK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. IκB kinase (IKK) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 7. Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3- b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3-b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3- d]pyrimidine RET Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Identification of a novel pyrrolo[2,3-b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. heart.bmj.com [heart.bmj.com]
- 20. Design, synthesis and biological evaluation of 1 H -pyrrolo[2,3- b ]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02660G [pubs.rsc.org]
- 21. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Pyrrolo[2,3-b]pyridine and Pyrrolo[2,3-d]pyrimidine Scaffolds in Drug Discovery
For researchers, scientists, and drug development professionals, the selection of a core chemical scaffold is a critical decision that profoundly influences the properties and ultimate success of a therapeutic candidate. Among the privileged heterocyclic structures in medicinal chemistry, the pyrrolo[2,3-b]pyridine (7-azaindole) and pyrrolo[2,3-d]pyrimidine (7-deazapurine) scaffolds have emerged as cornerstones in the development of targeted therapies, particularly as kinase inhibitors.
This guide provides an objective, data-driven comparison of these two prominent scaffolds, summarizing their physicochemical properties, synthetic accessibility, and biological activities. Experimental data from representative approved drugs and clinical candidates are presented to offer a real-world perspective on their performance.
Physicochemical and Pharmacokinetic Properties: A Tale of Two Scaffolds
The subtle difference in the six-membered ring—a pyridine in the pyrrolo[2,3-b]pyridine scaffold and a pyrimidine in the pyrrolo[2,3-d]pyrimidine scaffold—leads to distinct physicochemical and pharmacokinetic profiles. To illustrate these differences, we compare two well-established drugs: Vemurafenib, which features the pyrrolo[2,3-b]pyridine core, and Tofacitinib, built upon the pyrrolo[2,3-d]pyrimidine framework.
| Property | Pyrrolo[2,3-b]pyridine (Vemurafenib) | Pyrrolo[2,3-d]pyrimidine (Tofacitinib) |
| Molecular Weight | 489.9 g/mol [1] | 312.37 g/mol [2] |
| Melting Point | 272 °C[1][3] | 199-206 °C (citrate salt)[2] |
| Solubility | <1 mg/mL in water[1] | Soluble in DMSO and Ethanol (up to 100 mg/ml)[4]. The citrate salt is slightly soluble in water[5]. |
| LogP | 5.1[1] | 1.15[5] |
| pKa | 7.1[1] | 5.2 (basic)[4][6] |
| Metabolism | Primarily by CYP3A4[7][8] | Primarily by CYP3A4 with a minor contribution from CYP2C19[9] |
| Half-life (t½) | ~57 hours[7] | ~3.2 hours[9] |
| Clearance | Predominantly hepatic[7] | ~70% hepatic, ~30% renal[9] |
Synthetic Accessibility: Convergent Strategies to Core Structures
Both scaffolds are accessible through multi-step synthetic sequences, often starting from commercially available precursors. The synthesis of a key intermediate, the 4-chloro derivative, is a common strategy for introducing diversity at this position.
A general synthetic approach for the pyrrolo[2,3-d]pyrimidine scaffold often involves the construction of the pyrimidine ring onto a pyrrole precursor or vice versa. One common method starts with a substituted pyrrole and builds the pyrimidine ring. For instance, 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile can be reacted with urea or thiourea to yield substituted 1H-pyrrolo[2,3-d]pyrimidines.[10][11][12] Another versatile approach is a one-pot, three-component reaction of arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives.[13]
The synthesis of the pyrrolo[2,3-b]pyridine scaffold can also be achieved through various routes. A common strategy involves the cyclization of a substituted aminopyridine derivative. For example, a cyclo-condensation reaction of 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile with active methylene compounds in the presence of an acid catalyst can produce substituted 1H-pyrrolo[2,3-b]pyridines.[10][11][12]
Biological Activity: A Focus on Kinase Inhibition
Both scaffolds have proven to be highly effective as "hinge-binding" motifs in kinase inhibitors, mimicking the adenine base of ATP. The nitrogen atoms in the pyridine or pyrimidine ring, along with the pyrrole NH, form crucial hydrogen bonds with the backbone of the kinase hinge region.
Below is a comparative table of the inhibitory activities of representative compounds from both scaffold classes against various kinases. It is important to note that direct comparisons are challenging due to variations in assay conditions and the specific substitutions on the core scaffolds.
| Target Kinase | Pyrrolo[2,3-b]pyridine Derivative (IC₅₀) | Pyrrolo[2,3-d]pyrimidine Derivative (IC₅₀) |
| BRAF (V600E) | Vemurafenib (31 nM) | Not a primary target for most reported derivatives |
| JAK1 | Data not readily available for direct comparison | Tofacitinib (56 nM for JAK1/JAK3)[14] |
| JAK3 | Data not readily available for direct comparison | Tofacitinib (1.6 nM for JAK3)[15] |
| RET | Data not readily available for direct comparison | Lead compound with low nanomolar potency[16] |
| VEGFR2 | Data not readily available for direct comparison | Compound 5k (136 nM)[17] |
| EGFR | Data not readily available for direct comparison | Compound 5k (79 nM)[17] |
| Her2 | Data not readily available for direct comparison | Compound 5k (40 nM)[17] |
| CDK2 | Data not readily available for direct comparison | Compound 5k (204 nM)[17] |
Experimental Protocols
General Procedure for Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a general method for determining the in vitro inhibitory activity of compounds against a target kinase.
Materials:
-
Kinase of interest
-
Kinase-specific substrate (peptide or protein)
-
Adenosine triphosphate (ATP)
-
Test compounds (dissolved in DMSO)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT)
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™ Kinase Assay)
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Reaction Setup: In a 384-well plate, add the test compounds, followed by the kinase enzyme in kinase assay buffer.
-
Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow for compound binding to the kinase.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Signal Detection: Stop the reaction and detect the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.
-
Data Analysis: Measure the luminescence signal using a plate reader. The IC₅₀ values are determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
Both the pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d]pyrimidine scaffolds are highly valuable and versatile cores for the design of kinase inhibitors and other therapeutic agents. The choice between them will ultimately depend on the specific therapeutic target and the desired pharmacological profile. The pyrrolo[2,3-b]pyridine scaffold, as exemplified by Vemurafenib, can lead to compounds with longer half-lives, while the pyrrolo[2,3-d]pyrimidine scaffold, seen in Tofacitinib, often results in compounds with shorter half-lives and a different clearance profile. The synthetic accessibility of both scaffolds is well-established, allowing for extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties. This guide provides a foundational comparison to aid researchers in making an informed decision for their drug discovery programs.
References
- 1. Vemurafenib | C23H18ClF2N3O3S | CID 42611257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tofacitinib | C16H20N6O | CID 9926791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. tga.gov.au [tga.gov.au]
- 6. jetir.org [jetir.org]
- 7. Clinical Pharmacokinetics of Vemurafenib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. vemurafenib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. The pharmacokinetics, metabolism, and clearance mechanisms of tofacitinib, a janus kinase inhibitor, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ajol.info [ajol.info]
- 11. researchgate.net [researchgate.net]
- 12. Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation | Bulletin of the Chemical Society of Ethiopia [ajol.info]
- 13. One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives [scielo.org.mx]
- 14. pfizermedical.com [pfizermedical.com]
- 15. Tofacitinib | 477600-75-2 [chemicalbook.com]
- 16. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers [mdpi.com]
A Head-to-Head Battle: Novel Pyrrolo[2,3-b]pyridine Inhibitors Challenge Pexidartinib in Targeting CSF-1R
For Immediate Release
In the competitive landscape of kinase inhibitor development, a new series of pyrrolo[2,3-b]pyridine-based compounds are emerging as potent and selective antagonists of Colony-Stimulating Factor 1 Receptor (CSF-1R), a key target in oncology and inflammatory diseases. This guide provides a comprehensive benchmark of these novel inhibitors against Pexidartinib (PLX3397), the first FDA-approved CSF-1R inhibitor for tenosynovial giant cell tumor (TGCT). The data presented herein, gathered from recent preclinical studies, offers researchers and drug development professionals a detailed comparison of their biochemical potency, cellular activity, and selectivity profiles.
Pexidartinib, an oral tyrosine kinase inhibitor, targets CSF-1R, KIT proto-oncogene receptor tyrosine kinase (KIT), and FMS-like tyrosine kinase 3 (FLT3).[1] Its approval marked a significant advancement in treating TGCT, a rare tumor driven by CSF-1R signaling.[2] However, the quest for inhibitors with improved potency, selectivity, and safety profiles is ongoing. Recently, a series of novel pyrrolo[2,3-b]pyridine derivatives have been designed and synthesized, demonstrating promising inhibitory activity against CSF-1R.[3]
Comparative Analysis of Inhibitor Potency
The following tables summarize the in vitro potency of Pexidartinib and the new pyrrolo[2,3-b]pyridine inhibitors against their primary kinase targets. The data reveals that while Pexidartinib is a potent inhibitor of CSF-1R, c-Kit, and FLT3, some of the novel compounds exhibit comparable or even superior potency against CSF-1R.
Table 1: Biochemical Potency (IC50) of Pexidartinib
| Target | IC50 (nM) |
| CSF-1R | 13 - 20 |
| c-Kit | 10 - 27 |
| FLT3 | 160 |
Data compiled from multiple sources.[2][4]
Table 2: Biochemical Potency (IC50) of Novel Pyrrolo[2,3-b]pyridine Inhibitors against CSF-1R
| Compound ID | IC50 (nM) |
| Pexidartinib (Reference) | ~20 |
| I-1 | 49.41 |
| I-2 | 25.84 |
| II-1 | 43.52 |
| III-1 | 20.07 |
| III-7 | >1000 |
| III-11 | >1000 |
Data from "Discovery of Novel Pyrrolo[2,3-b]pyridine-Based CSF-1R Inhibitors..."[3]
Compound III-1 from the novel series demonstrates an IC50 value for CSF-1R that is on par with Pexidartinib, highlighting its potential as a strong candidate for further development.[3] The structural modifications from the initial hits (I-1, I-2, II-1) to III-1 showcase a successful optimization strategy.[3]
Kinase Selectivity Profile
A critical aspect of kinase inhibitor development is selectivity, as off-target effects can lead to toxicity. Pexidartinib is known to inhibit c-Kit and FLT3 in addition to CSF-1R.[4] The kinase selectivity of the promising new inhibitor, III-1 , was assessed against a panel of 72 tyrosine kinases. At a concentration of 1 µM, III-1 showed strong inhibition of CSF-1R, TRKB, and TRKC, with weak activity against the remaining kinases, indicating a high degree of selectivity.[3]
Cellular Activity
Beyond biochemical assays, the efficacy of these inhibitors was evaluated in cellular models. Compound III-1 effectively inhibited the phosphorylation of CSF-1R at Tyr723 and the downstream effector AKT at Ser473 in a dose-dependent manner, confirming its on-target activity in a cellular context.[3] This is a crucial step in validating the therapeutic potential of a new inhibitor.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated.
Caption: CSF-1R Signaling Pathway and Point of Inhibition.
Caption: Workflow for Evaluating CSF-1R Inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are summaries of the key experimental protocols used in the evaluation of these CSF-1R inhibitors.
Biochemical Kinase Assay (LANCE® Ultra TR-FRET)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of CSF-1R in a purified system.
-
Reaction Setup : In a 384-well plate, the recombinant CSF-1R kinase is incubated with the ULight™-labeled peptide substrate, ATP, and varying concentrations of the inhibitor (e.g., Pexidartinib or the novel pyrrolo[2,3-b]pyridines) in a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).[5][6]
-
Incubation : The reaction is allowed to proceed for a defined period, typically 60 minutes at room temperature.[6]
-
Detection : The reaction is stopped by the addition of EDTA. A Europium-labeled anti-phospho-substrate antibody is then added. If the substrate is phosphorylated, the antibody binds, bringing the Europium donor and ULight™ acceptor into close proximity, generating a TR-FRET signal.[7]
-
Data Analysis : The TR-FRET signal is measured on a compatible plate reader. The percentage of inhibition for each inhibitor concentration is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.[5]
Cellular CSF-1R Autophosphorylation Assay (Western Blot)
This assay measures the inhibitor's ability to block CSF-1R activation in a cellular environment.
-
Cell Culture and Starvation : A cell line endogenously expressing CSF-1R (e.g., human THP-1 monocytes) is cultured. Prior to the experiment, cells are serum-starved for 4-6 hours to reduce basal receptor phosphorylation.[8]
-
Inhibitor Treatment : Starved cells are pre-treated with various concentrations of the inhibitor or a vehicle control (e.g., DMSO) for 1-2 hours.[8]
-
CSF-1 Stimulation : Cells are then stimulated with recombinant human CSF-1 (e.g., 100 ng/mL) for a short period (e.g., 5-15 minutes) to induce CSF-1R autophosphorylation.[8]
-
Cell Lysis : Cells are immediately lysed in ice-cold RIPA buffer containing protease and phosphatase inhibitors.[8]
-
Protein Quantification : The protein concentration of each lysate is determined using a BCA assay.[8]
-
Western Blotting : Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is probed with primary antibodies specific for phosphorylated CSF-1R (e.g., p-Tyr723) and total CSF-1R (as a loading control).[8][9]
-
Detection and Analysis : An HRP-conjugated secondary antibody and a chemiluminescent substrate are used for detection. Band intensities are quantified, and the phospho-CSF-1R signal is normalized to the total CSF-1R signal to determine the extent of inhibition.[8]
Cell Proliferation Assay (M-NFS-60)
This assay assesses the inhibitor's effect on the proliferation of cells that are dependent on CSF-1R signaling for growth and survival.
-
Cell Culture : The murine myelogenous leukemia cell line M-NFS-60, which is dependent on CSF-1 for proliferation, is used.[10][11] Cells are cultured in RPMI-1640 medium supplemented with fetal bovine serum and recombinant M-CSF.[11]
-
Assay Setup : Cells are seeded in 96-well plates in the presence of a constant concentration of M-CSF and treated with a range of inhibitor concentrations.
-
Incubation : The plates are incubated for a period of 48 to 72 hours at 37°C in a 5% CO2 atmosphere.[12][13]
-
Viability Measurement : Cell viability and proliferation are measured using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo®.[13]
-
Data Analysis : The signal from treated wells is compared to vehicle-treated controls to calculate the percentage of growth inhibition. The GI50 (concentration for 50% growth inhibition) is determined from the dose-response curve.
Conclusion
The new series of pyrrolo[2,3-b]pyridine inhibitors, particularly compound III-1 , present a compelling case for further investigation as alternatives to Pexidartinib. With potent on-target activity and a favorable selectivity profile, these compounds represent a significant step forward in the development of next-generation CSF-1R inhibitors. The detailed experimental data and protocols provided in this guide offer a solid foundation for researchers to build upon, fostering continued innovation in this critical area of drug discovery.
References
- 1. Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pexidartinib, a Novel Small Molecule CSF-1R Inhibitor in Use for Tenosynovial Giant Cell Tumor: A Systematic Review of Pre-Clinical and Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medrxiv.org [medrxiv.org]
- 5. resources.revvity.com [resources.revvity.com]
- 6. blossombio.com [blossombio.com]
- 7. LANCE Ultra Kinase Assays | Revvity [revvity.co.jp]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. elabscience.com [elabscience.com]
- 11. atcc.org [atcc.org]
- 12. Item - Cell proliferation assay of purified hGCSF using the M-NFS-60 cell line. - Public Library of Science - Figshare [plos.figshare.com]
- 13. researchgate.net [researchgate.net]
In Vivo Efficacy of Novel (1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The (1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine, or 7-azaindole, scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to a multitude of derivatives with potent and selective inhibitory activities against various key targets in oncology. This guide provides a comparative overview of the in vivo efficacy of several promising 7-azaindole derivatives, summarizing key experimental data and methodologies to aid in the evaluation and selection of candidates for further development. The derivatives highlighted herein target a range of critical cancer-related kinases, including Fibroblast Growth Factor Receptor (FGFR), Ataxia-Telangiectasia Mutated (ATM), Maternal Embryonic Leucine Zipper Kinase (MELK), and Cyclin-Dependent Kinase 9 (CDK9).
Comparative In Vivo Efficacy Data
The following table summarizes the in vivo anti-tumor activity of selected this compound derivatives in various xenograft models.
| Derivative (Target) | Compound ID | Xenograft Model | Mouse Strain | Dosing Regimen | Key Efficacy Readout | Reference |
| FGFR Inhibitor | Compound 30 | HuH-7 (Hepatocellular Carcinoma) | Nude Mice | Not Specified | Significant antitumor activity | [1] |
| ATM Inhibitor | Compound 25a | HCT116 (Colorectal) | Not Specified | Not Specified | TGI: 79.3% (in combination with irinotecan) | [2] |
| SW620 (Colorectal) | Not Specified | Not Specified | TGI: 95.4% (in combination with irinotecan) | [2] | ||
| MELK Inhibitor | OTS167 | A549 (Lung) | Not Specified | 12 mg/kg, IV, twice weekly for 3 weeks | TGI: 88% | [3] |
| 25 mg/kg, IV, twice weekly for 3 weeks | TGI: 117% | [3] | ||||
| MDA-MB-231 (Breast) | Not Specified | 12 mg/kg, IV, twice weekly for 3 weeks | TGI: 51% | [3] | ||
| 25 mg/kg, IV, twice weekly for 3 weeks | TGI: 66% | [3] | ||||
| CDK9 Inhibitor | Enitociclib | SU-DHL-10 (Lymphoma) | Not Specified | 30 mg, IV, once weekly | Tumor growth inhibition reaching 0.5% of control | [4] |
TGI: Tumor Growth Inhibition; IV: Intravenous
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated using the DOT language.
Detailed Experimental Protocols
General Xenograft Model Protocol
A standardized protocol for establishing and evaluating the efficacy of compounds in a subcutaneous xenograft model is outlined below. Specific parameters for cell lines, mouse strains, and dosing will vary depending on the study.
-
Cell Culture: Human cancer cell lines (e.g., HuH-7, HCT116, A549, MDA-MB-231, SU-DHL-10) are cultured in appropriate media and conditions until they reach the desired confluence for implantation.
-
Animal Models: Immunocompromised mice (e.g., nude, NOD/SCID), typically 4-6 weeks old, are used to prevent rejection of the human tumor cells.
-
Tumor Implantation: A suspension of cancer cells (typically 1 x 10^6 to 1 x 10^7 cells in a volume of 100-200 µL of media or PBS, often mixed with Matrigel) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor growth is monitored regularly (e.g., twice weekly) by measuring the length and width of the tumor with calipers. Tumor volume is calculated using the formula: Tumor Volume (mm³) = (Length x Width²) / 2 .
-
Randomization and Treatment: Once tumors reach a predetermined average size (e.g., 100-200 mm³), the mice are randomized into control and treatment groups. The investigational compound is then administered according to the specified dose and schedule (e.g., intravenously, orally).
-
Efficacy Evaluation: Tumor volumes and body weights are measured throughout the study. The primary efficacy endpoint is often Tumor Growth Inhibition (TGI), calculated at the end of the study using the following formula: TGI (%) = [1 - ((Mean tumor volume of treated group at end) - (Mean tumor volume of treated group at start)) / ((Mean tumor volume of control group at end) - (Mean tumor volume of control group at start))] x 100
-
Ethical Considerations: All animal experiments are conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC).
General Pharmacokinetic Study Protocol
To assess the pharmacokinetic properties of the derivatives, the following general protocol is employed:
-
Animal Model: Healthy adult mice (e.g., CD-1 or BALB/c) are used.
-
Compound Administration: The compound is administered via the intended clinical route, typically oral (PO) or intravenous (IV), at a specified dose.
-
Blood Sampling: Blood samples are collected at multiple time points post-administration (e.g., 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 24 hours) via methods such as tail vein or saphenous vein bleeding.
-
Plasma Analysis: Plasma is separated from the blood samples, and the concentration of the compound is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Pharmacokinetic parameters, including maximum concentration (Cmax), time to maximum concentration (Tmax), half-life (t1/2), and area under the curve (AUC), are calculated from the plasma concentration-time data using non-compartmental analysis.
This guide provides a foundational comparison of the in vivo efficacy of several this compound derivatives. Researchers are encouraged to consult the primary literature for more detailed information on specific compounds and experimental conditions.
References
- 1. Enitociclib, a Selective CDK9 Inhibitor, Induces Complete Regression of MYC+ Lymphoma by Downregulation of RNA Polymerase II Mediated Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical evaluation of biomarkers associated with antitumor activity of MELK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Selectivity of 1H-Pyrrolo[2,3-b]pyridine Compounds: A Comparative Guide to Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals, this guide provides an objective comparison of the cross-reactivity profiles of various 1H-pyrrolo[2,3-b]pyridine (7-azaindole) compounds. This analysis is supported by experimental data and detailed methodologies to aid in the evaluation of off-target effects, a critical step in drug discovery and development.
The 1H-pyrrolo[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. While these compounds often exhibit high potency for their primary targets, understanding their interactions with the broader kinome is essential to predict potential side effects and uncover new therapeutic applications. This guide summarizes the cross-reactivity of several 1H-pyrrolo[2,3-b]pyridine derivatives against a panel of kinases, providing a valuable resource for researchers in the field.
Comparative Analysis of Kinase Inhibition
The following tables summarize the inhibitory activity of different 1H-pyrrolo[2,3-b]pyridine compounds against their primary targets and a selection of off-target kinases. The data is compiled from various studies and presented to facilitate a clear comparison of their selectivity profiles.
Table 1: Cross-Reactivity of a 1H-pyrrolo[2,3-b]pyridine-based FGFR Inhibitor [1]
A study on 1H-pyrrolo[2,3-b]pyridine derivatives as inhibitors of Fibroblast Growth Factor Receptors (FGFRs) identified compound 4h with potent activity against FGFR1, 2, and 3. The table below shows the IC50 values of this compound against the FGFR family.
| Kinase | IC50 (nM) |
| FGFR1 | 7 |
| FGFR2 | 9 |
| FGFR3 | 25 |
| FGFR4 | 712 |
Data sourced from a study on potent FGFR inhibitors.[1]
Table 2: Cross-Reactivity of a 1H-pyrrolo[2,3-b]pyridine-based JAK3 Inhibitor [2][3]
A series of 1H-pyrrolo[2,3-b]pyridine derivatives were evaluated as Janus Kinase 3 (JAK3) inhibitors. Compound 14c was identified as a potent and moderately selective JAK3 inhibitor. The IC50 values against different JAK family members are presented below.
| Kinase | IC50 (nM) |
| JAK1 | 47 |
| JAK2 | 30 |
| JAK3 | 5.1 |
Data from a study on novel immunomodulators targeting JAK3.[2][3]
Table 3: Cross-Reactivity of a 1H-pyrrolo[2,3-b]pyridine-based TNIK Inhibitor
A series of 1H-pyrrolo[2,3-b]pyridine compounds were developed as potent inhibitors of TRAF2 and NCK-interacting kinase (TNIK). While a broad kinase panel screening data for a specific compound from this series is not publicly available in a comparative table, a study on related 7-azaindole derivatives highlighted a compound that inhibited 34 out of 104 kinases tested, indicating the potential for off-target effects within this scaffold.[4] Another study on a series of 1H-pyrrolo[2,3-b]pyridine compounds reported potent TNIK inhibition with IC50 values lower than 1 nM for some derivatives.[5][6][7][8]
| Compound | Primary Target | IC50 (nM) | Notes |
| Representative Compound | TNIK | <1 | Data from a study on potent TNIK inhibitors.[5][6][7][8] Broad cross-reactivity data not provided. |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of cross-reactivity data, detailed experimental protocols are crucial. Below are methodologies for key experiments commonly used in kinase inhibitor profiling.
In Vitro Kinase Profiling Assay
This protocol outlines a typical in vitro radiometric assay to determine the inhibitory activity of a compound against a panel of kinases.
Materials:
-
Purified recombinant kinases
-
Specific peptide substrates for each kinase
-
Test compound (e.g., 1H-pyrrolo[2,3-b]pyridine derivative)
-
Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% BSA, 0.01% Brij-35, 1 mM DTT)
-
[γ-³³P]ATP
-
100 mM ATP solution
-
96-well filter plates (e.g., phosphocellulose)
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add the kinase reaction buffer.
-
Add the test compound dilutions to the wells.
-
Add the specific kinase to each well.
-
Initiate the reaction by adding a mixture of the peptide substrate, [γ-³³P]ATP, and unlabeled ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding 3% phosphoric acid.
-
Transfer the reaction mixture to a phosphocellulose filter plate.
-
Wash the filter plate multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Dry the filter plate and add a scintillant.
-
Measure the radioactivity in each well using a microplate scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is a method to assess target engagement of a compound in a cellular environment by measuring the thermal stabilization of the target protein upon ligand binding.
Materials:
-
Cultured cells expressing the target kinase
-
Test compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Equipment for heat treatment (e.g., PCR thermocycler)
-
Western blot apparatus and reagents (primary and secondary antibodies, etc.)
Procedure:
-
Seed cells in culture plates and grow to 70-80% confluency.
-
Treat the cells with the test compound or vehicle (DMSO) at various concentrations and incubate for a specified time (e.g., 1-2 hours) at 37°C.
-
Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration.
-
Analyze the amount of soluble target protein in each sample by Western blotting using a specific primary antibody against the target kinase.
-
Quantify the band intensities and plot the fraction of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Kinobeads-Based Proteomics
This chemical proteomics approach allows for the unbiased identification of kinase targets and off-targets of a compound in a competitive binding format.
Materials:
-
Cell or tissue lysate
-
Kinobeads (broad-spectrum kinase inhibitors immobilized on beads)
-
Test compound
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 5% glycerol, 1.5 mM MgCl₂, 150 mM NaCl, 1 mM Na₃VO₄, 0.8% NP-40, protease and phosphatase inhibitors)
-
Wash buffers
-
Elution buffer
-
Mass spectrometer
Procedure:
-
Prepare cell or tissue lysates.
-
Incubate the lysate with increasing concentrations of the test compound or vehicle (DMSO) for a defined period (e.g., 1 hour) at 4°C.
-
Add Kinobeads to the lysate-compound mixture and incubate to allow binding of kinases not bound to the free compound.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads.
-
Digest the eluted proteins into peptides (e.g., with trypsin).
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify and quantify the proteins. A dose-dependent decrease in the amount of a specific kinase pulled down by the Kinobeads in the presence of the test compound indicates that the compound binds to that kinase.
Signaling Pathway and Experimental Workflow Visualizations
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams were generated using Graphviz.
Experimental workflow for cross-reactivity profiling.
Simplified FGFR signaling pathway.
Simplified TNIK signaling in the Wnt pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iris.unipa.it [iris.unipa.it]
- 5. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Pyrrolo[2,3-b]pyridine Analogs as FGFR Kinase Inhibitors: A Comparative Docking Study
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative analysis of pyrrolo[2,3-b]pyridine analogs targeting the Fibroblast Growth Factor Receptor (FGFR) kinase domain. This guide provides an objective comparison of inhibitor performance, supported by experimental data, detailed methodologies, and visual representations of key biological and computational processes.
The Fibroblast Growth Factor (FGF) signaling pathway plays a crucial role in various cellular processes, including proliferation, differentiation, and migration.[1][2] Dysregulation of this pathway, often due to mutations or amplification of the FGFR genes, is implicated in the development and progression of numerous cancers.[1] Consequently, the FGFR kinase domain has emerged as a significant target for the development of novel anticancer therapies. Among the various chemical scaffolds explored, pyrrolo[2,3-b]pyridine and its bioisosteres, such as pyrrolo[2,3-b]pyrazine, have shown considerable promise as potent and selective FGFR inhibitors.[1][3]
This guide presents a comparative analysis of a series of pyrrolo[2,3-b]pyridine and related analogs based on their inhibitory activity against FGFR kinases and their predicted binding modes from molecular docking studies.
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the in vitro inhibitory activities (IC50 values) of various pyrrolo[2,3-b]pyridine and pyrrolo[2,3-b]pyrazine analogs against different FGFR isoforms. The data is compiled from multiple studies to provide a comparative overview of the structure-activity relationship (SAR) and isoform selectivity.
| Compound ID | Scaffold | Modifications | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) | Reference |
| 1 | 1H-pyrrolo[2,3-b]pyridine | Core scaffold | 1900 | - | - | - | [1] |
| 4a | 1H-pyrrolo[2,3-b]pyridine | 5-trifluoromethyl | - | - | - | - | [1] |
| 4h | 1H-pyrrolo[2,3-b]pyridine | Optimized substituents | 7 | 9 | 25 | 712 | [1][4] |
| Compound 9 | 5H-pyrrolo[2,3-b]pyrazine | Phenylsulfonyl group | >90% inhibition at 1µM | - | - | - | [3] |
| Compound 25 | pyrrolo[2,3-b]pyridine-3-one | Irreversible inhibitor modifications | - | - | - | 51.6 | [5] |
Note: "-" indicates that the data was not available in the cited sources. The inhibitory activity for Compound 9 is presented as percent inhibition at a specific concentration as IC50 values were not provided in the source.
Experimental Protocols
In Vitro Kinase Inhibition Assay
The inhibitory activity of the compounds against FGFR kinases is typically determined using a luminescent kinase assay, such as the ADP-Glo™ Kinase Assay, or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, like the LanthaScreen™ Eu Kinase Binding Assay.[6][7][8]
General Protocol for ADP-Glo™ Kinase Assay: [7][8]
-
Reaction Setup: A reaction mixture is prepared containing the FGFR enzyme, a suitable substrate (e.g., a poly-Glu-Tyr peptide), ATP, and the test compound at various concentrations. The reaction is typically carried out in a kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT).
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at room temperature for a specified period (e.g., 60 minutes).
-
ADP Detection: After the kinase reaction, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. This is followed by the addition of the Kinase Detection Reagent, which converts the generated ADP back to ATP and then uses the newly synthesized ATP in a luciferase/luciferin reaction to produce light.
-
Data Analysis: The luminescence is measured using a plate reader. The amount of light produced is proportional to the amount of ADP generated and thus reflects the kinase activity. IC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Molecular Docking Studies
Molecular docking simulations are performed to predict the binding mode of the inhibitors within the ATP-binding site of the FGFR kinase domain and to rationalize the observed structure-activity relationships.
General Protocol for Molecular Docking: [3][9][10]
-
Protein Preparation: The three-dimensional crystal structure of the FGFR kinase domain is obtained from the Protein Data Bank (PDB).[3][11][12][13] Commonly used PDB entries for FGFR1 include 3TT0 and 5Z0S.[3][9] The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states to the amino acid residues.
-
Ligand Preparation: The 2D structures of the pyrrolo[2,3-b]pyridine analogs are sketched and converted to 3D structures. The ligands are then subjected to energy minimization using a suitable force field (e.g., OPLS).
-
Grid Generation: A docking grid is generated around the ATP-binding site of the FGFR kinase domain. The grid defines the volume in which the docking algorithm will search for favorable binding poses.
-
Docking Simulation: The prepared ligands are docked into the generated grid using a docking program such as Glide (Schrödinger) or AutoDock.[3][9][10] The docking algorithm samples different conformations and orientations of the ligand within the binding site and scores them based on a scoring function that estimates the binding affinity.
-
Pose Analysis: The resulting docking poses are analyzed to identify the most likely binding mode. Key interactions, such as hydrogen bonds and hydrophobic interactions between the inhibitor and the amino acid residues of the kinase domain, are examined.
Visualizations
FGFR Signaling Pathway
The following diagram illustrates the major downstream signaling pathways activated by FGFR upon ligand binding. The pyrrolo[2,3-b]pyridine analogs act as competitive inhibitors in the ATP-binding pocket of the intracellular kinase domain, thereby blocking the initiation of these downstream signals.
Caption: FGFR signaling pathway and the point of inhibition.
Molecular Docking Workflow
The following diagram outlines the typical workflow for performing molecular docking studies to predict the binding of pyrrolo[2,3-b]pyridine analogs to the FGFR kinase domain.
Caption: A typical workflow for molecular docking studies.
References
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assaygenie.com [assaygenie.com]
- 3. rcsb.org [rcsb.org]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. promega.com [promega.com]
- 8. promega.com [promega.com]
- 9. Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors [mdpi.com]
- 10. jetir.org [jetir.org]
- 11. rcsb.org [rcsb.org]
- 12. Structures of the tyrosine kinase domain of fibroblast growth factor receptor in complex with inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. rcsb.org [rcsb.org]
Safety Operating Guide
Navigating the Safe Disposal of (1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine: A Procedural Guide
For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. Proper handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and minimizing environmental impact. This guide provides essential, step-by-step procedures for the proper disposal of (1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine, a nitrogen-containing heterocyclic compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2]
Core Disposal Principles
The primary guideline for the disposal of this compound is to adhere strictly to local, state, and federal regulations.[1] Waste material should not be mixed with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[1] The recommended and safest method of disposal is through an approved hazardous waste disposal facility.[1]
Step-by-Step Disposal Protocol
This protocol outlines the standard operating procedure for the collection, storage, and disposal of this compound waste.
1. Waste Segregation and Collection:
-
Solid Waste: Collect any solid waste, such as contaminated weighing paper or absorbent materials, in a designated, clearly labeled, and sealed container.
-
Liquid Waste: Collect all liquid waste containing this compound in a dedicated, leak-proof, and chemically compatible container. Do not store amines or corrosive materials in metal containers.[3]
-
Sharps Waste: Any contaminated sharps, such as needles or broken glass, must be placed in a designated sharps container.
2. Labeling of Waste Containers:
-
All waste containers must be clearly labeled with the full chemical name: "this compound".
-
Include the appropriate hazard pictograms (e.g., corrosive, toxic, environmentally hazardous). While the specific hazards for this compound are not detailed, related compounds exhibit these characteristics.[1]
-
Indicate the approximate concentration and quantity of the waste.
3. Temporary Storage in the Laboratory:
-
Store waste containers in a designated satellite accumulation area within the laboratory.
-
Ensure containers are tightly sealed to prevent the release of vapors.[1]
-
Store in a cool, dry, and well-ventilated location away from incompatible materials such as acids and strong oxidizing agents.[4]
4. Disposal of Empty Containers:
-
Empty containers that previously held this compound must be triple-rinsed with a suitable solvent (e.g., methanol or ethanol).
-
The rinsate from this cleaning process must be collected and disposed of as hazardous liquid waste.[3][4]
-
After triple-rinsing, the container can be disposed of according to your institution's guidelines for non-hazardous lab glass or plastic.
5. Arranging for Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the hazardous waste.
-
Provide them with a complete inventory of the waste being collected.
-
The final disposal will likely involve incineration at a licensed chemical destruction plant.[5]
Note on In-Lab Treatment: While some laboratory procedures allow for the in-lab treatment of certain chemical wastes, such as acid-base neutralization, this is generally not recommended for nitrogen-containing heterocyclic compounds without a specific, validated protocol.[6][7] Such procedures should only be carried out by trained personnel with a thorough understanding of the chemical reactions and potential hazards involved.[4]
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. chemscene.com [chemscene.com]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. echemi.com [echemi.com]
- 6. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 7. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Essential Safety and Operational Guidance for (1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Hazard Summary
Based on analogous compounds, (1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine is anticipated to be harmful if swallowed and may cause skin and eye irritation or burns.[1][2][3][4] It is essential to handle this compound with care in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or vapors.[2][5]
Personal Protective Equipment (PPE)
A comprehensive PPE plan is critical to ensure user safety. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | ANSI Z87.1 certified safety glasses with side shields (minimum). Chemical splash goggles are required for procedures with a higher risk of splashing.[5] | Protects eyes from splashes and airborne particles. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile) for incidental contact. For prolonged handling, heavier-duty gloves like butyl rubber are recommended. Gloves must be inspected before use and changed frequently.[2][3][5] | Prevents skin contact and potential absorption. |
| Body Protection | Standard laboratory coat. A chemically resistant apron or coveralls should be used for larger quantities or when there is a significant risk of splashing.[3][5] | Protects skin and clothing from contamination. |
| Respiratory Protection | All handling should be conducted in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with organic vapor cartridges is required.[5][6] | Prevents inhalation of potentially harmful dust or vapors. |
Operational and Disposal Plan
A systematic approach to handling and disposal is essential for maintaining a safe laboratory environment.
Handling Procedures:
-
Preparation: Before handling, ensure the designated work area within the chemical fume hood is clean and uncluttered. Have all necessary equipment, including a calibrated balance, glassware, and spill containment materials, readily accessible.[5]
-
Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to minimize exposure. Use anti-static and spark-proof equipment where possible.[2]
-
Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[2][3] Decontaminate all surfaces and equipment.
Spill Management:
-
Evacuation: In case of a significant spill, evacuate the immediate area.
-
Containment: For small spills, absorb the material with an inert absorbent (e.g., sand, silica gel, or vermiculite).[2] Prevent the spill from entering drains or waterways.[1]
-
Cleanup: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[1]
-
Ventilation: Ensure the area is well-ventilated during and after cleanup.
Disposal Plan:
-
Waste Collection: All waste materials contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be collected in a designated and properly labeled hazardous waste container.[2]
-
Disposal: Dispose of the hazardous waste through a licensed waste disposal company, following all local, state, and federal regulations.[1][2] Do not dispose of it down the drain or in regular trash.
Emergency Procedures
In the event of exposure, immediate action is critical.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][3] |
| Skin Contact | Immediately remove all contaminated clothing. Flush the skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1][3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1] |
Workflow for Handling this compound
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
